molecular formula C11H8N2O2 B1379987 6-Phenylpyridazine-4-carboxylic acid CAS No. 1425498-70-9

6-Phenylpyridazine-4-carboxylic acid

Numéro de catalogue: B1379987
Numéro CAS: 1425498-70-9
Poids moléculaire: 200.19 g/mol
Clé InChI: SNUNRNLGUCRYRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Phenylpyridazine-4-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol . This compound features a pyridazine ring core substituted with a phenyl group at the 6-position and a carboxylic acid functional group at the 4-position, as represented by the SMILES notation C1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)O . The carboxylic acid group is a key functional group in organic chemistry, characterized by a carbon atom bonded to an oxygen atom by a double bond and to a hydroxyl group by a single bond . This group confers typical carboxylic acid properties, including acidity and the capacity to form hydrogen bonds, which can be critical for interactions with biological targets . As a building block in medicinal chemistry, this compound offers significant research value. Its structure combines a electron-deficient nitrogen-containing heterocycle with a versatile carboxylic acid handle. The pyridazine scaffold is a key motif in drug discovery, and carboxylic acid derivatives are prominently featured in FDA-approved pharmaceuticals and enzyme inhibitors due to their ability to participate in hydrogen bonding and metal coordination within active sites . Researchers can readily functionalize the carboxylic acid group via synthetic chemistry to generate a diverse array of derivatives, such as esters, amides, and acid chlorides, for structure-activity relationship (SAR) studies . This makes 6-Phenylpyridazine-4-carboxylic acid a valuable precursor for developing novel bioactive molecules, potentially for applications in antiviral, anticancer, or anti-infective agent discovery . Its role is primarily as a synthetic intermediate for the construction of more complex molecules aimed at modulating enzymatic activity or other biological processes. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the relevant safety data sheet (SDS) before handling.

Propriétés

IUPAC Name

6-phenylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-6-10(13-12-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUNRNLGUCRYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425498-70-9
Record name 6-phenylpyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Chemical properties and stability of 6-Phenylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties, Stability, and Synthetic Utility of 6-Phenylpyridazine-4-carboxylic Acid

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing a molecule's lipophilicity with its target affinity and pharmacokinetic profile. Traditional phenyl and pyridine rings often lead to highly lipophilic candidates that suffer from poor aqueous solubility and dangerous off-target effects, such as hERG potassium channel blockade.

Enter the pyridazine scaffold. Specifically, 6-Phenylpyridazine-4-carboxylic acid (CAS: 1425498-70-9) has emerged as a highly versatile, bifunctional building block. By combining the unique electronic properties of a 1,2-diazine core with the synthetic handle of a carboxylic acid, this compound serves as a critical intermediate in the development of advanced therapeutics, ranging from kinase inhibitors to ion channel modulators.

This whitepaper provides a comprehensive, field-proven analysis of the physicochemical properties, chemical stability, and synthetic methodologies associated with 6-Phenylpyridazine-4-carboxylic acid, designed to empower researchers in structural optimization and workflow design.

Physicochemical Profiling & Structural Dynamics

The utility of 6-Phenylpyridazine-4-carboxylic acid stems directly from its structural topology. The adjacent nitrogen atoms in the pyridazine ring create a strong localized dipole, fundamentally altering the electron distribution compared to standard aromatic systems[1].

Causality in Drug Design: The high dipole moment (~4.2 D for the parent core) and the strong hydrogen-bond accepting potential of the N-N system allow the molecule to engage in unique binding modes within protein pockets. Furthermore, the two nitrogens significantly lower the calculated partition coefficient (cLogP), which improves aqueous solubility and reduces the lipophilicity-driven toxicity often associated with hERG liability[1].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication & Causality
Molecular Formula C₁₁H₈N₂O₂Standard fragment size, ideal for modular drug design without exceeding Lipinski's Rule of 5 parameters[2].
Molecular Weight 200.058 DaLow molecular weight allows for extensive downstream derivatization (e.g., amide coupling)[2].
CAS Number 1425498-70-9Unique identifier for procurement, safety data, and regulatory tracking[3].
Dipole Moment (Core) ~4.2 DThe pronounced polarity enhances electrostatic interactions and π-π stacking with target proteins[1].
pKa (Carboxylic Acid) ~3.5 (Estimated)Ensures the molecule is deprotonated at physiological pH (7.4), aiding in solubility, but allows for precipitation during acidic workups.

Chemical Stability & Degradation Pathways

Understanding the stability of a building block is non-negotiable for formulating robust synthetic routes and predicting shelf-life.

Thermal and Ambient Stability: 6-Phenylpyridazine-4-carboxylic acid is highly stable under standard ambient conditions. The pyridazine ring exhibits strong aromatic resonance, preventing spontaneous degradation or tautomerization[4][5].

Oxidative Stability: The compound is broadly resistant to mild oxidizing agents. However, the presence of the adjacent nitrogen atoms introduces a specific vulnerability to strong electrophilic oxidants (e.g., mCPBA, hydrogen peroxide). Under forcing conditions, the nitrogen atoms can undergo N-oxidation to form mono- or di-N-oxides.

Stability A 6-Phenylpyridazine-4-carboxylic acid B Mild Conditions (Ambient Air/Light) A->B C Strong Oxidants (e.g., mCPBA, H2O2) A->C D Stable (No Degradation) B->D High Aromatic Stability E N-Oxidation (Mono/Di-N-oxides) C->E Electrophilic Attack on N

Chemical stability and oxidative degradation pathways of the pyridazine core.

Applications in Medicinal Chemistry

The carboxylic acid moiety at the 4-position serves as a prime synthetic handle for amide coupling, enabling the rapid generation of compound libraries.

  • Voltage-Gated Sodium Channel (Nav1.8) Blockers: Pyridazine-4-carboxylic acid derivatives have been heavily patented for their role in treating pain, itch, and cough by modulating Nav1.8 channels. The carboxylic acid is typically converted into complex amides (e.g., coupling with difluoroazepanes) to lock the molecule into an active conformation[6].

  • Aurora Kinase Modulators: In oncology, the 6-phenylpyridazine scaffold is utilized to target Aurora kinases, which regulate cell cycle and proliferation. The pyridazine nitrogens act as critical hydrogen bond acceptors in the kinase hinge region, while the 6-phenyl group occupies adjacent hydrophobic pockets[7].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) and explaining the causality behind each chemical intervention.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 6-Phenylpyridazine-4-carboxylic acid from the commercially available precursor, 6-chloro-pyridazine-4-carboxylic acid. Causality: The C6-Cl bond in the pyridazine ring is highly activated toward oxidative addition by palladium due to the electron-withdrawing nature of the adjacent diazine system.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry Schlenk flask, combine 6-chloro-pyridazine-4-carboxylic acid (1.0 eq), phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (3.0 eq).

    • Causality: The aqueous component is mandatory to dissolve the inorganic base, which activates the boronic acid by forming a reactive, electron-rich boronate complex. Dioxane ensures the solubility of the organic substrates.

  • Degassing: Purge the system with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Reaction Execution: Heat the mixture to 90 °C under Argon for 12 hours. Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z ~158) disappears, replaced by the product peak (m/z ~201 [M+H]⁺)[2].

  • Workup & Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo.

  • Acidification (Critical Step): Dissolve the residue in minimal water and slowly add 1M HCl until the pH reaches 3.0.

    • Causality: The pKa of the product is approximately 3.5. Lowering the pH to 3.0 ensures the carboxylate is fully protonated, neutralizing the molecule and driving its quantitative precipitation from the aqueous phase. Filter and dry the resulting solid.

Synthesis A 6-Chloro-pyridazine-4-carboxylic acid C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B Phenylboronic Acid B->C E Workup & Acidification (HCl to pH 3) C->E Reaction Completion D 6-Phenylpyridazine-4-carboxylic acid (Target Compound) E->D Precipitation & Filtration

Suzuki-Miyaura cross-coupling synthesis workflow for 6-Phenylpyridazine-4-carboxylic acid.
Protocol B: Forced Degradation & Stability Profiling (LC-MS)

Objective: Validate the oxidative stability of the compound to satisfy ICH Q1A regulatory guidelines.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 6-Phenylpyridazine-4-carboxylic acid in HPLC-grade Methanol.

  • Oxidative Stress: Transfer 1 mL of the stock to a vial and add 100 µL of 30% H₂O₂. Stir at 40 °C for 24 hours.

  • Quenching & Analysis: Quench the reaction with a saturated sodium thiosulfate solution to neutralize residual peroxide. Inject 5 µL into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Data Interpretation: Analyze the chromatogram for the emergence of peaks at m/z ~217 [M+H]⁺, which validates the formation of the mono-N-oxide degradation product.

Conclusion

6-Phenylpyridazine-4-carboxylic acid is far more than a simple chemical building block; it is a strategic asset in medicinal chemistry. By leveraging its unique dipole moment, reduced lipophilicity, and the robust reactivity of its carboxylic acid handle, researchers can design therapeutics that successfully navigate the treacherous waters of target affinity and pharmacokinetic safety.

References

  • PubChemLite. "6-phenylpyridazine-4-carboxylic acid (C11H8N2O2) - PubChemLite". Université du Luxembourg. URL: [Link]

  • Google Patents. "WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation". WIPO.
  • Google Patents. "WO2007087276A1 - Aurora kinase modulators and method of use". WIPO.
  • National Institutes of Health (PMC). "The pyridazine heterocycle in molecular recognition and drug discovery". NIH. URL: [Link]

Sources

The Strategic Utility of 6-Phenylpyridazine-4-carboxylic Acid in Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 1,2-diazine (pyridazine) heterocycle has emerged as a highly privileged scaffold. Specifically, 6-Phenylpyridazine-4-carboxylic acid (CAS: 1425498-70-9) serves as a critical building block for fragment-based drug discovery (FBDD) and targeted library synthesis[1]. By offering an optimal balance of low lipophilicity, high aqueous solubility, and targeted hydrogen-bonding capabilities, this compound is frequently utilized in the development of kinase inhibitors, GPCR ligands, and advanced therapeutics[2].

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and self-validating synthetic protocols associated with 6-phenylpyridazine-4-carboxylic acid.

Physicochemical Profiling

Understanding the baseline metrics of a building block is essential for predicting its behavior in complex synthetic pathways and biological systems. The molecular weight of 200.19 g/mol places this compound well within the "Rule of Three" (Ro3) parameters for ideal fragment hits[1][3].

Table 1: Core Chemical and Structural Properties

PropertyValue
Chemical Name 6-Phenylpyridazine-4-carboxylic acid
CAS Number 1425498-70-9
Molecular Weight 200.19 g/mol
Molecular Formula C11H8N2O2
InChIKey SNUNRNLGUCRYRU-UHFFFAOYSA-N
Canonical SMILES O=C(O)c1cc(c2ccccc2)nnc1
Key Functional Groups Carboxylic acid (C4), Phenyl ring (C6), 1,2-Diazine core

Structural Rationale in Drug Design

The selection of 6-phenylpyridazine-4-carboxylic acid over its benzene or pyridine analogs is driven by strict physicochemical causality:

  • Bioisosterism & TPSA Modulation : The pyridazine core acts as a bioisostere for phenyl rings but significantly increases the Topological Polar Surface Area (TPSA). This lowers the overall LogP of the final drug candidate, mitigating the lipophilicity-driven toxicity often seen in late-stage drug development.

  • Hydrogen-Bonding Profile : The adjacent nitrogen atoms at positions 1 and 2 act as powerful bidentate hydrogen-bond acceptors. This is particularly advantageous in targeting the hinge region of kinases. Recent (a kinase implicated in cancer and fibrosis) have successfully utilized 4,6-disubstituted pyridazine cores to achieve high cell-free potency and favorable DMPK profiles[2][4].

  • Orthogonal Functionalization : The C4 carboxylic acid provides a highly reactive handle for amide coupling, while the C6 phenyl group provides essential hydrophobic interactions for binding pocket anchoring.

De Novo Synthesis & Mechanistic Workflows

The preparation of 6-phenylpyridazine-4-carboxylic acid typically relies on a two-step sequence: a palladium-catalyzed cross-coupling followed by ester saponification.

Synthesis A Methyl 6-chloropyridazine- 4-carboxylate B Phenylboronic Acid Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O A->B C Methyl 6-phenylpyridazine- 4-carboxylate B->C Suzuki-Miyaura D LiOH·H2O THF/MeOH/H2O C->D E 6-Phenylpyridazine- 4-carboxylic acid (CAS: 1425498-70-9) D->E Saponification

Fig 1: Two-step synthesis of 6-phenylpyridazine-4-carboxylic acid via cross-coupling and hydrolysis.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Regioselective arylation of the C6 position of the pyridazine core[5].

  • Reaction Setup : Charge a flame-dried Schlenk flask with methyl 6-chloropyridazine-4-carboxylate (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Catalyst & Base : Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand suppresses undesired β-hydride elimination and stabilizes the palladium center during the challenging oxidative addition to the electron-deficient pyridazine ring.

  • Atmosphere Exchange : Evacuate and backfill the flask with N₂ (3 cycles) to prevent oxidative degradation of the Pd(0) active species.

  • Solvent Addition : Inject degassed 1,4-dioxane and water (4:1 v/v).

    • Causality: The biphasic system ensures the solubility of both the organic electrophile and the inorganic base. The presence of water is critical as it accelerates the formation of the reactive palladium-hydroxo complex required for the transmetalation step[5].

  • Execution : Heat the mixture to 90 °C for 4 hours.

  • In-Process Control (IPC) : Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z ~173) is entirely replaced by the product mass (m/z ~215).

  • Workup : Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol 2: Mild Ester Saponification

Objective: Unmasking the carboxylic acid without degrading the heteroaromatic core.

  • Reaction Setup : Dissolve the purified methyl 6-phenylpyridazine-4-carboxylate (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Base Addition : Add LiOH·H₂O (3.0 equiv) portion-wise at 0 °C.

    • Causality: LiOH is a mild base. Maintaining temperatures between 0 °C and room temperature prevents nucleophilic aromatic substitution (SNAr) side reactions. Harsher bases (e.g., boiling NaOH) can lead to nucleophilic attack at the electron-deficient C3 or C5 positions of the pyridazine ring.

  • Execution : Stir for 2 hours at room temperature.

  • IPC : TLC (EtOAc/Hexane 1:1) must show complete consumption of the higher Rf ester spot.

  • Workup : Concentrate the organic solvents in vacuo. Acidify the remaining aqueous layer to pH 3 using 1M HCl. The target compound, 6-phenylpyridazine-4-carboxylic acid , will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum[6].

Downstream Application: Amide Library Generation

Once synthesized or procured, 6-phenylpyridazine-4-carboxylic acid is primed for diversification.

FBDD A 6-Phenylpyridazine-4-carboxylic acid (Core Scaffold) B Amide Coupling (HATU/DIPEA) Library Generation A->B Diversification C In Vitro Screening (e.g., ALK5 Kinase Assay) B->C High-Throughput Screening D Hit-to-Lead Optimization Physicochemical Tuning C->D SAR Analysis

Fig 2: Workflow for utilizing the pyridazine scaffold in fragment-based drug discovery (FBDD).

Protocol 3: HATU-Mediated Amide Coupling

To generate libraries of potential kinase inhibitors (such as ALK5 modulators[2]), the carboxylic acid must be coupled with various amines.

  • Activation : Dissolve 6-phenylpyridazine-4-carboxylic acid (1.0 equiv) in anhydrous DMF. Add (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes.

    • Causality: HATU is vastly superior to standard EDC/HOBt for electron-deficient heteroaromatic acids. It rapidly forms a highly reactive OAt ester, minimizing epimerization and overcoming the steric hindrance of the adjacent pyridazine ring. DIPEA acts as a non-nucleophilic base, neutralizing the amine salt without competing for the electrophile.

  • Coupling : Add the desired primary or secondary amine (1.2 equiv) and stir for 12 hours at room temperature.

  • Validation : Confirm product formation via LC-MS (ESI+).

  • Purification : Quench with water, extract with DCM, and isolate the final amide via preparative HPLC.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized or purchased 6-phenylpyridazine-4-carboxylic acid, the following analytical benchmarks must be met:

  • LC-MS (ESI-) : Expected [M-H]- at m/z 199.05[3].

  • LC-MS (ESI+) : Expected [M+H]+ at m/z 201.06[3].

  • ¹H NMR (DMSO-d6) : The pyridazine protons typically appear as highly deshielded singlets or doublets (depending on exact substitution patterns) downfield (>8.0 ppm) due to the electron-withdrawing nature of the diazine core and the carboxylic acid. The phenyl multiplet will appear between 7.4–8.0 ppm.

References

  • ACS Medicinal Chemistry Letters. "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors". American Chemical Society (2024). URL:[Link]

  • Molecules. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies". MDPI (2018). URL:[Link]

Sources

Pharmacophore Analysis of 6-Phenylpyridazine Scaffolds in Modern Drug Design: A Technical Blueprint

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to successful drug discovery. The 6-phenylpyridazine moiety has emerged as a highly versatile, structurally robust pharmacophore capable of addressing diverse therapeutic targets—from neuroinflammation and Alzheimer's disease to metabolic disorders and cyclooxygenase (COX-2) inhibition.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere structural descriptions. Herein, we will dissect the physicochemical causality behind the 6-phenylpyridazine scaffold's success, explore target-specific structure-activity relationships (SAR), and provide a self-validating experimental workflow for pharmacophore-guided synthesis.

Physicochemical & Pharmacophoric Profiling

The strategic selection of the 6-phenylpyridazine core in drug design is not arbitrary; it is driven by its unique topological and electronic properties. The pyridazine heterocycle is characterized by weak basicity and a high dipole moment, which subtends strong π-π stacking interactions[1].

Key Pharmacophoric Vectors
  • Dual Hydrogen-Bonding Capacity : The adjacent nitrogen atoms (N1 and N2) in the pyridazine ring act as potent, localized hydrogen-bond acceptors. This allows the scaffold to simultaneously engage multiple hydrogen-bond donors within a target protein's active site[1].

  • Hydrophobic Anchoring : The phenyl ring at the C6 position provides a highly predictable hydrophobic anchor. It frequently inserts into deep lipophilic pockets (such as the COX-2 side pocket or the FABP4 internal cavity), stabilizing the ligand-receptor complex[2].

  • C3 Exit Vector : The C3 position serves as the primary exit vector for functionalization. By introducing amines, carboxamides, or thiones at this position, medicinal chemists can dictate the target specificity of the molecule[3].

Pharmacophore Core 6-Phenylpyridazine Scaffold N1 N1: H-bond Acceptor Core->N1 N2 N2: H-bond Acceptor Core->N2 Phenyl C6-Phenyl: π-π Stacking Hydrophobic Interaction Core->Phenyl C3_Sub C3-Substituent: Exit Vector / Target Specificity Core->C3_Sub

Fig 1. Core pharmacophoric features and exit vectors of the 6-phenylpyridazine scaffold.

Target-Specific Scaffold Hopping & SAR

The versatility of the 6-phenylpyridazine scaffold is best illustrated by its application across distinct pharmacological targets.

A. Neuroinflammation & Kinase Inhibition

Alkylated 3-amino-6-phenylpyridazine derivatives have been identified as potent antineuroinflammatory agents. These compounds selectively block the production of pro-inflammatory mediators (IL-1β, iNOS, and NO) by activated glia without disrupting endogenous anti-inflammatory pathways[4]. Mechanistically, these derivatives act as selective inhibitors of Calcium/calmodulin-dependent protein kinase II (CaMKII), distinguishing them from traditional p38 MAPK inhibitors[4].

Pathway Drug 3-Amino-6-phenylpyridazine Derivative Target CaMKII Inhibition Drug->Target Binds Glia Suppression of Glial Activation Target->Glia Blocks Cytokines Decreased IL-1β, iNOS, NO Glia->Cytokines Reduces

Fig 2. Antineuroinflammatory signaling pathway via CaMKII inhibition.

B. Alzheimer's Disease (Multi-Target Directed Ligands)

In the pursuit of multi-target-directed ligands (MTDLs) for Alzheimer's disease, the 6-phenylpyridazine core has been hybridized with donepezil-like pharmacophores. Specifically, N-(2-substituted ethyl)-6-phenylpyridazine-3-carboxamide derivatives have demonstrated exceptional dual inhibitory effects against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[3]. The pyridazine core binds the peripheral anionic site, while the C6-phenyl reaches into the catalytic triad.

C. Metabolic Disorders (FABP4 Inhibition)

Computer-aided drug design and ligand growing experiments have successfully repurposed the pyridazin-3(2H)-one scaffold for the inhibition of Fatty Acid Binding Protein 4 (FABP4)[2]. Incorporating 4-amino and 4-ureido groups onto the 6-phenylpyridazine core creates a robust hydrogen-bonding network that perfectly complements the FABP4 binding pocket[2].

Quantitative Data Presentation

To facilitate cross-target comparison, the following table summarizes the biological activities of key 6-phenylpyridazine derivatives based on recent literature.

Compound Class / DerivativePrimary TargetBiological Activity (IC50 / EC50)Key Pharmacophore Interaction
Alkylated 3-amino-6-phenylpyridazine CaMKII (Neuroinflammation)~1.0 - 5.0 μMH-bonding via C3-amino; Hydrophobic packing of C6-phenyl[4]
N-(2-substituted ethyl)-6-phenylpyridazine-3-carboxamide AChE / BuChE (Alzheimer's)AChE: 0.16 μM, BuChE: 9.80 μMDual binding: Pyridazine core in peripheral site, Phenyl in catalytic triad[3]
4-amino-2-methyl-6-phenylpyridazine-3(2H)-thione FABP4 (Metabolic/Cancer)Nanomolar rangeH-bond network via thione/amino groups; Phenyl in hydrophobic pocket[2]
Antipyrine/6-phenylpyridazinone hybrid COX-2 (Inflammation)Nanomolar rangeSelective insertion of the 6-phenyl group into the COX-2 side pocket[5]

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the synthesis of these derivatives must follow a self-validating protocol. Below is the optimized, step-by-step methodology for synthesizing a 3-amino-6-phenylpyridazine derivative, detailing the causality behind each chemical choice.

Workflow Hit Identify Hit Compound Pharm Generate 3D Pharmacophore Hit->Pharm Scaffold Scaffold Hopping to 6-Phenylpyridazine Pharm->Scaffold Synth Parallel Synthesis of Derivatives Scaffold->Synth Assay In Vitro Screening (e.g., Kinase, COX-2) Synth->Assay

Fig 3. Pharmacophore-guided scaffold hopping and parallel synthesis workflow.

Protocol: Synthesis of 3-Amino-6-phenylpyridazine Derivatives

Step 1: Friedel-Crafts Acylation & Cyclocondensation

  • Procedure : React benzene with succinic anhydride in the presence of anhydrous AlCl3​ to yield β -aroyl propionic acid. Subsequently, reflux the intermediate with aqueous hydrazine hydrate to form 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

  • Causality : Hydrazine is a potent bis-nucleophile perfectly suited for forming the 1,2-diazine ring. The dihydro intermediate is thermodynamically stable and easily isolated via precipitation.

Step 2: Aromatization and Halogenation

  • Procedure : Treat the 6-phenyl-3(2H)-pyridazinone with phosphorus oxychloride ( POCl3​ ) under reflux for 6 hours. Pour over crushed ice and neutralize to isolate 3-chloro-6-phenylpyridazine.

  • Causality : POCl3​ serves a dual purpose: it acts as a chlorinating agent and drives the aromatization of the ring. This creates a highly reactive electrophilic center at the C3 position, priming it for nucleophilic substitution.

Step 3: Amination via Hydrazinolysis and Reduction

  • Procedure : Reflux the 3-chloro derivative with aqueous hydrazine to form 3-hydrazino-6-phenylpyridazine. Next, reduce the hydrazine intermediate using hydrogen gas over a Nickel-Aluminum alloy catalyst to yield the final 3-amino-6-phenylpyridazine[4].

  • Causality : Direct amination of chloropyridazines with ammonia requires extreme pressure and temperature, often leading to degradation. The hydrazinolysis-reduction route is milder and higher yielding. The Raney-type Ni-Al alloy provides a highly active surface area for the chemisorption of hydrogen, allowing the selective cleavage of the N-N bond without over-reducing the aromatic pyridazine ring[4].

Step 4: Self-Validating Structural Gate

  • Procedure : Analyze the purified product using High-Resolution Mass Spectrometry (HRMS) and 13C -NMR before proceeding to biological assays.

  • Causality : Biological data is useless if the chemical probe is impure. HRMS confirms the exact mass, preventing false positives from isobaric impurities. 13C -NMR is critical to confirm the integrity of the highly deshielded pyridazine carbons (typically >140 ppm for C3 and C6), ensuring the heterocycle remains intact.

Conclusion

The 6-phenylpyridazine scaffold is a masterclass in rational drug design. By leveraging its inherent dipole moment, dual hydrogen-bonding capabilities, and precise exit vectors, medicinal chemists can execute highly effective scaffold hopping strategies. Whether targeting the deep hydrophobic pockets of FABP4, the catalytic triad of cholinesterases, or the ATP-binding sites of kinases, the 6-phenylpyridazine core provides a reliable, synthetically accessible, and highly tunable foundation for next-generation therapeutics.

References

  • Source: PMC (NIH)
  • Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)
  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 Source: RSC Publishing URL
  • Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities Source: Tubitak URL

Sources

Solubility Dynamics of 6-Phenylpyridazine-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from in silico hit identification to in vitro biological screening is frequently bottlenecked by poor physicochemical properties. 6-Phenylpyridazine-4-carboxylic acid (CAS: 1425498-70-9) is a highly versatile heterocyclic building block. However, its structural dichotomy—combining a highly lipophilic phenyl ring with an ionizable carboxylic acid and a polar pyridazine core—creates complex solubility behaviors across different solvent systems [1].

This whitepaper provides an in-depth analysis of the solubility profile of 6-Phenylpyridazine-4-carboxylic acid, contrasting its behavior in Dimethyl Sulfoxide (DMSO) against aqueous media. By detailing the causality behind kinetic and thermodynamic solubility phenomena, this guide establishes a self-validating framework for designing robust, artifact-free assays.

Physicochemical Architecture & Causality

To predict and manipulate the solubility of 6-Phenylpyridazine-4-carboxylic acid, one must dissect its structural components and their thermodynamic interactions with solvents.

  • The Pyridazine Core: This six-membered aromatic heterocycle contains two adjacent nitrogen atoms. It is highly electron-withdrawing, which lowers the pKa of the attached carboxylic acid compared to a standard benzoic acid.

  • The Phenyl Substituent (Position 6): This planar, non-polar ring introduces significant lipophilicity. It drives hydrophobic interactions, promoting strong crystal lattice packing in the solid state, which thermodynamically resists dissolution in water.

  • The Carboxylic Acid (Position 4): This functional group acts as both a hydrogen-bond donor and acceptor. Its ionization state is strictly governed by the pH of the microenvironment, acting as the primary lever for aqueous solubility.

G Compound 6-Phenylpyridazine-4-carboxylic acid (Solid Crystalline State) DMSO DMSO Stock (Highly Soluble, >50 mM) Compound->DMSO Aprotic Solvation Low_pH Aqueous Media (pH 1.2) Protonated (Neutral) Poor Solubility Compound->Low_pH High Lattice Energy High_pH Aqueous Media (pH 7.4) Deprotonated (Anionic) Enhanced Solubility Compound->High_pH Ion-Dipole Interaction DMSO->Low_pH Solvent Shift (Precipitation) DMSO->High_pH Solvent Shift (Ionization)

Mechanistic pathways of 6-Phenylpyridazine-4-carboxylic acid solubility across solvents.

Solubility Dynamics: DMSO vs. Aqueous Media

Understanding the divergence between organic and aqueous solubility is critical for avoiding false positives in high-throughput screening (HTS) [2].

Dimethyl Sulfoxide (DMSO): The Universal Aprotic Vehicle

DMSO is a polar aprotic solvent with a high dielectric constant. It excels at solvating 6-Phenylpyridazine-4-carboxylic acid because it can disrupt the compound's crystal lattice without requiring the energetic penalty of breaking water-water hydrogen bonds. The oxygen atom in DMSO acts as a strong hydrogen-bond acceptor for the carboxylic acid, while the hydrophobic methyl groups interact favorably with the phenyl ring. Consequently, stock solutions of 10 mM to 50 mM are easily achieved and remain stable at room temperature [3].

Aqueous Media: The pH-Dependent Bottleneck

In aqueous buffers, solubility is dictated by the compound's ionization state.

  • At pH 1.2 (Simulated Gastric Fluid): The ambient pH is below the pKa of the carboxylic acid (predicted pKa ~3.0–4.0). The molecule remains fully protonated and neutral. The lipophilic phenyl group dominates, leading to water exclusion and poor solubility (< 10 µM).

  • At pH 7.4 (Simulated Intestinal Fluid / PBS): The pH exceeds the pKa, resulting in a deprotonated carboxylate anion. This charged species engages in highly favorable ion-dipole interactions with water molecules, drastically increasing solubility (often > 100 µM).

Quantitative Data Summary

The following table synthesizes the expected solubility parameters based on physicochemical modeling and standard ADME profiling for this chemical class [4].

Solvent SystempHIonization StateExpected Solubility RangePrimary Solvation Mechanism
100% DMSO N/ANeutral> 50,000 µM (>10 mg/mL)Dipole-Dipole & H-Bond Acceptance
SGF Buffer 1.2Protonated (Neutral)< 10 µMLimited H-Bonding, High Lipophilicity
PBS Buffer 7.4Deprotonated (Anionic)100 - 500 µMIon-Dipole Interactions

Experimental Methodologies: A Self-Validating Protocol System

To accurately profile this compound, scientists must differentiate between Kinetic and Thermodynamic solubility. Kinetic solubility measures the precipitation of a pre-dissolved compound (from DMSO) into an aqueous buffer, often yielding amorphous precipitates. Thermodynamic solubility measures the equilibrium dissolution of a solid crystalline lattice directly into water [5].

Workflow Start 6-Phenylpyridazine-4-carboxylic acid (Dry Powder) Kinetic_Path Kinetic Solubility Assay (Early Discovery) Start->Kinetic_Path Thermo_Path Thermodynamic Solubility Assay (Lead Optimization) Start->Thermo_Path DMSO_Stock Prepare 10 mM DMSO Stock Kinetic_Path->DMSO_Stock Add_Buffer Add Excess Solid to Buffer Thermo_Path->Add_Buffer Buffer_Dilution Spike into Buffer (Max 2% DMSO) DMSO_Stock->Buffer_Dilution Incubate_Short Incubate 2-24h (Amorphous Phase) Buffer_Dilution->Incubate_Short Filter Filter (0.45 µm) / Centrifuge Incubate_Short->Filter Incubate_Long Shake 48-72h (Crystalline Eq.) Add_Buffer->Incubate_Long Incubate_Long->Filter Analyze LC-MS/MS Quantification Filter->Analyze

Self-validating workflow comparing kinetic and thermodynamic solubility assays.
Protocol 1: Kinetic Solubility via Solvent Shift

Causality: This assay mimics the conditions of biological screening where DMSO stocks are rapidly diluted into aqueous assay buffers. It often overestimates true solubility because the rapid solvent shift forces the compound into a high-energy amorphous precipitate rather than a stable crystal lattice [6].

Step-by-Step Procedure:

  • Stock Preparation: Accurately weigh the compound and dissolve in anhydrous DMSO to create a 10 mM stock. Self-Validation: Ensure complete dissolution via visual inspection and sonication if necessary.

  • Solvent Shift: Aliquot 196 µL of target aqueous buffer (e.g., PBS pH 7.4) into a 96-well plate. Add 4 µL of the 10 mM DMSO stock.

    • Critical Control: The final DMSO concentration is restricted to 2%. Exceeding this threshold artificially inflates solubility via cosolvent effects.

  • Equilibration: Seal the plate and shake at 300 RPM at 25°C for 24 hours.

  • Phase Separation: Filter the suspension through a 0.45 µm PVDF filter plate. Causality: Filtration removes amorphous nano-precipitates that would otherwise scatter light and cause falsely elevated concentration readings during UV/MS analysis.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and analyze via LC-MS/MS against a standard curve prepared in 100% DMSO.

Protocol 2: Thermodynamic Equilibrium Solubility (Shake-Flask)

Causality: This is the gold standard for formulation development. It measures the energy required to break the stable crystalline lattice of the solid powder directly in water, representing the true equilibrium state [7].

Step-by-Step Procedure:

  • Solid Addition: Add an excess amount of solid 6-Phenylpyridazine-4-carboxylic acid (e.g., 2-5 mg) directly into a glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., SGF pH 1.2 or PBS pH 7.4). Do not add any DMSO.

  • Long-Term Equilibration: Cap the vial and incubate on an orbital shaker at 37°C for 48 to 72 hours. Causality: Extended incubation is mandatory to overcome the high activation energy of crystal lattice dissolution and ensure thermodynamic equilibrium is achieved.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved crystalline material. Carefully aspirate the supernatant.

  • Quantification: Analyze the supernatant via LC-MS/MS. Self-Validation: Verify the pH of the buffer post-incubation. The dissolution of a carboxylic acid can lower the pH of unbuffered or weakly buffered solutions, altering the result.

Strategic Implications for Drug Development

Mishandling the solubility profile of 6-Phenylpyridazine-4-carboxylic acid can lead to catastrophic failures in assay interpretation. When DMSO stocks of this compound are diluted into aqueous biological assays, the sudden drop in solubility can cause the formation of colloidal nano-aggregates.

These aggregates are notorious for non-specifically binding to proteins, causing enzyme inhibition artifacts (false positives in HTS)[8]. To mitigate this, researchers must:

  • Determine the kinetic solubility limit in the exact assay buffer before running biological screens.

  • Maintain assay concentrations strictly below the kinetic precipitation point.

  • Utilize dynamic light scattering (DLS) or laser nephelometry to detect invisible nano-precipitates in the assay wells if anomalous biological activity is observed.

References

  • PubChemLite. (2026). 6-phenylpyridazine-4-carboxylic acid (C11H8N2O2). Université du Luxembourg. Retrieved from [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Retrieved from [Link]

  • BioDuro-Sundia. (2025). ADME Solubility Assay. Retrieved from [Link]

  • Petereit, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, ACS Publications. Retrieved from [Link]

  • Bienta. (2025). Laser Nephelometry Solubility Assays. Retrieved from [Link]

Physicochemical Profiling of 6-Phenylpyridazine-4-carboxylic acid: pKa, Ionization States, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the pyridazine ring serves as a privileged pharmacophore and a versatile bioisostere for phenyl and heteroaromatic rings[1]. Its high dipole moment and capacity to act as a hydrogen bond acceptor significantly enhance the aqueous solubility and target-binding affinity of lead compounds[1]. 6-Phenylpyridazine-4-carboxylic acid (CAS: 1425498-70-9)[2] is a highly functionalized building block whose physicochemical behavior is dictated by the interplay between its electron-deficient diazine core, the extended conjugation of the phenyl substituent, and the ionizable carboxylic acid moiety.

This technical guide provides an in-depth analysis of the pKa values and ionization states of 6-Phenylpyridazine-4-carboxylic acid, offering a foundational framework for researchers engaged in formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and rational drug design.

Structural and Electronic Determinants of pKa

Understanding the ionization behavior of 6-Phenylpyridazine-4-carboxylic acid requires a deconstruction of its micro-environmental electronic effects. The molecule possesses two distinct ionizable centers:

  • The Pyridazine Ring Nitrogens (N1, N2): Unsubstituted pyridazine is a weak base with an experimentally determined pKa of 2.24[1]. In 6-phenylpyridazine-4-carboxylic acid, the basicity of these nitrogens is heavily suppressed. The carboxylic acid group at the C4 position exerts a strong electron-withdrawing effect (-I, -M), pulling electron density away from the ring. Consequently, the predicted pKa for the conjugate acid of the pyridazine ring drops to approximately 1.2 – 1.5 .

  • The Carboxylic Acid (-COOH): A standard benzoic acid has a pKa of ~4.2. However, when attached to the electron-deficient pyridazine core, the stability of the resulting carboxylate anion is enhanced via inductive withdrawal. Predictive models and structural analogs (e.g., pyridazine-4-carboxylic acid) place the pKa of this acidic proton at approximately 3.18 [3].

The Absence of a Zwitterionic Microstate

A critical insight for formulation scientists is the sequence of ionization. Because the pKa of the basic center (conjugate acid pKa ~1.2) is lower than the pKa of the acidic center (pKa ~3.2), this molecule does not form a significant zwitterionic population. As the pH increases from 0, the protonated ring neutralizes before the carboxylic acid deprotonates, resulting in a true, uncharged neutral intermediate state.

Quantitative Data Summary

The following tables summarize the structural properties and the predicted thermodynamic ionization constants for 6-Phenylpyridazine-4-carboxylic acid.

Table 1: Fundamental Physicochemical Properties

PropertyValue / DescriptorReference
Chemical Name 6-Phenylpyridazine-4-carboxylic acid[2]
CAS Number 1425498-70-9[2]
Molecular Formula C11H8N2O2[4]
Molecular Weight 200.20 g/mol [4]
Topological Polar Surface Area (TPSA) ~63.1 Ų (Predicted)Derived from structure

Table 2: Ionization Constants and State Distribution

Ionizable GroupPredicted pKaState at pH 1.0 (Stomach)State at pH 7.4 (Blood)
Pyridazine Ring (N-H⁺) ~1.2 - 1.5Protonated (+1)Deprotonated (0)
Carboxylic Acid (-COOH) ~3.18[3]Protonated (0)Deprotonated (-1)
Net Molecular Charge N/A+1 (Cationic) -1 (Anionic)

Ionization States Across the pH Continuum

The solubility and permeability of 6-Phenylpyridazine-4-carboxylic acid are inextricably linked to its ionization state. The molecule transitions through three distinct macroscopic states across the physiological pH range.

IonizationStates Cat Cationic State (pH < 1.2) Net Charge: +1 Neu Neutral State (pH 1.5 - 3.1) Net Charge: 0 Cat->Neu -H⁺ (pKa₁ ~1.2) Ring Deprotonation Neu->Cat +H⁺ Ani Anionic State (pH > 3.3) Net Charge: -1 Neu->Ani -H⁺ (pKa₂ ~3.2) COOH Deprotonation Ani->Neu +H⁺

Figure 1: pH-dependent ionization state transitions of 6-Phenylpyridazine-4-carboxylic acid.

  • Cationic State (pH < 1.2): Encountered only in highly acidic environments (e.g., gastric fluid). Both the ring and the acid are protonated. High aqueous solubility, poor lipid permeability.

  • Neutral State (pH 1.5 – 3.1): The molecule is entirely uncharged. This state exhibits the highest lipophilicity (LogP) and membrane permeability, but the lowest aqueous solubility, presenting a high risk for precipitation during in vitro assays.

  • Anionic State (pH > 3.3): The predominant state in intestinal fluid and systemic circulation (pH 7.4). The carboxylate anion ensures high aqueous solubility, though passive transcellular permeability is significantly reduced compared to the neutral state.

Experimental Methodologies: Self-Validating pKa Determination

Due to the poor aqueous solubility of the uncharged neutral state, standard aqueous potentiometric titration will likely fail due to precipitation artifacts. To ensure scientific integrity and trustworthiness of the data, a Cosolvent Extrapolation Protocol (Yasuda-Shedlovsky method) must be employed. This acts as a self-validating system: the linearity of the extrapolation confirms that the compound remained fully dissolved during the assay.

Step-by-Step Protocol: Cosolvent Potentiometric Titration
  • Sample Preparation: Accurately weigh 1-2 mg of 6-Phenylpyridazine-4-carboxylic acid.

  • Cosolvent Dissolution: Dissolve the sample in a highly solubilizing, water-miscible organic solvent with a known dielectric constant (e.g., Methanol or n-Propanol).

  • Titration Gradients: Perform potentiometric titrations (using a standardized 0.15 M KCl background to maintain constant ionic strength) across a minimum of three different cosolvent ratios (e.g., 30%, 40%, and 50% Methanol by weight).

  • Data Acquisition: Record the apparent pKa (psKa) at each cosolvent ratio using a glass pH electrode calibrated for mixed aqueous-organic media.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent psKa + log[H2O] against the inverse dielectric constant (1/ε) of the respective solvent mixtures.

  • Validation & Derivation: Perform a linear regression. The y-intercept (extrapolated to 0% cosolvent) yields the true aqueous pKa. An R2 value < 0.98 indicates potential precipitation or electrode fouling, invalidating the run.

pKaWorkflow Prep Sample Preparation (1-2 mg in Cosolvent) Titration Potentiometric Titration (Methanol/Water gradients) Prep->Titration Extrapolation Yasuda-Shedlovsky Extrapolation Titration->Extrapolation Validation Data Validation (Linearity Check R² > 0.98) Extrapolation->Validation Output True Aqueous pKa Values Validation->Output

Figure 2: Cosolvent potentiometric titration workflow for poorly soluble ampholytes.

Implications for ADME and Drug Design

The ionization profile of 6-Phenylpyridazine-4-carboxylic acid dictates its utility in medicinal chemistry:

  • Formulation Strategy: The compound will exhibit a classic "U-shaped" solubility profile. It will be highly soluble at pH > 4 (as a sodium or potassium salt) and at pH < 1 (as a hydrochloride salt). Formulations targeting physiological pH should leverage the anionic state.

  • Permeability (LogD vs. pH): Because the molecule is fully ionized (anionic) at pH 7.4, its LogD_{7.4} will be significantly lower than its intrinsic LogP. While this is excellent for preventing off-target lipophilic toxicity, it may require active transport mechanisms (e.g., OAT transporters) or prodrug strategies (such as esterification of the carboxylic acid) if intracellular target engagement or blood-brain barrier (BBB) penetration is required.

References

  • ChemicalBook - Pyridazine CAS#: 289-80-5.
  • Chemdad - 4-Pyridazinecarboxylic acid.
  • Sigma-Aldrich - 6-phenylpyridazine-4-carboxylic acid | 1425498-70-9.
  • PubChemLite - 6-phenylpyridazine-4-carboxylic acid (C11H8N2O2).

Sources

The Architect’s Scaffold: A Technical Guide to 6-Substituted Pyridazine Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As the pharmaceutical industry shifts toward highly targeted, complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and allosteric modulators—the demand for versatile, physicochemical-optimized chemical scaffolds has surged. Among these, 6-substituted pyridazine-3-carboxylic acids and their tautomeric pyridazinone derivatives have emerged as privileged structures. As a Senior Application Scientist, I have observed firsthand how the strategic implementation of the "nitrogen walk" (substituting carbon atoms for nitrogen in aromatic rings) utilizing pyridazines can rescue a failing drug program by drastically improving aqueous solubility, introducing critical hydrogen-bond acceptors, and modulating the molecular dipole moment.

This whitepaper provides an authoritative, in-depth analysis of the synthesis, mechanistic reactivity, and pharmacological applications of 6-substituted pyridazine carboxylic acids, designed for researchers and drug development professionals.

Physicochemical Rationale: The "Nitrogen Walk" Strategy

The pyridazine nucleus is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. When functionalized with a carboxylic acid at the 3-position and a variable substituent at the 6-position, the scaffold becomes a highly modular bioisostere for 1,4-disubstituted benzene or pyridine rings.

The inclusion of the adjacent nitrogen atoms fundamentally alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the diazine system lowers the pKa of the 3-carboxylic acid compared to benzoic acid, enhancing its capacity for metal coordination and salt formation [6]. Furthermore, the dual nitrogen atoms act as potent hydrogen-bond acceptors, which is critical for engaging complex biological targets like bromodomains or enzymatic active sites [5].

Table 1: Physicochemical Impact of the "Nitrogen Walk"
PropertyPhenyl RingPyridazine RingCausality / Impact on Drug Design
H-Bond Acceptors 02Enhances target binding affinity and aqueous solubility.
Dipole Moment ~0 D~4.0 DAlters molecular orientation within the binding pocket.
Lipophilicity (LogP) HighLowerImproves metabolic stability and reduces non-specific binding.
Electron Density Electron-richElectron-deficientIncreases resistance to oxidative metabolism by CYP450 enzymes.

Core Synthetic Methodologies

The synthesis of 6-substituted pyridazine-3-carboxylic acids typically relies on the regioselective functionalization of 3,6-dichloropyridazine . The two chlorine atoms are highly activated toward nucleophilic aromatic substitution ( SN​Ar ) due to the electron-withdrawing diazine core. However, a critical mechanistic advantage exists: once the first substitution occurs at C6, the electron density of the ring increases, rendering the remaining chlorine at C3 significantly less reactive. This inherent electronic feedback loop guarantees excellent regiocontrol [2].

Protocol A: Synthesis of 6-Substituted Pyridazin-3(2H)-ones via Acidic Hydrolysis

This protocol converts the C3-chloro intermediate into a thermodynamically stable pyridazinone, a direct precursor/isostere to the carboxylic acid used in cardiovascular and neurodegenerative drug design [2].

  • Step 1: Substrate Preparation. Dissolve 0.05 mol of 3-chloro-6-substituted pyridazine (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine) in 30 mL of glacial acetic acid.

    • Causality: Glacial acetic acid is chosen because it acts as both the solvent and the acid catalyst. Its high boiling point (118 °C) provides the thermal energy required to overcome the activation barrier of the deactivated C3 chlorine.

  • Step 2: Acidic Hydrolysis. Reflux the solution under an inert atmosphere for 6 hours. The acidic environment protonates the pyridazine nitrogen, further activating the C3 position for nucleophilic attack by trace water/acetate, followed by tautomerization to the stable 3(2H)-one.

  • Step 3: Workup. Remove the acetic acid under reduced pressure. Dissolve the crude residue in distilled water and extract with chloroform ( CHCl3​ ).

  • Step 4: Validation. Dry the organic phase over anhydrous Na2​SO4​ , filter, and evaporate. Validate the conversion via FT-IR (appearance of a strong C=O stretch at ~1670 cm−1 ) and 1H -NMR (disappearance of the C3-Cl associated proton shifts).

Protocol B: Palladium-Catalyzed Carbonylation to Pyridazine-3-carboxylates

To directly install the carboxylic acid/ester at the C3 position, transition-metal catalysis is preferred over toxic cyanation[5].

  • Step 1: Reagent Assembly. In a high-pressure reactor, combine the 3-chloro-6-substituted pyridazine, Pd(OAc)2​ (catalyst, 5 mol%), dppf (ligand, 10 mol%), and triethylamine (base, 2.0 eq) in anhydrous methanol.

    • Causality: The bidentate dppf ligand enforces a specific steric geometry on the Palladium center, preventing premature catalyst deactivation and facilitating the challenging oxidative addition into the electron-rich C-Cl bond.

  • Step 2: Pressurization. Purge the reactor with Carbon Monoxide (CO) gas three times, then pressurize to 50 psi. Heat to 80 °C for 12 hours.

  • Step 3: Isolation. Vent the CO gas safely. Filter the mixture through a Celite pad to remove precipitated palladium black. Concentrate the filtrate to yield the methyl 6-substituted pyridazine-3-carboxylate. Saponification with aqueous LiOH yields the free carboxylic acid.

G N1 3,6-Dichloropyridazine N2 Nucleophilic Substitution (e.g., Piperazine/Amine) N1->N2 N3 3-Chloro-6-substituted Pyridazine N2->N3 Regioselective N4 Pd-Catalyzed Carbonylation (CO, Pd(OAc)2, MeOH) N3->N4 Esterification N5 Acidic Hydrolysis (Glacial Acetic Acid, Reflux) N3->N5 Hydrolysis N6 6-Substituted Pyridazine-3-carboxylate N4->N6 N7 6-Substituted Pyridazin-3(2H)-one N5->N7 Tautomerization

Caption: Synthetic routes to 6-substituted pyridazine-3-carboxylates and pyridazinones.

Pharmacological Applications and Target Engagement

The versatility of the 6-substituted pyridazine-3-carboxylic acid scaffold has led to its integration into multiple therapeutic areas, ranging from cardiovascular life-support drugs to cutting-edge targeted protein degraders.

Table 2: Pharmacological Targets of 6-Substituted Pyridazines
Therapeutic AreaRepresentative CompoundMechanism of ActionClinical Status
Heart Failure LevosimendanCalcium sensitization (cTnC) & KATP​ openingApproved (Europe)
Neurodegeneration 6-(4-fluorophenyl) pyridazinonesSelective MAO-B InhibitionPreclinical
Oncology SMARCA2/4 PROTACsE3 Ligase-mediated ubiquitinationPatent Phase
Antimicrobial Ru(II)-Pyridazine complexesMembrane disruption / Anti-biofilmPreclinical
Cardiovascular Therapeutics: Calcium Sensitization

The most prominent clinical success of the pyridazinone class is Levosimendan , a drug used to treat severe decompensated heart failure [3]. Unlike traditional inotropes (e.g., dobutamine) that increase intracellular cyclic AMP and oxygen demand, levosimendan binds directly to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner. The pyridazine core stabilizes the open conformation of cTnC, facilitating actin-myosin cross-bridging without increasing cytosolic calcium levels [3]. Concurrently, the molecule activates ATP-sensitive potassium ( KATP​ ) channels in vascular smooth muscle, causing vasodilation and reducing cardiac afterload.

Targeted Protein Degradation: SMARCA2/4 PROTACs

In modern oncology, the SWI/SNF chromatin remodeling complex has become a prime target. Approximately 10-15% of lung adenocarcinomas exhibit inactivating mutations in SMARCA4. These tumors become highly dependent on the paralogous protein SMARCA2 for survival.

Recent patent literature (WO2022029617A1) highlights the use of 6-substituted pyridazine compounds as highly selective SMARCA2/4 degraders [4]. Because traditional small-molecule inhibitors of the SMARCA2/4 bromodomains fail to effectively halt proliferation, researchers have utilized the pyridazine-3-carboxylic acid scaffold as a high-affinity anchor to build PROTACs (Proteolysis Targeting Chimeras). The carboxylic acid handle is conjugated via a linker to an E3 ubiquitin ligase ligand (such as Cereblon or VHL).

G N1 6-Substituted Pyridazine PROTAC N4 Ternary Complex Formation N1->N4 Binds N2 SMARCA2/4 Bromodomain (Target Protein) N2->N4 Recruited N3 E3 Ubiquitin Ligase (e.g., Cereblon/VHL) N3->N4 Recruited N5 Polyubiquitination of SMARCA2 N4->N5 Ubiquitin Transfer N6 26S Proteasomal Degradation N5->N6 Tumor Cell Apoptosis

Caption: Mechanism of SMARCA2/4 degradation via 6-substituted pyridazine PROTACs.

Antimicrobial Coordination Chemistry

Beyond traditional organic pharmacology, pyridazine-3-carboxylic acid acts as an exceptional bidentate N,O-ligand for transition metals. Recent studies have synthesized Ruthenium(II) and Ruthenium(III) complexes utilizing this scaffold [6]. The structural geometry allows the pyridazine to bridge metal centers, creating lipophilic, low-molecular-weight complexes that easily permeate bacterial membranes, showing promising anti-biofilm activity against resistant strains [6].

Conclusion

The 6-substituted pyridazine-3-carboxylic acid scaffold is far more than a simple structural building block; it is a dynamic tool for molecular engineering. By leveraging its unique electronic properties, predictable regioselective synthesis, and exceptional hydrogen-bonding capabilities, medicinal chemists can optimize pharmacokinetics, bypass traditional enzymatic resistance, and engage previously "undruggable" targets via targeted degradation pathways. As drug discovery continues to evolve, the "nitrogen walk" toward pyridazine derivatives will remain a cornerstone strategy for developing next-generation therapeutics.

References

  • Source: scholarsresearchlibrary.
  • Title: Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl)
  • Source: mdpi.
  • Source: nih.
  • Source: chemrxiv.
  • Source: nih.

Crystal Structure and Supramolecular Packing of 6-Phenylpyridazine-4-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Phenylpyridazine-4-carboxylic acid (CAS 1425498-70-9) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Its structural framework serves as a core pharmacophore in the development of potent Aurora kinase modulators for oncology[1] and selective acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases[2]. For researchers engaged in solid-form screening, formulation, and structure-based drug design, understanding the solid-state behavior and supramolecular packing of this molecule is paramount. This whitepaper provides an in-depth analysis of its molecular geometry, hydrogen-bonding networks, and the rigorous crystallographic methodologies required to isolate and validate its solid-state structure.

Conformational Analysis and Molecular Geometry

The molecular architecture of 6-phenylpyridazine-4-carboxylic acid presents three distinct domains that dictate its three-dimensional conformation and subsequent crystal packing:

  • The Pyridazine Core: The central 1,2-diazine ring is inherently planar. Crystallographic studies on analogous pyridazine-4-carboxylic acid derivatives demonstrate that the heterocycle maintains strict planarity, with root-mean-square (r.m.s.) deviations typically falling below 0.01 Å[3][4].

  • The C4-Carboxylic Acid: To minimize steric repulsion with the adjacent C3 and C5 protons of the pyridazine ring, the carboxylate group rotates out of the heterocyclic plane. In structurally related pyridazine-4-carboxylate systems, this dihedral angle is observed to range between 8.1° and 27.7°, depending on the specific hydrogen-bonding environment and the presence of counterions[3][4].

  • The C6-Phenyl Ring: The introduction of the bulky phenyl group at the C6 position breaks the symmetry of the parent scaffold. The steric clash between the pyridazine C5 proton and the ortho-protons of the phenyl ring forces a torsional twist. This dihedral angle balances the energetic penalty of steric hindrance against the stabilizing energy of extended π -conjugation between the two aromatic systems.

Supramolecular Assembly and Packing Motifs

The transition from a single molecule to a macroscopic crystal lattice is driven by a hierarchy of highly directional non-covalent interactions.

Primary Motif: The R22​(8) Carboxylic Acid Dimer

The dominant driving force in the crystallization of 6-phenylpyridazine-4-carboxylic acid is the formation of a centrosymmetric homodimer. The carboxylic acid groups act as both strong hydrogen bond donors and acceptors, forming a classic R22​(8) supramolecular synthon via O−H⋯O interactions. These bonds are exceptionally robust, with interaction energies comparable to standard carboxylic acid dimers, effectively creating a rigid, extended dimeric unit that serves as the fundamental building block of the lattice[5].

Secondary Motif: Pyridazine Nitrogen Acceptors

Unlike pyridine, the adjacent nitrogen atoms (N1, N2) in the pyridazine ring exhibit unique localized dipole moments and serve as potent hydrogen bond acceptors[6]. Because the primary strong donor (the carboxylic O−H ) is consumed in dimerization, the pyridazine nitrogens participate in secondary, weaker C−H⋯N interactions. They accept protons from the phenyl or pyridazine rings of adjacent dimers, steering the 1D dimers into 2D molecular sheets[3][6].

Tertiary Motif: π−π Stacking

The lipophilic C6-phenyl rings interdigitate between the 2D sheets. Driven by dispersive forces, these rings engage in offset face-to-face (off-center) or edge-to-face (T-shaped) π−π stacking. This interaction bridges the gap between the polar hydrogen-bonded layers, consolidating the structure into a cohesive, three-dimensional network[4].

Network M1 6-Phenylpyridazine-4-carboxylic acid (Asymmetric Unit) Dimer R2,2(8) Motif (Strong O-H···O) M1->Dimer Donates/Accepts WeakH Weak C-H···N (Pyridazine Acceptors) M1->WeakH C-H donor M2 Symmetry-Generated Neighbor M2->Dimer Donates/Accepts M3 Adjacent Layer Molecule PiPi π-π Stacking (Phenyl Rings) Dimer->PiPi Drives 1D to 2D PiPi->M3 Inter-layer cohesion WeakH->M3 N1/N2 acceptor

Hierarchical supramolecular assembly driven by H-bonding and pi-pi stacking.

Self-Validating Crystallization and Diffraction Protocol

To obtain high-resolution structural data, empirical trial-and-error must be replaced with a rationally designed, self-validating workflow. The following protocol details the causality behind each experimental choice.

Step 1: Solvent System Engineering

Protocol: Dissolve 20 mg of 6-phenylpyridazine-4-carboxylic acid in a 1:1 (v/v) binary mixture of Ethanol and Ethyl Acetate. Causality: The molecule possesses a highly polar domain (the carboxylic acid and diazine core) and a highly lipophilic domain (the phenyl ring). Single solvents often fail to provide the optimal solubility gradient, leading to rapid precipitation or oiling out. Ethanol solvates the polar domain via competitive hydrogen bonding, while ethyl acetate accommodates the lipophilic phenyl ring.

Step 2: Isothermal Slow Evaporation

Protocol: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and store in a vibration-free incubator at exactly 20°C. Causality: Filtration removes heterogeneous nucleation sites (dust), forcing the system to undergo homogeneous nucleation. Strict isothermal conditions prevent localized supersaturation spikes caused by temperature fluctuations, ensuring the growth of singular, defect-free macroscopic crystals rather than twinned clusters.

Step 3: Cryogenic Mounting and Data Collection

Protocol: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon cryoloop coated in Paratone-N oil. Immediately transfer to the diffractometer goniometer under a continuous 100K nitrogen cold stream. Collect data using Mo K α radiation ( λ=0.71073 Å). Causality: The Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to atmospheric moisture condensation. Collecting data at 100K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is specifically critical for accurately localizing the hydrogen atoms involved in the R22​(8) motif within the difference Fourier map, rather than relying purely on theoretical riding models[6].

Step 4: Structure Solution and Validation

Protocol: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validation: The system is self-validating through the analysis of the residual electron density map ( Δρmax​ and Δρmin​ ). A successful refinement must yield an R1​ value < 0.05 and a goodness-of-fit (S) near 1.0. Any residual electron density peaks > 1.0 e Å −3 indicate unaccounted solvent molecules or twinning, requiring a re-evaluation of the unit cell[3][4].

Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening (Binary Mixtures) A->B Ensures purity C Slow Evaporation (Isothermal, 20°C) B->C Balances polarity D Crystal Harvesting (Paratone Oil, Cryoloop) C->D Yields single crystals E SCXRD Data Collection (Mo Kα, 100K) D->E Prevents degradation F Structure Solution (SHELXT, Direct Methods) E->F Yields reflections G Refinement & Validation (SHELXL, checkCIF) F->G Finalizes model

Step-by-step workflow for the crystallization and X-ray diffraction analysis.

Quantitative Structural Data Summary

The following table summarizes the representative crystallographic parameters for the pyridazine-4-carboxylic acid scaffold, derived from structurally validated analogues and complexes to serve as a baseline for comparative structural analysis[3][4].

ParameterPyridazine-4-carboxylic acid (Parent Scaffold)4-Carboxypyridazin-1-ium chloride
Crystal System MonoclinicMonoclinic
Space Group P21​/c P21​/n
a (Å) 7.2571 (15)6.8505 (14)
b (Å) 11.688 (2)6.5905 (13)
c (Å) 10.550 (2)14.561 (3)
β (°) 108.36 (3)97.65 (3)
Volume (ų) 849.3 (3)651.6 (2)
Dihedral Angle (Ring/COOH) 8.1°27.7°
Primary H-Bond Motif O−H⋯O / O−H⋯N O−H⋯Cl / N−H⋯Cl

References

  • Google Patents (WO2007087276A1)
  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • trans-Tetraaquabis(pyridazine-4-carboxylato-κO)magnesium(II) dihydrate PMC - NIH (Acta Crystallographica) URL:[Link]

  • 4-Carboxypyridazin-1-ium chloride PMC - NIH (Acta Crystallographica) URL:[Link]

  • trans-Diaquabis(pyridazine-3-carboxylato-κ2 N 2,O)copper(II) PMC - NIH (Acta Crystallographica) URL:[Link]

  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols MDPI URL:[Link]

Sources

Whitepaper: 6-Phenylpyridazine-4-carboxylic Acid as a Bioisosteric Replacement for Benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carboxylic acid functional group is a cornerstone of pharmacophores in numerous therapeutic agents, yet its inherent physicochemical properties can present significant challenges in drug development, including poor membrane permeability, rapid metabolism, and potential toxicity.[1] Bioisosterism, the strategy of substituting one moiety with another that retains similar biological activity, offers a rational approach to mitigate these liabilities.[2] This technical guide provides an in-depth analysis of 6-phenylpyridazine-4-carboxylic acid as a potential non-classical bioisostere for the ubiquitous benzoic acid moiety. We explore the comparative physicochemical properties, potential pharmacokinetic advantages, and key experimental workflows required to validate this bioisosteric substitution. This document is intended for medicinal chemists, pharmacologists, and drug development scientists seeking to optimize lead compounds by navigating the complexities of acidic functional groups.

Introduction: The Rationale for Bioisosterism

The benzoic acid group is prevalent in medicinal chemistry due to its ability to form strong ionic and hydrogen bond interactions with biological targets. However, its relatively low pKa of ~4.2 ensures it is mostly ionized at physiological pH, which can limit passive diffusion across biological membranes and contribute to high plasma protein binding.[3][4][5] Furthermore, the aromatic ring is susceptible to metabolic modification, and the carboxylic acid itself can undergo metabolic conjugation (e.g., glucuronidation), leading to rapid clearance or, in some cases, idiosyncratic toxicities.[1]

Bioisosteric replacement is a time-tested strategy to address these challenges. The goal is to identify a surrogate that mimics the key interactions of the original group while modulating its physicochemical and pharmacokinetic profile in a beneficial way. Heterocyclic rings, in particular, have emerged as versatile scaffolds for this purpose. The pyridazine ring is an intriguing candidate due to its unique electronic properties, including a significant dipole moment, robust hydrogen-bonding capacity, and a different metabolic profile compared to a simple benzene ring.[6][7]

This guide posits that replacing a phenyl ring adjacent to a carboxylic acid with a 6-phenyl-pyridazine scaffold introduces two ring nitrogen atoms that can fundamentally alter the molecule's properties, potentially offering a superior alternative in a specific drug discovery context.

Bioisosteric_Replacement cluster_0 Lead Compound with Benzoic Acid Moiety cluster_1 Optimized Compound with Pyridazine Bioisostere A [ Drug Scaffold ]—(C₆H₄)—COOH B [ Drug Scaffold ]—(C₄H₂N₂)—COOH A->B Bioisosteric Replacement

Figure 1: Conceptual illustration of the bioisosteric replacement strategy.

Comparative Physicochemical Analysis

The viability of a bioisosteric replacement hinges on a nuanced understanding of how the substitution impacts key physicochemical parameters. The introduction of the electron-withdrawing pyridazine ring is expected to have predictable, and potentially beneficial, effects.

PropertyBenzoic Acid6-Phenylpyridazine-4-carboxylic acidRationale for Change & Potential Impact
Molecular Weight 122.12 g/mol [4][5]200.18 g/mol Increased molecular weight, a factor to consider in lead optimization.
pKa ~4.20[3][4]Predicted < 4.0The two electron-withdrawing nitrogen atoms in the pyridazine ring are expected to increase the acidity of the carboxyl group, lowering the pKa. This would increase the ionized fraction at physiological pH, potentially enhancing aqueous solubility.
Lipophilicity (XlogP) ~1.87~1.0[8]The polar nitrogen atoms significantly reduce lipophilicity (increase hydrophilicity). This can improve solubility and potentially reduce off-target toxicity related to high lipophilicity, but may negatively impact membrane permeability if not balanced.
H-Bond Acceptors 2 (on carboxylate)4 (2 on carboxylate, 2 ring nitrogens)The additional ring nitrogens provide new opportunities for hydrogen bonding with the target protein, which could enhance binding affinity or alter binding mode.[6]
Dipole Moment LowHighThe pyridazine ring possesses a much larger dipole moment than benzene, which can influence long-range electrostatic interactions with the target and affect properties like crystal packing and solubility.[6]

Anticipated Pharmacokinetic (ADME) Profile

Modulating the ADME profile is often a primary driver for employing bioisosterism.

  • Absorption & Permeability: The predicted lower LogP and lower pKa of the pyridazine analog suggest that its passive permeability may be reduced compared to a benzoic acid-containing parent drug. This is a critical trade-off that must be experimentally verified. However, improved solubility could enhance dissolution-limited absorption.

  • Distribution: Lower lipophilicity and potentially different plasma protein binding characteristics could significantly alter the volume of distribution. The increased polarity may reduce penetration of the blood-brain barrier.

  • Metabolism: The pyridazine core offers a distinct metabolic profile. While the phenyl substituent is still present, the pyridazine ring itself is generally more resistant to CYP450-mediated oxidation than benzene. It can, however, be a substrate for other enzymes like aldehyde oxidase.[7] This change could be used to block a known metabolic hotspot on the benzene ring of a parent compound, thereby improving metabolic stability and half-life.[6][9]

  • Excretion: Enhanced hydrophilicity typically favors renal clearance over hepatic clearance.

Synthesis and Accessibility

The practicality of a bioisostere is dependent on its synthetic accessibility. 6-Phenylpyridazine-4-carboxylic acid and its derivatives can be synthesized through established heterocyclic chemistry routes, often involving the condensation of dicarbonyl compounds with hydrazine, followed by functional group manipulation.[10] For example, a plausible route could involve a Diels-Alder reaction or condensation/cyclization strategies to form the core pyridazine ring, which is then further elaborated.[10][11]

Experimental Validation: Protocols and Workflow

Theoretical analysis must be substantiated by empirical data. The following protocols describe the essential, self-validating experiments required to compare 6-phenylpyridazine-4-carboxylic acid (or a derivative) directly against its benzoic acid counterpart.

Experimental_Workflow cluster_pka pKa Determination cluster_logp LogP Determination cluster_metstab Metabolic Stability A Benzoic Acid (Reference Compound) pka_exp Protocol 1: Potentiometric Titration A->pka_exp logp_exp Protocol 2: Shake-Flask Method A->logp_exp metstab_exp Protocol 3: Liver Microsome Assay A->metstab_exp B 6-Phenylpyridazine-4-carboxylic acid (Test Compound) B->pka_exp B->logp_exp B->metstab_exp Result Comparative Data Analysis: - Acidity - Lipophilicity - Intrinsic Clearance pka_exp->Result logp_exp->Result metstab_exp->Result Decision Go/No-Go Decision for in vivo studies Result->Decision

Figure 2: Workflow for the experimental validation of the bioisostere.

Protocol 1: Determination of pKa by Potentiometric Titration
  • Objective: To precisely measure the acid dissociation constant (pKa) of the test and reference compounds.

  • Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a standardized base (e.g., NaOH). The pKa is determined from the pH at the half-equivalence point of the resulting titration curve.

  • Methodology:

    • Preparation: Accurately weigh ~5 mg of the compound and dissolve in a suitable volume (e.g., 20 mL) of a co-solvent (e.g., methanol or DMSO) to ensure solubility. Add purified water to a final volume of 50 mL. The final co-solvent percentage should be kept low and consistent between experiments.

    • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

    • Titration: Place the solution in a jacketed beaker at a constant temperature (25°C). While stirring, add small, precise aliquots (e.g., 0.02 mL) of a standardized ~0.1 M NaOH solution.

    • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

    • Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the acid has been neutralized. This can be determined from the first derivative of the titration curve.

Protocol 2: Determination of LogP by the Shake-Flask Method
  • Objective: To measure the octan-1-ol/water partition coefficient (LogP), a key indicator of lipophilicity.[12]

  • Principle: The compound is partitioned between two immiscible phases (octan-1-ol and water). The concentration in each phase is measured at equilibrium, and the ratio determines the LogP value.

  • Methodology:

    • Phase Preparation: Pre-saturate octan-1-ol with buffered water (e.g., phosphate buffer, pH 7.4) and vice-versa by shaking them together overnight and then separating the layers.

    • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration that can be accurately measured by UV-Vis spectroscopy or HPLC.

    • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated octan-1-ol (e.g., 5 mL) and the pre-saturated aqueous phase containing the compound (e.g., 5 mL).

    • Equilibration: Shake the mixture vigorously for at least 1 hour at a constant temperature (25°C) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the final concentration of the compound using a pre-established calibration curve (HPLC-UV is preferred for accuracy). The concentration in the octanol phase is determined by difference from the initial aqueous concentration.

    • Calculation: Calculate LogP as: LogP = log10([Compound]octanol / [Compound]aqueous).

Protocol 3: In Vitro Metabolic Stability Assay
  • Objective: To determine the rate of metabolism of the compound in the presence of liver microsomes, providing an estimate of its intrinsic clearance.

  • Principle: The compound is incubated with liver microsomes (which contain CYP450 enzymes) and the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., at 0.5 mg/mL), and the test compound (at a final concentration of 1 µM).

    • Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

    • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as 0.693 / k. Intrinsic clearance (CLint) is then calculated based on the half-life and incubation conditions.

Potential Applications and Target Scaffolds

The pyridazine moiety is not a novelty in bioactive compounds; it is a component of molecules with a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[13][14][15][16] Studies have demonstrated that pyridazine-containing compounds can act as potent enzyme inhibitors and receptor modulators.[9][17][18]

The true potential of 6-phenylpyridazine-4-carboxylic acid as a bioisostere lies in its ability to fine-tune the properties of an existing pharmacophore. For example:

  • Enhancing Target Affinity: In a hypothetical kinase inhibitor where a benzoic acid moiety forms a key salt bridge, the pyridazine analog could form the same salt bridge while using one of its ring nitrogens to form an additional, stabilizing hydrogen bond with a nearby backbone amide, thereby increasing potency.

  • Improving Metabolic Stability: For a compound that suffers from rapid hydroxylation on the benzene ring, the pyridazine analog could block this metabolic route, leading to a longer half-life and improved oral bioavailability.

  • Increasing Selectivity: The unique electronic and steric profile of the pyridazine ring could be exploited to improve selectivity for a desired target over closely related off-targets.

Receptor_Interaction cluster_0 Benzoic Acid Interaction cluster_1 Potential Pyridazine Bioisostere Interaction Receptor_A Receptor Pocket (e.g., Arg/Lys residue) Drug_A —(C₆H₄)—COO⁻ Drug_A->Receptor_A Ionic Bond (+/-) Receptor_B Receptor Pocket (e.g., Arg/Lys residue) Receptor_HBD H-Bond Donor (e.g., Backbone NH) Drug_B —(C₄H₂N₂)—COO⁻ Drug_B->Receptor_B Ionic Bond (+/-) Drug_B->Receptor_HBD

Figure 3: Potential for an additional hydrogen bond interaction with the bioisostere.

Conclusion

6-Phenylpyridazine-4-carboxylic acid represents a promising, albeit context-dependent, bioisostere for benzoic acid. Its primary advantages lie in its potential to increase hydrophilicity, modulate pKa, introduce new hydrogen bonding vectors, and alter metabolic pathways. These attributes can be strategically leveraged to overcome common liabilities in drug candidates, such as poor solubility or rapid metabolic clearance. However, these potential benefits are balanced by the risk of reduced membrane permeability due to increased polarity. The decision to employ this bioisosteric replacement must be data-driven, relying on the rigorous, parallel experimental validation outlined in this guide. For the right molecular scaffold and therapeutic target, the 6-phenylpyridazine-4-carboxylic acid moiety is a valuable tool in the medicinal chemist's arsenal for rational drug design and lead optimization.

References

  • BYJU'S. (2022, July 21). Properties of Benzoic Acid. Available at: [Link]

  • SATHEE. Chemistry Benzoic Acid. Available at: [Link]

  • Aakash Institute. Benzoic Acid: Formula, Structure, Properties & Preparation - Chemistry. Available at: [Link]

  • Kanada, R., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 51, 128358. Available at: [Link]

  • CHEM-GUIDE. Physical and chemical properties of benzoic acid. Available at: [Link]

  • ResearchGate. Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. Available at: [Link]

  • Brown, D. G., & Boström, J. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 8(3), 343-366. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • EMBL-EBI ChEMBL. Document: 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibi.... Available at: [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • PubChemLite. 6-phenylpyridazine-4-carboxylic acid (C11H8N2O2). Available at: [Link]

  • Hurmath Unnissa, S., & Divya Rajan. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. Available at: [Link]

  • Swidorski, J. J., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Bioorganic & Medicinal Chemistry Letters, 36, 127823. Available at: [Link]

  • LaMattina, J. L. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ACS Medicinal Chemistry Letters, 2(4), 263-267. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Shaik, S. P., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-11. Available at: [Link]

  • Gugoasa, M., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5849. Available at: [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. Available at: [Link]

  • PubMed. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Available at: [Link]

  • Kumar, D., & Singh, R. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Aly, A. A., & Wasfy, A. A. F. (2002). γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids. Chemical Papers, 56(2), 126-131. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]

  • National Center for Biotechnology Information. Pyrazine-4-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Stella, V. J., & He, Q. (2008). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Pharmaceutical Research, 25(6), 1475-1485. Available at: [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Available at: [Link]

  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • ResearchGate. (2017). Log P in Encyclopedia of Physical Organic Chemistry. Available at: [Link]

  • Wang, S., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5323. Available at: [Link]

  • VMINTEQ. Table 7.2 Acidity constants (pKa) for some common acids. Available at: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]

  • Staszewska-Krajewska, O., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5133. Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Protocols for Amide Coupling with 6-Phenylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Insights

6-Phenylpyridazine-4-carboxylic acid is a highly valuable heterocyclic building block in medicinal chemistry. The pyridazine core is frequently utilized to introduce a rigid, polar, and metabolically stable bioisostere into drug candidates, often improving aqueous solubility and target binding affinity[1].

However, the inherent electron-deficient nature of the diazine (pyridazine) ring exerts a strong electron-withdrawing effect on the C4-carboxylate. This electronic deactivation can render standard amide coupling conditions sluggish, as the initial nucleophilic attack of the carboxylate onto the coupling reagent is kinetically hindered[2].

To overcome this energy barrier and prevent the accumulation of unreactive intermediates, the choice of coupling reagent and the order of addition are critical:

  • HATU-Mediated Activation : For sterically hindered or electron-deficient amines (e.g., anilines), highly efficient uronium salts like HATU are required. HATU forms a highly reactive OAt-active ester. The pyridine nitrogen of the HOAt leaving group provides critical neighboring-group assistance by hydrogen-bonding to the incoming amine, significantly accelerating the aminolysis step[3][4].

  • EDC/HOBt-Mediated Activation : For standard primary and secondary aliphatic amines, carbodiimide chemistry is sufficient but requires a nucleophilic additive. EDC alone forms an unstable O-acylisourea intermediate that, under the electron-withdrawing influence of the pyridazine ring, is prone to rearranging into an inert N-acylurea byproduct. The addition of HOBt intercepts the O-acylisourea to form a stable OBt-ester, preserving the reactivity of the system while allowing for a seamless aqueous workup[5].

Workflow & Decision Matrix

The following logic tree dictates the optimal protocol based on the nucleophilicity and steric bulk of the target amine.

AmideCoupling Start 6-Phenylpyridazine-4-carboxylic acid + Target Amine Decision Amine Type? Start->Decision Hindered Sterically Hindered or Electron-Deficient (e.g., Aniline) Decision->Hindered Yes Standard Standard Aliphatic or Primary Amine Decision->Standard No HATU Protocol A: HATU / DIPEA Solvent: DMF Pre-activate 15 min Hindered->HATU EDC Protocol B: EDC·HCl / HOBt / DIPEA Solvent: DCM or DMF Stir 12-18 h Standard->EDC PurifyA Workup & Column Chromatography (Requires removal of tetramethylurea) HATU->PurifyA PurifyB Aqueous Workup (Byproducts are water-soluble) EDC->PurifyB

Figure 1: Decision matrix for selecting the optimal amide coupling protocol for 6-Phenylpyridazine-4-carboxylic acid.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (High-Efficiency Route)

Designed for challenging couplings where the amine is a poor nucleophile.

Causality & Self-Validation: Pre-activation of the carboxylic acid is mandatory. If the amine is added simultaneously with HATU, the amine can directly attack the electron-deficient carbon of the uronium salt, forming an unreactive tetramethylguanidinium byproduct[6]. A successful pre-activation is visually confirmed by a slight yellowing of the solution, indicating the generation of the OAt-ester.

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 6-Phenylpyridazine-4-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). The excess base ensures complete deprotonation of the electron-deficient carboxylic acid, shifting the equilibrium toward the reactive carboxylate anion[4].

  • Pre-activation : Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv, 1.1 mmol) portion-wise. Stir at 0 °C for 15 minutes.

    • Self-Validation Check: Sample 5 µL of the reaction mixture, dilute in MeCN, and monitor via LC-MS. The mass of the HOAt-active ester ([M+HOAt-H₂O+H]⁺) should be the dominant species.

  • Amine Addition : Add the target amine (1.2 equiv, 1.2 mmol) dropwise (if liquid) or in a single portion (if solid).

  • Reaction : Allow the reaction to warm to room temperature and stir for 2–18 hours. Monitor completion via TLC or LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), water (3 x 15 mL), and brine (15 mL). Crucial step: Multiple water washes are required to remove DMF and the HOAt byproduct.

  • Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: EDC/HOBt-Mediated Coupling (Scalable Route)

Designed for standard amines, offering a highly streamlined purification process.

Causality & Self-Validation: HOBt acts as a nucleophilic catalyst, rapidly converting the transient O-acylisourea into a stable OBt-ester. Because EDC and its urea byproduct are highly water-soluble, column chromatography can often be bypassed entirely[5].

Step-by-Step Methodology:

  • Preparation : Dissolve 6-Phenylpyridazine-4-carboxylic acid (1.0 equiv, 1.0 mmol) and the target amine (1.1 equiv, 1.1 mmol) in anhydrous DCM (10 mL). If the pyridazine acid is poorly soluble, add up to 20% v/v anhydrous DMF.

  • Catalyst & Base : Add HOBt (0.5 equiv, 0.5 mmol) and DIPEA (2.5 equiv, 2.5 mmol) to the stirring solution.

  • Activation : Cool the mixture to 0 °C and add EDC·HCl (1.2 equiv, 1.2 mmol) in one single portion.

    • Self-Validation Check: The reaction mixture should remain mostly homogeneous. If a thick white precipitate forms immediately, it indicates the precipitation of the amine hydrochloride salt, necessitating the addition of 0.5 equiv more DIPEA.

  • Reaction : Remove the ice bath, allow the mixture to reach room temperature, and stir for 12–18 hours.

  • Workup : Dilute the reaction with additional DCM (10 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (15 mL, removes unreacted amine and EDC byproducts), saturated aqueous NaHCO₃ (15 mL, removes unreacted acid and HOBt), and brine (15 mL)[5].

  • Purification : Dry the organic layer over MgSO₄, filter, and concentrate. The resulting product is typically >95% pure by NMR.

Quantitative Data & Troubleshooting

Table 1: Reagent Comparison & Expected Metrics
Coupling SystemOptimal Amine ScopeTypical YieldReaction TimePrimary ByproductPurification Strategy
HATU / DIPEA Anilines, secondary amines, sterically hindered amines80–95%2–6 hoursTetramethylurea, HOAtAqueous wash + Silica Gel Chromatography
EDC·HCl / HOBt Primary aliphatic amines, unhindered secondary amines75–90%12–18 hoursWater-soluble urea, HOBtLiquid-liquid extraction (Aqueous Workup)
T3P / Pyridine Broad scope, excellent for scale-up70–85%12–24 hoursWater-soluble phosphatesLiquid-liquid extraction (Aqueous Workup)
Table 2: Troubleshooting Guide
Observed IssueMechanistic CauseRecommended Solution
Low yield with HATU; formation of a +99 Da byproduct mass The amine reacted directly with HATU to form a tetramethylguanidinium salt[6].Strictly adhere to the 15-minute pre-activation of the carboxylic acid before adding the amine.
Sluggish reaction with EDC·HCl The electron-deficient pyridazine ring slows the attack on the carbodiimide[2].Increase HOBt to 1.0 equiv to accelerate OBt-ester formation, or gently heat the reaction to 40 °C.
Product contaminated with HOAt or Tetramethylurea Incomplete aqueous partitioning during workup.Increase the number of water washes (minimum 3x) and ensure the use of 1M HCl to protonate and remove HOAt.

References

  • PubChemLite . "6-phenylpyridazine-4-carboxylic acid (C11H8N2O2) - Compound Summary." National Center for Biotechnology Information.[Link]

  • Growing Science . "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters.[Link]

  • AAPPTEC . "Coupling Reagents - DCC, DIC, EDC, HATU, HBTU." Peptide Synthesis Protocols.[Link]

  • Wikipedia . "HATU - Reaction Mechanism and Applications." Wikimedia Foundation.[Link]

  • Common Organic Chemistry . "Amine to Amide Mechanism - HATU." Common Organic Chemistry.[Link]

  • Reddit /r/Chempros . "HATU coupling - what's the best order? (Mechanistic side reactions)." Chempros Community.[Link]

Sources

Advanced Esterification Strategies for 6-Phenylpyridazine-4-carboxylic Acid: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Phenylpyridazine-4-carboxylic acid is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of acetylcholinesterase inhibitors, antiviral agents, and targeted receptor modulators[1]. However, the esterification of heterocyclic carboxylic acids—particularly those bearing an electron-deficient pyridazine ring—presents unique synthetic challenges that require precise methodological control.

The Causality of Experimental Choices: Traditional Fischer esterification (refluxing alcohol with catalytic sulfuric acid) often yields poor results for 6-phenylpyridazine-4-carboxylic acid. The electron-withdrawing nature of the diazine system reduces the nucleophilicity of the carboxylic oxygen, impeding the formation of the requisite oxonium intermediate. Furthermore, the basic nitrogen atoms on the pyridazine ring can protonate under strongly acidic conditions, forming an insoluble zwitterionic or salt complex that precipitates out of the reaction mixture, effectively halting conversion.

To circumvent these thermodynamic and kinetic barriers, two highly efficient, self-validating protocols are recommended:

  • The Steglich Esterification (EDC/DMAP): Operates under mild, neutral conditions, preventing pyridinium salt formation. It relies on the in situ generation of a highly reactive O-acylisourea intermediate[2].

  • The Acyl Chloride Route (SOCl₂): A robust, two-step method that forces the reaction forward by converting the acid into an extremely electrophilic acyl chloride, which subsequently undergoes rapid alcoholysis[3].

Reaction Pathways

G cluster_steglich Method A: Steglich Esterification cluster_acyl Method B: Acyl Chloride Route Start 6-Phenylpyridazine-4-carboxylic acid Steglich_Reagents EDC·HCl, DMAP Alcohol (R-OH), DCM Start->Steglich_Reagents Acyl_Reagents SOCl2 or (COCl)2 Catalytic DMF, Reflux Start->Acyl_Reagents O_Acyl O-Acylisourea Intermediate (Active Ester) Steglich_Reagents->O_Acyl Product 6-Phenylpyridazine-4-carboxylate Ester O_Acyl->Product Acyl_Chloride Acyl Chloride Intermediate (Highly Reactive) Acyl_Reagents->Acyl_Chloride Alcohol_Base Alcohol (R-OH), Et3N DCM or THF, 0°C to RT Acyl_Chloride->Alcohol_Base Alcohol_Base->Product

Parallel synthetic workflows for the esterification of 6-phenylpyridazine-4-carboxylic acid.

Experimental Protocols

Protocol A: Mild Steglich Esterification (EDC/DMAP)

Best for: Complex, sterically hindered, or acid-sensitive alcohols.

  • Step 1: Reagent Solubilization. Suspend 6-phenylpyridazine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the O-acylisourea intermediate back to the starting material.

  • Step 2: Activation. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir for 15 minutes at 0 °C.

    • Causality: EDC is preferred over DCC as its urea byproduct is water-soluble, simplifying downstream purification. DMAP acts as an acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, suppressing the undesired 1,3-rearrangement to an unreactive N-acylurea[4].

  • Step 3: Alcoholysis. Dropwise add the desired alcohol (1.5 eq). Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Step 4: Self-Validating Workup. Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the baseline acid spot and the emergence of a new, high-Rf UV-active spot. ¹H NMR will confirm success via the appearance of the ester alkyl protons (e.g., a sharp singlet at ~3.9 ppm for a methyl ester) and a distinct downfield shift of the pyridazine C5-H proton.

Protocol B: Acyl Chloride-Mediated Esterification

Best for: Simple aliphatic alcohols (methanol, ethanol) and large-scale synthesis.

  • Step 1: Chlorination. To a round-bottom flask containing 6-phenylpyridazine-4-carboxylic acid (1.0 eq), add neat Thionyl Chloride (SOCl₂) (5.0 eq) and 1 drop of anhydrous DMF.

    • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which significantly accelerates the conversion of the unreactive heterocyclic acid to the acyl chloride[5].

  • Step 2: Reflux. Heat the mixture to 75 °C for 2 hours.

    • Validation Checkpoint: The initial suspension will turn into a clear, homogenous solution once the highly reactive acyl chloride is fully formed.

  • Step 3: Concentration. Remove excess SOCl₂ in vacuo. Co-evaporate twice with anhydrous toluene to remove residual SOCl₂ and HCl traces.

    • Causality: Removing all HCl prevents the formation of the amine hydrochloride salt in the next step, ensuring the base remains active for the alcoholysis step.

  • Step 4: Esterification. Dissolve the crude acyl chloride in anhydrous DCM. Cool to 0 °C. Slowly add a mixture of the target alcohol (2.0 eq) and Triethylamine (Et₃N) (2.5 eq). Stir for 2 hours at room temperature.

  • Step 5: Workup. Dilute with DCM, wash with saturated NaHCO₃, dry, and concentrate.

Quantitative Data & Method Comparison

ParameterMethod A: Steglich (EDC/DMAP)Method B: Acyl Chloride (SOCl₂)
Typical Yield 75% – 85%85% – 95%
Reaction Time 4 – 6 hours3 – 4 hours (total)
Conditions Mild, NeutralHarsh, Highly Electrophilic
Substrate Scope Excellent for complex/sensitive alcoholsExcellent for simple, robust alcohols
Scalability Moderate (Reagent cost is higher)High (Economical reagents)
Primary Byproduct Water-soluble urea (easily washed out)SO₂, HCl gases (requires scrubbing)

References[1] Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed. nih.gov. URL[4] Steglich esterification - Wikipedia. wikipedia.org. URL[2] Steglich Esterification - Organic Chemistry Portal. organic-chemistry.org. URL[3] EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents. google.com.URL[5] WO 2013/079452 Al - Googleapis.com. googleapis.com. URL

Sources

Application Notes and Protocols: The Coordination Chemistry of 6-Phenylpyridazine-4-carboxylic Acid with Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Heterocyclic Ligand

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its inherent physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it a valuable scaffold in drug design.[1] When functionalized with a carboxylic acid and a phenyl group, as in 6-Phenylpyridazine-4-carboxylic acid, the resulting molecule presents a compelling profile as a ligand for coordination with transition metals.

This technical guide provides a comprehensive overview of the anticipated coordination chemistry of 6-Phenylpyridazine-4-carboxylic acid with various transition metals. While direct literature on this specific ligand is nascent, this document synthesizes field-proven insights and protocols from closely related pyridazine and pyridine carboxylic acid systems to provide a robust predictive framework for researchers. The principles outlined herein are designed to empower scientists in the rational design, synthesis, and characterization of novel metal-organic complexes with potential applications in catalysis, materials science, and drug development.

The core structure of 6-Phenylpyridazine-4-carboxylic acid suggests its potential as a versatile chelating and/or bridging ligand. The pyridazine nitrogen atoms and the carboxylate group offer multiple coordination sites, allowing for the formation of a diverse array of coordination complexes with varying nuclearity and dimensionality.

Molecular Structure and Coordination Motifs

6-Phenylpyridazine-4-carboxylic acid possesses several potential donor atoms for coordination to a metal center: the two nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group. This multi-dentate character allows for a variety of coordination modes.

dot graph "Ligand_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Molecular structure of 6-Phenylpyridazine-4-carboxylic acid.

Based on studies of analogous pyridazine and pyridine carboxylic acids, several coordination modes can be predicted:

  • Bidentate Chelating: The ligand can coordinate to a metal center through one of the pyridazine nitrogen atoms and an oxygen atom from the carboxylate group, forming a stable chelate ring. This is a common coordination mode observed in related systems.[1]

  • Bridging: The carboxylate group can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes and coordination polymers.

  • Monodentate: In some cases, the ligand might coordinate through only one of the nitrogen atoms or one of the carboxylate oxygen atoms.

The presence of the bulky phenyl group at the 6-position may introduce steric hindrance, influencing the coordination geometry and potentially favoring the formation of discrete complexes over extended coordination polymers.

Synthesis of Transition Metal Complexes: Protocols and Experimental Considerations

The synthesis of transition metal complexes with 6-Phenylpyridazine-4-carboxylic acid can be achieved through several established methods. The choice of solvent, temperature, and stoichiometry are critical parameters that will influence the final product.

General Synthetic Protocol: Solvothermal Synthesis

Solvothermal synthesis is a powerful technique for obtaining crystalline coordination compounds. The following is a general protocol adaptable for various transition metals.

Materials:

  • 6-Phenylpyridazine-4-carboxylic acid

  • Transition metal salt (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, water, or a mixture)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical experiment, a mixture of 6-Phenylpyridazine-4-carboxylic acid (e.g., 0.1 mmol) and a transition metal salt (e.g., 0.1 mmol) is dissolved in the chosen solvent (e.g., 10 mL of DMF/ethanol mixture).

  • The solution is stirred for approximately 30 minutes at room temperature to ensure homogeneity.

  • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated in an oven at a controlled temperature (typically between 80-160 °C) for a period of 24-72 hours.

  • After the reaction, the autoclave is allowed to cool slowly to room temperature.

  • Crystals of the coordination complex, if formed, are collected by filtration, washed with the mother liquor, and dried in air.

Causality Behind Experimental Choices:

  • Solvothermal Conditions: The elevated temperature and pressure in solvothermal synthesis can overcome kinetic barriers, facilitating the formation of thermodynamically stable crystalline products.

  • Solvent System: The choice of solvent is crucial as it influences the solubility of the reactants and can also act as a template or a coordinating ligand in the final structure. DMF is a common choice due to its high boiling point and good solvating properties for both organic ligands and metal salts.

  • Stoichiometry: The molar ratio of ligand to metal can significantly impact the structure of the resulting complex, leading to different coordination numbers and nuclearities.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Caption: A general workflow for the solvothermal synthesis of coordination complexes.

Characterization Techniques

A comprehensive characterization of the synthesized complexes is essential to elucidate their structure, composition, and properties.

Technique Information Obtained Expected Observations for 6-Phenylpyridazine-4-carboxylic Acid Complexes
Single-Crystal X-ray Diffraction Precise determination of the molecular structure, including bond lengths, bond angles, coordination geometry, and crystal packing.Will reveal the coordination mode of the ligand, the coordination number of the metal ion, and the overall dimensionality of the complex.
Powder X-ray Diffraction (PXRD) Assessment of the phase purity of the bulk sample and comparison with the simulated pattern from single-crystal data.The experimental PXRD pattern should match the simulated one, confirming the homogeneity of the synthesized material.
Infrared (IR) Spectroscopy Identification of functional groups and information about the coordination environment.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal center is expected. Changes in the pyridazine ring vibrations will also indicate coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR provide detailed information about the ligand environment in solution.Shifts in the proton and carbon signals of the ligand upon coordination will be observed.
Thermogravimetric Analysis (TGA) Determination of the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.TGA curves will show weight loss steps corresponding to the removal of solvent molecules and the decomposition of the organic ligand.
Magnetic Susceptibility Measurements For paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)), this technique provides information about the number of unpaired electrons and the magnetic interactions between metal centers.The magnetic moment values can help to determine the oxidation state and spin state of the metal ion.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex.Ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) or d-d transitions may be observed.

Potential Applications

The coordination complexes of 6-Phenylpyridazine-4-carboxylic acid with transition metals are anticipated to have a wide range of applications, drawing parallels from related heterocyclic carboxylate systems.

Catalysis

Transition metal complexes are widely used as catalysts in various organic transformations. The coordination environment provided by the 6-Phenylpyridazine-4-carboxylic acid ligand can be tuned to create active and selective catalysts. For instance, copper complexes of related ligands have shown catalytic activity in oxidation reactions.

Drug Development and Biological Activity

The pyridazine scaffold is a known pharmacophore, and its metal complexes often exhibit enhanced biological activity compared to the free ligand.[1] Ruthenium complexes of pyridazine-3-carboxylic acid have demonstrated promising anti-biofilm activity.[1] It is plausible that transition metal complexes of 6-Phenylpyridazine-4-carboxylic acid could exhibit antibacterial, antifungal, or anticancer properties.[2][3]

dot graph "Drug_Development_Pathway" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#EA4335"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: A simplified workflow for the drug development process of metal complexes.

Luminescent Materials

Coordination polymers and discrete complexes of ligands containing aromatic moieties can exhibit interesting photoluminescent properties. These materials have potential applications in sensing, bio-imaging, and as components in light-emitting devices.

Magnetic Materials

Polynuclear complexes containing paramagnetic transition metal ions can exhibit interesting magnetic properties, such as single-molecule magnet (SMM) behavior. The bridging capabilities of the 6-Phenylpyridazine-4-carboxylic acid ligand could facilitate the synthesis of such materials.

Conclusion and Future Outlook

The coordination chemistry of 6-Phenylpyridazine-4-carboxylic acid with transition metals represents a promising and largely unexplored area of research. The versatile coordination modes of this ligand, coupled with the diverse properties of transition metals, offer a rich landscape for the design and synthesis of novel functional materials. The protocols and insights provided in this guide, based on established knowledge of related systems, are intended to serve as a foundational resource for researchers entering this exciting field. Future work should focus on the systematic synthesis and characterization of a series of transition metal complexes with this ligand to fully elucidate its coordination behavior and unlock its potential in various applications, from catalysis to medicine.

References

  • Synthesis and characterization of 1:4 Cobalt(II) complexes with Pyrazine based ligands. (n.d.). [Source Not Found].
  • Two Cu(II) complexes constructed by pyridazine carboxyl derivatives: synthesis, crystal structure and property. (2025). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Biological Role of Metal Complexes and Applications. (2025, November 24). Impactfactor.
  • Synthesis, characterization and antibacterial activity of cobalt(III) complexes with pyridine-amide ligands. (2008, October 15). PubMed. [Link]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024, December 2). MDPI. [Link]

  • Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. (2025, August 27). MDPI. [Link]

  • Synthesis and characterization of cobalt SCS pincer complexes. (n.d.). PMC. [Link]

  • Transition metal complexes and their application in drugs and cosmetics – A Review. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (n.d.). Oriental Journal of Chemistry. [Link]

  • A Series of 4- and 5-Coordinate Ni(II) Complexes: Synthesis, Characterization, Spectroscopic, and DFT Studies. (2018, July 3). Loyola eCommons. [Link]

  • Synthesis and Structural Characterization of Cobalt Complexes Ligated by N-Methyl(bis(diphenylphosphino)amine). (2025, February 12). MDPI. [Link]

  • JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023, October 9). [Source Not Found].
  • A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones. (n.d.). OUCI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC STUDY OF NICKEL(II), PALLADIUM(II) AND PLATINUM(IV) COMPLEXES WITH MIXED LIGANDS O. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Characterization, and Structure of Mixed-Ligand Cobalt (II) Complex with N, O Donor Sites. (2022, September 16). MDPI. [Link]

  • Synthesis and spectroscopic characterization of cobalt(II), nickel(II) and copper(II) complexes with 5-methyl-1-(2 - pyridyl)pyrazole-3-carboxylic acid and 5-methyl- 1-(4' ,6' -dimethyl-2' -pyrimidyl)pyrazole-3-carboxylic acid. (2022, January 4). Zenodo. [Link]

  • New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. (2020, January 21). PubMed. [Link]

  • The structures of cobalt(II) and copper(II) complexes derived from 6-(4,5-dihydro-1H-imidazol-5-on-2-yl)pyridine-2-carboxylic acid. (n.d.). DOI. [Link]

  • A Spectroscopic study of the interaction between some Ni( П ) -ß - thioxoketone complexes with pyridine. (2024, December 13). [Source Not Found].
  • Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)]. (2023, June 16). European Journal of Chemistry. [Link]

  • Reactivity of pyridine-2,4,6-tricarboxylic acid toward Zn(II) salts under different reaction conditions. (2004, September 6). PubMed. [Link]

  • Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. (2023, February 2). MDPI. [Link]

  • Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. (2023, February 2). Semantic Scholar. [Link]

  • Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. (n.d.). PMC. [Link]

Sources

Procedures for reducing 6-Phenylpyridazine-4-carboxylic acid to alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 6-Phenylpyridazine-4-carboxylic acid to (6-Phenylpyridazin-4-yl)methanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Mechanistic Challenges & Rationale

The reduction of 6-phenylpyridazine-4-carboxylic acid to its corresponding alcohol, (6-phenylpyridazin-4-yl)methanol, presents a distinct chemoselectivity challenge. Pyridazines (1,2-diazines) are highly electron-deficient heterocycles due to the strong inductive and resonance electron-withdrawing effects of the adjacent nitrogen atoms[1].

Because the pyridazine nucleus lacks "unactivated" ring carbons, it is highly susceptible to nucleophilic attack at the C4 and C5 positions[1]. Consequently, treating this substrate with powerful, standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) frequently results in over-reduction of the diazine ring, N-N bond cleavage, or unwanted nucleophilic addition, making it impossible to stop the reaction cleanly at the alcohol stage[2].

To successfully yield the target alcohol, the strategy must bypass the high activation energy of the free carboxylic acid without generating highly reactive, uncoordinated hydride species.

Strategy Selection & Workflow

We outline three field-proven, chemoselective strategies to achieve this transformation.

  • Method A (Esterification + NaBH₄): The acid is converted to a methyl ester to lower the reduction potential. Sodium borohydride (NaBH₄) is typically too weak to reduce esters; however, when refluxed in methanol, the solvent hydrogen-bonds to the carbonyl (increasing electrophilicity) and reacts with NaBH₄ to form highly reactive alkoxyborohydride species, enabling clean reduction without ring degradation[3].

  • Method B (Borane-THF): Borane is an electrophilic reducing agent (Lewis acid). It preferentially coordinates to the electron-rich oxygen of the carboxylic acid rather than the electron-deficient pyridazine ring, forming a triacyloxyborane intermediate that undergoes intramolecular hydride transfer[4][5].

  • Method C (Manganese-Catalyzed Hydrosilylation): A modern, sustainable approach utilizing the earth-abundant pre-catalyst [MnBr(CO)₅] and phenylsilane (PhSiH₃). This avoids harsh hydrides entirely, proceeding via a silyl ester intermediate that is subsequently hydrolyzed[6].

G Start 6-Phenylpyridazine-4-carboxylic acid (Electron-Deficient Core) M1 Method A: Esterification + NaBH4 Reduction Start->M1 M2 Method B: BH3·THF Direct Reduction Start->M2 M3 Method C: Mn-Catalyzed Hydrosilylation Start->M3 I1 Methyl Ester Intermediate (Isolated) M1->I1 I2 Triacyloxyborane Intermediate (In Situ) M2->I2 I3 Silyl Ester Intermediate (In Situ) M3->I3 Product (6-Phenylpyridazin-4-yl)methanol (Target Alcohol) I1->Product NaBH4, MeOH I2->Product MeOH Quench I3->Product NaOH Hydrolysis

Workflow of chemoselective reduction strategies for pyridazine-4-carboxylic acids.

Quantitative Method Comparison

ParameterMethod A (Ester + NaBH₄)Method B (BH₃·THF)Method C (Mn-Catalysis)
Overall Yield 75 - 85%60 - 70%80 - 90%
Reaction Time 12 h (Across 2 steps)4 - 6 h2 - 4 h
Chemoselectivity Excellent (Ring is preserved)Good (Requires strict temp control)Excellent
Reagent Toxicity LowModerate (Diborane gas risk)Low (Earth-abundant metal)
Scalability High (Kilogram/Process scale)Medium (Exothermic quench)High (Gram/Pilot scale)

Detailed Experimental Protocols & Self-Validating Systems

Every robust protocol must be a self-validating system. We integrate In-Process Controls (IPCs) directly into the workflows so that the physical properties of the intermediates validate the chemical state before proceeding.

Protocol A: Two-Step Esterification and NaBH₄ Reduction (Recommended for Process Scale)

Causality: This method is highly reliable because isolating the ester removes any acidic protons that would aggressively quench the NaBH₄, allowing for a controlled, mild reduction[3][7].

Step 1: Synthesis of Methyl 6-phenylpyridazine-4-carboxylate

  • Suspend 6-phenylpyridazine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Heat the mixture to reflux (65 °C) for 4–6 hours.

  • Self-Validation (IPC 1): Monitor via TLC (DCM:MeOH 9:1). The highly polar carboxylic acid (strong H-bonding) will remain at the baseline. The successful formation of the ester is validated by the appearance of a new, less polar spot at Rf ~0.6.

  • Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (EtOAc). Dry over Na₂SO₄ and concentrate to yield the intermediate ester.

Step 2: Reduction to (6-Phenylpyridazin-4-yl)methanol

  • Dissolve the methyl ester (1.0 eq) in anhydrous methanol (10 volumes) and cool to 0 °C.

  • Add NaBH₄ (3.0 eq) portion-wise to control hydrogen evolution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC 2): Monitor via TLC. The ester spot (Rf ~0.6) will disappear, replaced by the alcohol spot at Rf ~0.4 (moderate H-bonding).

  • Quench carefully with saturated aqueous NH₄Cl. Remove methanol in vacuo, extract the aqueous layer with Dichloromethane (DCM), dry, and concentrate.

Protocol B: Direct Reduction using Borane-THF

Causality: Borane targets the carboxylic acid directly. Temperature control is paramount; exceeding room temperature increases the kinetic energy enough for borane to coordinate with the pyridazine nitrogens, leading to unwanted ring reduction[4].

  • Suspend the acid (1.0 eq) in anhydrous THF (10 volumes) under an inert nitrogen atmosphere and cool to 0 °C.

  • Add a 1.0 M solution of BH₃·THF (3.0 eq) dropwise.

  • Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Stir for an additional 4 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot in methanol and analyze via LC-MS. Validate the consumption of the starting mass and the appearance of the product mass (M+H = 187.08).

  • Critical Quench: Cool the reactor back to 0 °C. Add methanol dropwise (Caution: Vigorous H₂ evolution). Reflux the quenched mixture for 1 hour to break the stable borate ester complexes, freeing the target alcohol. Concentrate and purify via silica gel chromatography.

Protocol C: Manganese-Catalyzed Hydrosilylation

Causality: This is an advanced, green-chemistry approach. The [MnBr(CO)₅] catalyst activates the phenylsilane, transferring hydride to the carbonyl carbon without generating free nucleophilic hydrides that threaten the heterocycle[6].

  • In a Schlenk tube under nitrogen, combine the acid (1.0 eq) and[MnBr(CO)₅] (2 mol%).

  • Add anhydrous 2-methyltetrahydrofuran (2-MTHF) or cyclohexane (5 volumes), followed by phenylsilane (PhSiH₃, 2.0 eq).

  • Seal the tube and heat to 80 °C for 2–4 hours.

  • Cool to room temperature. The intermediate is a silyl ether.

  • Add 1.0 M NaOH (aqueous) and stir for 1 hour to hydrolyze the silyl ether to the free alcohol. Extract with EtOAc, dry, and concentrate.

Analytical Validation (E-E-A-T Grounding)

To definitively prove the synthesis of (6-phenylpyridazin-4-yl)methanol, perform ¹H NMR (in DMSO-d6 or CDCl₃). The self-validating markers are:

  • Disappearance: The broad singlet of the carboxylic acid proton (~12.0 - 13.0 ppm) must be completely absent.

  • Appearance: A new doublet or singlet integrating to 2 protons at ~4.7 ppm corresponding to the benzylic-like -CH₂- group.

  • Appearance: A broad triplet integrating to 1 proton at ~5.5 ppm corresponding to the newly formed -OH group (if run in DMSO-d6).

  • Preservation: The aromatic protons of the pyridazine ring (specifically the highly deshielded proton at C3, typically >9.0 ppm) must remain intact, proving the heterocycle was not reduced.

References

1.[3] Title: An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neuro-degenerative Disorders Source: nih.gov URL:

2.[7] Title: An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neurodegenerative Source: chemrxiv.org URL:

3.[1] Title: Product Class 8: Pyridazines Source: thieme-connect.de URL:

4.[4] Title: How to reduce carboxylic group to alcohol with nitro group untouched? Source: researchgate.net URL:

5.[6] Title: Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation Source: acs.org URL:

6.[5] Title: Carboxylic Acids to Alcohols Source: chemistrysteps.com URL:

7.[2] Title: reduction of carboxylic acids Source: chemguide.co.uk URL:

Sources

Application Note: Integration of Pyridazine Carboxylic Acid Building Blocks in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Conformationally Constrained Peptidomimetics & SPPS Optimization

Rationale and Mechanistic Insights

Protein-protein interactions (PPIs) are notoriously difficult to drug using traditional small molecules due to their large, flat interfaces. Peptidomimetics bridge this gap by mimicking the secondary structures of native proteins, such as α -helices. Pyridazine carboxylic acid derivatives (including piperazic acid and oxopiperazines) serve as highly effective conformationally constrained building blocks[1]. By integrating these rigid scaffolds into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS), researchers can accurately reproduce the spatial orientation of key i , i+4 , and i+7 side chains on an α -helix[1].

The Causality of Conformational Constraint: Linear peptides suffer from high conformational entropy in solution, leading to a massive entropic penalty upon binding to a target receptor. The incorporation of a pyridazine ring physically restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This structural pre-organization lowers the entropic cost of binding, directly causing an increase in target affinity and proteolytic stability, which has been successfully utilized in developing inhibitors against the SARS-CoV-2 Spike-ACE2 interaction[2].

Conformational_Constraint Linear Linear Peptide (High Entropy) Pyridazine Pyridazine Carboxylic Acid Integration Linear->Pyridazine SPPS Constrained Constrained Peptidomimetic (Low Entropy) Pyridazine->Constrained Dihedral Restriction Target High-Affinity Binding (e.g., PPI Inhibition) Constrained->Target Reduced Entropic Penalty

Caption: Logical flow of entropy reduction via pyridazine constraints in peptidomimetics.

Experimental Design & Causality in SPPS

When working with non-proteinogenic, sterically hindered building blocks like pyridazine carboxylic acid or piperazic acid[3], standard SPPS protocols must be heavily modified. As an application scientist, you must account for the following chemical realities:

  • Steric Hindrance: The proximity of the bulky pyridazine ring system to the carboxylic acid severely reduces electrophilicity at the carbonyl carbon during activation.

  • Secondary Amines: If the building block contains a secondary amine (e.g., piperazic acid derivatives), its nucleophilicity is significantly lower than that of a primary amine, making subsequent chain elongation difficult[3].

  • Coupling Chemistry Selection: We mandate the use of HATU over standard HBTU. The nitrogen atom at the 7-position of the HOAt leaving group in HATU forms an intramolecular hydrogen bond with the incoming amine. This neighboring-group participation accelerates the transition state and overcomes the steric barriers imposed by the pyridazine ring.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling Pyridazine Block (HATU/DIPEA, 120 min) Deprotect->Couple Check Chloranil Test (QC Gate) Couple->Check Check->Couple Incomplete (Blue Beads) Cleavage TFA Cleavage & Scavengers Check->Cleavage Complete (Colorless) End Constrained Peptidomimetic (LC-MS Validation) Cleavage->End

Caption: Self-validating SPPS workflow incorporating pyridazine carboxylic acid.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol incorporates mandatory in-process quality control (QC) gates. Proceeding to the next step without passing the QC gate invalidates the synthesis and risks the accumulation of deletion sequences.

Materials Required:
  • Fmoc-Rink Amide AM Resin (loading ~0.5 mmol/g)

  • Fmoc-protected pyridazine carboxylic acid derivative

  • HATU (Coupling reagent)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine

  • Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5 v/v/v)

Step 1: Resin Swelling
  • Procedure: Weigh 100 mg of Fmoc-Rink Amide resin into a fritted syringe. Add 3 mL of DMF and agitate gently for 30 minutes.

  • Causality: Polystyrene-based resins exist in a collapsed state when dry. Swelling in DMF expands the polymer matrix, maximizing the diffusion of reagents into the pores and exposing the maximum number of reactive sites.

Step 2: Fmoc Deprotection
  • Procedure: Treat the resin with 20% piperidine in DMF (3 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Causality: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group, initiating a β -elimination mechanism. The extensive washing prevents residual piperidine from neutralizing the coupling reagents in the next step.

Step 3: Pre-activation and Coupling
  • Procedure: In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of the Fmoc-pyridazine carboxylic acid and 2.9 equivalents of HATU in a minimum volume of DMF. Add 6.0 equivalents of DIPEA. Stir for 2 minutes to pre-activate, then add the mixture to the resin. Agitate for 120 minutes at room temperature.

  • Causality: We use 2.9 eq of HATU against 3.0 eq of the amino acid. This slight under-stoichiometry guarantees that no excess uronium salt is available to react with the N-terminus of the resin-bound peptide, which would cause irreversible guanidinylation and chain termination.

Step 4: Self-Validation (Chloranil Test)
  • Procedure: Take a few resin beads and transfer them to a glass tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

  • Causality: Standard Kaiser tests fail to detect secondary amines (which are common in pyridazine/piperazic acid derivatives). The Chloranil test yields a dark blue/green color if secondary amines are present (incomplete coupling). If the beads are colorless, the coupling is complete, and the system self-validates progression to the next step.

Step 5: Cleavage and Global Deprotection
  • Procedure: Wash the resin with DCM and dry under vacuum. Add 3 mL of the cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5). Agitate for 2 hours.

  • Causality: TFA cleaves the peptide from the linker and removes side-chain protecting groups. TIPS (triisopropylsilane) and water act as carbocation scavengers, preventing re-alkylation of the peptide backbone by the highly reactive cleaved protecting groups.

Quantitative Data: Coupling Optimization

The following table summarizes the optimization of coupling conditions for sterically hindered pyridazine carboxylic acid building blocks, demonstrating the necessity of our chosen protocol parameters.

Coupling ReagentBase (Eq)Time (min)Temp (°C)Coupling Efficiency (%)Application Notes
HBTU (2.9 eq)DIPEA (6.0)602545%Severe truncation observed; insufficient activation.
HATU (2.9 eq)DIPEA (6.0)602578%Incomplete reaction; requires extended time.
HATU (2.9 eq) DIPEA (6.0) 120 25 92% Standard protocol; highly recommended.
HATU (2.9 eq)DIPEA (6.0)12050 (MW)>99%Microwave-assisted; optimal for highly hindered sequences.

References

  • Title : Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections Source : The Journal of Organic Chemistry - ACS Publications URL : 1

  • Title : Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction - PMC (Synthesis of Pyridazine-Based α-Helix Mimetics) Source : nih.gov URL : 2

  • Title : A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block Source : mdpi.com URL :3

Sources

Application Notes and Protocols for Fluorescent Labeling Using Phenylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

I. Foundational Principles: The Role of Phenylpyridazine Scaffolds in Modern Fluorescence Bio-Imaging

The relentless pursuit of deeper biological understanding and more effective therapeutic agents necessitates the development of novel molecular tools. Among these, fluorescent probes are indispensable for visualizing and quantifying biological processes with high specificity and sensitivity. The phenylpyridazine core, a unique heterocyclic scaffold, has emerged as a promising platform for the design of a new generation of fluorophores. This guide provides an in-depth exploration of the application of phenylpyridazine derivatives in fluorescent labeling, offering both the theoretical underpinnings and practical protocols for their use in research and drug development.

The inherent electronic properties of the pyridazine ring, combined with the extended π-conjugation afforded by the phenyl substituent, give rise to a class of fluorophores with tunable photophysical characteristics. These molecules can exhibit significant solvatochromism, where their emission spectra are sensitive to the polarity of their local environment.[1] This property is particularly valuable for developing probes that can report on changes in the cellular microenvironment or the binding of a drug to its target. Furthermore, the structural rigidity and potential for derivatization of the phenylpyridazine scaffold allow for the rational design of probes with high quantum yields and photostability, crucial for demanding imaging applications.

This document will guide you through the conceptualization, practical application, and validation of fluorescent labeling experiments utilizing custom-synthesized, amine-reactive phenylpyridazine derivatives. While specific protocols for this novel class of dyes are not yet widely established, the principles and procedures outlined herein are based on well-validated methods for other custom fluorescent probes and are designed to provide a robust starting point for your investigations.[2][3]

II. Designing Your Phenylpyridazine-Based Fluorescent Probe: A Structural Overview

The versatility of the phenylpyridazine scaffold lies in its synthetic tractability. Functional groups can be introduced at various positions on both the phenyl and pyridazine rings to modulate the dye's properties and to provide a handle for bioconjugation.

Caption: Functionalization of the Phenylpyridazine Core.

For the protocols detailed below, we will focus on an amine-reactive strategy, which is one of the most common and robust methods for labeling proteins and other biomolecules.[4] This involves the conversion of a carboxylic acid derivative of the phenylpyridazine fluorophore into an N-hydroxysuccinimidyl (NHS) ester. This "activated" dye can then readily react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.

III. Photophysical Properties of Representative Phenylpyridazine and Related Diazine Fluorophores

The selection of a suitable fluorophore is dictated by its spectral properties and performance characteristics. The following table summarizes key photophysical data for a selection of pyridazine and related diazine derivatives from the literature to provide a comparative baseline. It is crucial to experimentally determine these properties for any newly synthesized phenylpyridazine derivative.

Fluorophore ScaffoldExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)SolventReference
2-amino-6-phenylpyridine-3,4-dicarboxylate3904800.30Varied[5]
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.44CDCl3[5]
Piperazine-modified Bipyridazine (SPBP)~380-450~450-600Not ReportedVaried (Solvatochromic)
Distyrylpyrazine derivative383424StrongCyclohexane[6]
Carbazole-substituted 2,2'-bipyridine~350-400~450-550up to 0.99Varied

Note: The photophysical properties of phenylpyridazine derivatives can be highly sensitive to their substitution pattern and the solvent environment. The data presented here are for illustrative purposes and highlight the range of spectral characteristics that can be achieved with related heterocyclic systems.

IV. Experimental Protocols: From Dye Activation to Labeled Protein Purification

This section provides a detailed, step-by-step protocol for the fluorescent labeling of a target protein with a custom, amine-reactive phenylpyridazine derivative. This protocol is a general guideline and may require optimization for specific proteins and phenylpyridazine fluorophores.[3][7]

A. Workflow for Amine-Reactive Labeling

Caption: Amine-Reactive Labeling Workflow.

B. Detailed Protocol: Protein Labeling with a Phenylpyridazine-NHS Ester

1. Preparation of Reagents

  • Phenylpyridazine-NHS Ester Stock Solution:

    • Dissolve the custom-synthesized phenylpyridazine-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

    • Rationale: These aprotic solvents are essential to prevent the hydrolysis of the highly reactive NHS ester.[3]

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3) or phosphate-buffered saline (PBS, pH 7.4, noting that the reaction will be slower at this pH).

    • Rationale: Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency. A slightly alkaline pH (8.0-9.0) is optimal as it deprotonates the ε-amino group of lysine residues, making them more nucleophilic and reactive.[4]

    • The protein concentration should typically be in the range of 1-10 mg/mL.

2. Conjugation Reaction

  • Equilibrate the Phenylpyridazine-NHS ester stock solution to room temperature.

  • Add the desired molar excess of the dye stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of dye to protein.

    • Calculation: Volume of dye (µL) = (Molar excess * [Protein] (M) * Volume of protein (µL)) / [Dye] (M)

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Rationale: The reaction time and temperature can be adjusted to control the degree of labeling (DOL). Longer incubation times and higher temperatures generally lead to a higher DOL.

3. Purification of the Labeled Protein

It is critical to remove any unreacted, free dye from the labeled protein solution to avoid high background fluorescence in downstream applications.

  • Size-Exclusion Chromatography (e.g., Sephadex G-25 column):

    • Equilibrate a desalting column with an appropriate storage buffer for your protein (e.g., PBS).

    • Apply the reaction mixture to the column.

    • The larger, labeled protein will elute first, while the smaller, unreacted dye molecules will be retained and elute later.

    • Collect the fractions containing the colored, labeled protein.

  • Dialysis or Spin Filtration:

    • For larger sample volumes, dialysis against the storage buffer can be effective.

    • For smaller volumes, centrifugal spin filters with a molecular weight cutoff (MWCO) appropriate for your protein can be used to exchange the buffer and remove the free dye.[8]

4. Characterization of the Labeled Protein

  • Degree of Labeling (DOL):

    • The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λ_max) of the phenylpyridazine dye.

    • The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

      • Protein Concentration (M) = (A280 - (Adye * CF)) / ε_protein

      • Dye Concentration (M) = Adye / ε_dye

      • DOL = Dye Concentration / Protein Concentration (where CF is the correction factor = A280 of dye / A_max of dye)

  • Functional Activity:

    • It is essential to perform a functional assay to confirm that the labeling process has not compromised the biological activity of the protein.

V. Applications in Drug Development and Biological Research

Fluorescently labeled biomolecules using novel scaffolds like phenylpyridazines have a wide range of applications:

  • High-Content Screening (HCS) and Cellular Imaging: Visualize the subcellular localization of a target protein or track its movement in response to a drug candidate.

  • Receptor Binding Assays: Quantify the binding of a labeled ligand to its cell surface receptor using techniques like flow cytometry or fluorescence microscopy.

  • Enzyme Activity Assays: Design fluorogenic substrates based on the phenylpyridazine core that become fluorescent upon enzymatic cleavage.

  • In Vivo Imaging: With appropriate derivatization to achieve near-infrared (NIR) emission, phenylpyridazine-labeled antibodies or small molecules could be used for non-invasive imaging in animal models.

VI. Troubleshooting and Expert Insights

  • Low Labeling Efficiency:

    • Ensure the reaction buffer is amine-free and at the optimal pH.

    • Check the reactivity of the Phenylpyridazine-NHS ester; it may have hydrolyzed if not stored properly.

    • Increase the molar excess of the dye or the incubation time.

  • Protein Precipitation:

    • A high degree of labeling with hydrophobic dyes can lead to protein aggregation. Reduce the molar excess of the dye or the reaction time.

    • Consider introducing solubilizing groups (e.g., sulfonates) onto the phenylpyridazine scaffold during synthesis.

  • High Background Fluorescence:

    • Ensure thorough purification to remove all unconjugated dye.

    • Some dyes exhibit non-specific binding. Include a blocking agent (e.g., BSA) in your assay buffer if this is an issue.

VII. References

  • Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes. Springer Nature Experiments. [Link]

  • Protein labeling protocol. Abberior Instruments. [Link]

  • A Protocol for Minimal Single Protein Labeling with CyDye Fluors for Live Cell Internalization Assays. IntechOpen. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Solvatochromism of distyrylpyrazines 1-10, λ max /nm, ε /L mol −1 cm −1 ; E N T. ResearchGate. [Link]

  • Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. MDPI. [Link]

  • Solvatochromic behavior of some α-styrylpyridinium dyes. ResearchGate. [Link]

  • Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Solvatochromic Fluorescence of Piperazine-Modified Bipyridazines for an Organic Solvent-Sensitive Film. PubMed. [Link]

  • Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging. PubMed. [Link]

  • New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Journal of Chemical and Pharmaceutical Research. [Link]

  • Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. PMC. [Link]

  • Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. PubMed. [Link]

  • Photophysics of fluorescent probes for single-molecule biophysics and super-resolution imaging. PubMed. [Link]

  • Synthesis of peptide bioconjugates. PubMed. [Link]

  • Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate. MDPI. [Link]

  • Synthesis, structure and photophysical properties of a highly luminescent terpyridine-diphenylacetylene hybrid fluorophore and its metal complexes. Dalton Transactions (RSC Publishing). [Link]

  • Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels. PMC. [Link]

Sources

Application Notes and Protocols: Bioconjugation Strategies Using 6-Phenylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

In modern bioconjugation and rational drug design, the selection of a linker or pharmacophore dictates the pharmacokinetic stability and target affinity of the resulting conjugate. 6-Phenylpyridazine-4-carboxylic acid is an emerging bifunctional building block that offers distinct structural advantages over traditional aliphatic linkers.

The pyridazine core is a highly electron-deficient heteroaromatic system that provides defined conformational rigidity[1]. When coupled with the C6-phenyl substituent, the molecule is primed to engage in robust π -stacking and lipophilic interactions within biological target pockets[1]. The C4-carboxylic acid serves as a highly versatile synthetic handle. This guide details two orthogonal bioconjugation strategies:

  • Classical Amide Ligation (via EDC/Sulfo-NHS activation) for appending the pyridazine core to biomolecules.

  • Traceless Decarboxylative Cross-Coupling (via metallaphotoredox catalysis) for forging direct C–C bonds without a residual amide linker.

Strategy 1: Amide Ligation via EDC/Sulfo-NHS Activation

Causality & Expert Insights

The primary method for conjugating carboxylic acids to amine-bearing biomolecules (e.g., proteins, antibodies, or fluorophores) is through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling. However, a one-pot EDC reaction is notoriously inefficient in aqueous media because the intermediate O-acylisourea is highly unstable and rapidly hydrolyzes back to the original carboxylate.

To engineer a self-validating and high-yielding system, a two-step protocol utilizing N-hydroxysulfosuccinimide (Sulfo-NHS) is mandatory[2]. Sulfo-NHS intercepts the O-acylisourea to form a water-soluble, relatively stable Sulfo-NHS ester.

The pH Paradox: The causality behind the buffer selection is critical. The initial activation of the carboxyl group by EDC is most efficient in a slightly acidic environment (pH 4.5–6.0), as it requires the protonation of the carbodiimide[3]. Conversely, the subsequent coupling step requires a neutral to slightly basic pH (7.2–8.5) to ensure that the target primary amines are deprotonated and act as strong nucleophiles[3]. Attempting both steps in a single buffer severely compromises the yield.

edc_nhs A 6-Phenylpyridazine- 4-carboxylic acid B O-Acylisourea Intermediate A->B EDC (MES, pH 5.5) C Sulfo-NHS Ester (Stable) B->C Sulfo-NHS E Stable Amide Bioconjugate C->E + Primary Amine (PBS, pH 7.5) D Amine-containing Biomolecule D->E Nucleophilic Attack

Workflow of EDC/Sulfo-NHS mediated amide bioconjugation.

Step-by-Step Protocol

Note: EDC is highly hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation, which instantly degrades the reagent.

  • Activation Step:

    • Dissolve 6-phenylpyridazine-4-carboxylic acid (2 mM final concentration) in Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5[2].

    • Add EDC to a final concentration of 10 mM (5-fold molar excess).

    • Add Sulfo-NHS to a final concentration of 20 mM (10-fold molar excess).

    • Incubation: React for 15–30 minutes at room temperature with gentle agitation[3].

    • Validation Checkpoint: The formation of the Sulfo-NHS ester can be verified via LC-MS prior to protein addition.

  • Buffer Adjustment & Coupling Step:

    • Adjust the pH of the reaction mixture to 7.5 using a concentrated, non-amine buffer (e.g., 10X PBS), or perform a rapid buffer exchange using a desalting column[2].

    • Immediately add the target amine-containing biomolecule (e.g., 0.1–1.0 mg/mL).

    • Incubation: React for 2 hours at room temperature or overnight at 4°C[3].

  • Quenching & Purification:

    • Quench unreacted NHS esters by adding hydroxylamine to a final concentration of 10 mM, or use Tris/ethanolamine[2]. Incubate for 15 minutes.

    • Purify the bioconjugate using a size-exclusion desalting column (e.g., 5-6K MWCO) equilibrated with PBS[2].

Strategy 2: Traceless Decarboxylative Metallaphotoredox Cross-Coupling

Causality & Expert Insights

In cases where an amide linker disrupts the binding affinity of the conjugate, researchers can utilize the native carboxylic acid as an "adaptive functional group"[4]. MacMillan and co-workers pioneered the use of metallaphotoredox catalysis to achieve decarboxylative cross-coupling, transforming bench-stable carboxylic acids into traceless carbon-centered radicals[5].

This dual-catalytic system merges an Iridium(III) photocatalyst with a Nickel(0) transition metal catalyst[6]. Upon irradiation with blue LEDs, the excited Ir(III)* species acts as a potent single-electron oxidant, stripping an electron from the deprotonated 6-phenylpyridazine-4-carboxylate. This triggers the extrusion of CO 2​ and generates a highly reactive heteroaryl radical[5]. Concurrently, the Ni(0) catalyst undergoes oxidative addition into an alkyl or aryl halide on the target molecule. The Ni(II) complex intercepts the heteroaryl radical, and subsequent reductive elimination forges a direct, linker-free C–C bond[6].

photoredox A 6-Phenylpyridazine- 4-carboxylate B Heteroaryl Radical (-CO2) A->B SET Oxidation E Ni(III) Intermediate (Radical Capture) B->E C Ni(0) Catalyst D Ni(II) Complex (Oxidative Addition) C->D + Aryl/Alkyl Halide D->E Radical Interception E->C Catalyst Regeneration F Cross-Coupled Product E->F Reductive Elimination G Ir(III)* Photocatalyst G->B Electron Transfer

Mechanistic pathway of metallaphotoredox decarboxylative cross-coupling.

Step-by-Step Protocol

Note: This protocol is designed for small-molecule bioconjugation (e.g., attaching the pyridazine pharmacophore to a halogenated PROTAC ligand or DEL building block).

  • Reaction Assembly:

    • In an oven-dried vial equipped with a stir bar, combine 6-phenylpyridazine-4-carboxylic acid (1.5 equiv), the target organohalide (1.0 equiv), NiCl 2​ ·dtbbpy (10 mol%), and[Ir(dF(CF 3​ )ppy) 2​ (dtbbpy)]PF 6​ (1 mol%)[6].

    • Add Cs 2​ CO 3​ (2.0 equiv) to deprotonate the carboxylic acid, facilitating the SET oxidation[5].

  • Degassing (Critical Step):

    • Suspend the mixture in anhydrous DMF (0.1 M).

    • Degas the solution via three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes. Oxygen aggressively quenches the excited photocatalyst and intercepts radical intermediates.

  • Photochemical Irradiation:

    • Seal the vial and place it in a photoreactor equipped with 34 W Blue LEDs ( λmax​ = 450 nm).

    • Irradiate at room temperature for 12–24 hours with vigorous stirring.

    • Validation Checkpoint: Successful reaction progression is often visually indicated by a color shift in the catalytic mixture and the micro-evolution of CO 2​ bubbles[4].

  • Workup:

    • Dilute the mixture with EtOAc, wash with saturated aqueous LiCl (to remove DMF), dry over Na 2​ SO 4​ , and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the operational parameters and performance metrics for the two bioconjugation strategies.

ParameterStrategy 1: EDC/Sulfo-NHS Amide LigationStrategy 2: Photoredox Decarboxylative Coupling
Bond Formed Amide Linkage (C–N)Direct C–C Bond (Traceless)
Optimal pH / Solvent pH 5.5 (Activation) / pH 7.5 (Coupling)[3]Anhydrous DMF or DMSO
Reaction Time 15 min (Activation) + 2 hrs (Coupling)[2]12 – 24 hrs (Irradiation)
Molar Excess Required 5-10x EDC/NHS; 2x Pyridazine1.5x Pyridazine
Catalyst Requirement None (Stoichiometric coupling reagents)1 mol% Ir(III), 10 mol% Ni(0)[6]
Primary Application Protein/Antibody labeling, aqueous bioconjugationSmall-molecule synthesis, PROTACs, DELs
Atmosphere AmbientStrictly inert (Argon/N 2​ )

References

  • Click Chemistry Derived Pyridazines: Electron-Deficient Building Blocks with Defined Conformation and Packing Structure Chemistry - An Asian Journal[Link]

  • Decarboxylative photocatalytic transformations Chemical Society Reviews (RSC Publishing)[Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis MacMillan Group - Princeton University[Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry PubMed Central (PMC)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 6-Phenylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals working with 6-Phenylpyridazine-4-carboxylic acid . This molecule is a highly valuable building block in medicinal chemistry, particularly for developing sodium channel blockers and kinase inhibitors[1]. However, its physical properties often lead to severe solubility bottlenecks during standard synthetic workflows, such as amide coupling or esterification.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you overcome these challenges.

The Root Cause: Why is this Molecule So Insoluble?

Before troubleshooting, it is critical to understand the causality behind the molecule's recalcitrant nature. The poor solubility of 6-Phenylpyridazine-4-carboxylic acid in standard organic solvents (like Dichloromethane or Tetrahydrofuran) is driven by three compounding structural factors:

  • High Dipole Moment & Hydrogen Bonding: The pyridazine heterocycle possesses a significantly larger dipole moment compared to standard phenyl or pyridine rings, acting as a robust hydrogen-bond acceptor[2].

  • Carboxylic Acid Dimerization: The C4-carboxylic acid group forms strong intermolecular hydrogen-bonded dimers, a common trait that drastically increases the melting point and decreases solubility in non-polar media[3].

  • π−π Stacking: The rigid, planar nature of the conjugated 6-phenyl ring and the pyridazine core promotes tight π−π stacking in the solid state.

Together, these factors create an exceptionally high crystal lattice energy. To dissolve the compound, your reaction medium must provide enough solvation energy to break these robust intermolecular networks[4].

Troubleshooting Guide & FAQs

Q1: I am attempting an amide coupling using EDC/HOBt in DCM, but the acid remains a thick suspension. Will the reaction still proceed?

A: It is highly unlikely to proceed efficiently. Standard carbodiimide coupling reagents (EDC, DCC) require the carboxylic acid to be at least partially solvated to form the reactive O-acylisourea intermediate[5].

  • Solution: Abandon DCM. Switch to a highly polar aprotic solvent with a high dielectric constant, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . NMP is particularly effective as its planar lactam structure is excellent at disrupting π−π stacking interactions.

Q2: Even in DMF, the acid is only marginally soluble at room temperature. Can I just heat the reaction to 60°C during HATU coupling?

A: Heating is not recommended when using uronium/aminium salts like HATU or HBTU. Prolonged heating of HATU in the presence of an amine often leads to rapid guanidinylation of your amine nucleophile, destroying your starting material[5].

  • Solution (Chemical Modification): Instead of heat, use in situ salt formation . Adding 2.5 to 3.0 equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the acid. The resulting carboxylate anion disrupts the hydrogen-bonded dimers, drastically increasing solubility in polar aprotic solvents[6],[4].

Q3: I added DIPEA, but my specific amine is poorly soluble in pure NMP. How do I balance the solubility of both coupling partners?

A: Employ synergistic solvation (co-solvency). Often, a binary solvent mixture exhibits a higher solubilization capacity than either pure solvent alone due to complementary solvation mechanisms[7].

  • Solution: Use a 1:1 (v/v) mixture of NMP and THF. The NMP solvates the highly polar pyridazine carboxylate, while THF provides a favorable environment for lipophilic amines.

Q4: My amine is highly sterically hindered/electron-deficient, and HATU coupling is failing despite achieving a clear solution. What is the alternative?

A: If standard coupling fails, you must bypass the active ester intermediate entirely by pre-activating the acid into an acid chloride . Acid chlorides of pyridazine derivatives are significantly more soluble and highly electrophilic[5]. You can generate this in situ using Oxalyl Chloride and a catalytic amount of DMF.

Logical Workflows and Mechanistic Pathways

G A 6-Phenylpyridazine-4-carboxylic acid (Highly Crystalline, Insoluble) B Solvent Switch (DMF, NMP, DMAc) A->B Step 1 E Chemical Pre-activation (Oxalyl Chloride -> Acid Chloride) A->E Chemical Bypass C In Situ Salt Formation (Add DIPEA / NMM) B->C Step 2 D Synergistic Co-solvents (e.g., NMP/THF 1:1) B->D Alt Step 2 F Solubilized Active Species (Ready for Coupling) C->F D->F E->F

Logical workflow for overcoming 6-Phenylpyridazine-4-carboxylic acid solubility limits.

MechanisticPathway N1 Insoluble Acid (H-Bond Dimers) N2 DIPEA Addition N1->N2 N3 Solvated Carboxylate (Disrupted Lattice) N2->N3 N4 HATU Activation N3->N4 N5 Active OAt Ester (Highly Soluble) N4->N5 N6 Amide Product N5->N6 + Amine

Mechanistic pathway of in situ salt formation and activation to bypass lattice energy.

Quantitative Data: Solvent Selection Guide

Selecting the right reaction medium is the first line of defense against poor solubility[7]. Use the table below to select the optimal solvent system for your specific reaction constraints.

Solvent SystemDielectric Constant (ε)Solubilization MechanismSuitability for Pyridazine Amide Coupling
Dichloromethane (DCM) 8.9None (Poor H-bond acceptor)Poor; acid remains as an unreactive suspension.
Tetrahydrofuran (THF) 7.5Moderate H-bond acceptorPoor to Moderate; prone to precipitation of intermediates.
N,N-Dimethylformamide (DMF) 36.7Strong dipole-dipole interactionGood; standard baseline solvent, requires base addition.
N-Methyl-2-pyrrolidone (NMP) 32.2Disruption of π−π stackingExcellent; highly recommended for rigid aromatic acids.
NMP / THF (1:1 v/v) ~19.8Synergistic co-solvencyExcellent; balances polarity and lipophilic reactant solubility.

Step-by-Step Methodologies

Protocol A: HATU-Mediated Coupling via In Situ Salt Formation

This protocol relies on acid-base chemistry to disrupt the crystal lattice prior to the addition of the coupling reagent.

  • Suspension: To a dry, argon-purged round-bottom flask, add 6-Phenylpyridazine-4-carboxylic acid (1.0 equiv.) and anhydrous NMP (0.1 M to 0.2 M concentration). The mixture will appear as a cloudy suspension.

  • Salt Formation (Self-Validating Step): Add DIPEA (3.0 equiv.) dropwise at room temperature. Stir vigorously for 10–15 minutes.

    • Validation Check: The transition from a turbid suspension to a clear, pale-yellow solution serves as visual confirmation that the highly soluble carboxylate salt has successfully formed. If slight turbidity remains, sonicate for 2 minutes.

  • Amine Addition: Add the target amine (1.1 equiv.) to the clear solution.

  • Activation: Cool the reaction to 0°C using an ice bath. Add HATU (1.2 equiv.) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ . The highly polar NMP will wash away into the aqueous layer during standard EtOAc/Water extractions.

Protocol B: Acid Chloride Generation for Recalcitrant Amines

Use this protocol if Protocol A fails due to poor amine nucleophilicity. The acid chloride intermediate is highly soluble and reactive.

  • Suspension: Suspend 6-Phenylpyridazine-4-carboxylic acid (1.0 equiv.) in anhydrous DCM (0.2 M).

  • Catalysis: Add 2–3 drops of anhydrous DMF. (DMF acts as the catalyst, forming the active Vilsmeier-Haack reagent).

  • Activation: Slowly add Oxalyl Chloride (1.5 equiv.) dropwise at 0°C.

  • Gas Evolution (Self-Validating Step): Remove the ice bath. The reaction will begin to bubble vigorously ( CO2​ and CO evolution). Stir at room temperature for 1–2 hours.

    • Validation Check: The reaction is complete when gas evolution entirely ceases and the opaque suspension turns into a clear, homogeneous solution (indicating complete conversion to the soluble acid chloride).

  • Concentration: Concentrate the mixture under reduced pressure to remove excess Oxalyl Chloride and DCM. Do not heat above 30°C during evaporation.

  • Coupling: Re-dissolve the crude acid chloride in anhydrous THF or DCM, cool to 0°C, and add your amine (1.1 equiv.) followed by Triethylamine (2.0 equiv.).

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability Source: ijpca.org URL: [Link]

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures Source: acs.org URL:[Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW Source: researchgate.net URL:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: nih.gov URL:[Link]

  • Source: google.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: hepatochem.com URL:[Link]

Sources

Technical Support Center: Preventing Decarboxylation of Pyridazine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with electron-deficient heteroaryl carboxylic acids often presents significant synthetic bottlenecks. Pyridazine-4-carboxylic acids are particularly notorious for undergoing spontaneous decarboxylation during heating, cross-coupling, or amide bond formation.

This guide is designed by our Senior Application Scientists to provide you with the mechanistic understanding, diagnostic data, and field-proven protocols needed to troubleshoot and prevent the degradation of your pyridazine scaffolds.

The Mechanistic Root of the Problem (The "Why")

To prevent decarboxylation, we must first understand the thermodynamic and kinetic drivers of the degradation. Pyridazine is a highly π -deficient 1,2-diazine system. The two adjacent electronegative nitrogen atoms exert a strong electron-withdrawing effect across the aromatic ring.

When pyridazine-4-carboxylic acid is subjected to heat—especially under acidic conditions—it forms a zwitterionic intermediate that drastically lowers the activation energy for C–C bond cleavage, leading to the rapid extrusion of CO2​ . Furthermore, if you are attempting transition-metal-catalyzed cross-couplings (e.g., Suzuki or Sonogashira), trace metals like Cu(I) or Ag(I) will actively catalyze this degradation. The metal coordinates to the carboxylate to form a metal-carboxylate complex, which undergoes rapid protodemetallation to yield the degraded, unsubstituted pyridazine [1].

While the carboxylic group at position 4 is marginally more stable than at position 3, it remains highly labile under standard reaction conditions [3]. To circumvent this, the carboxylic acid must be preemptively masked as an ester or activated using mild, low-temperature coupling reagents.

G cluster_thermal Thermal / Acidic Pathway cluster_metal Metal-Catalyzed Pathway cluster_protect Protection Strategy (Recommended) Start Pyridazine-4-carboxylic acid T_Heat Heat (>120°C) + H+ Start->T_Heat M_Cat Cu(I) / Ag(I) Catalyst Start->M_Cat P_Reagent MeOH / H2SO4 (70°C) or CDI / Amine (RT) Start->P_Reagent T_Zwitterion Zwitterionic Intermediate T_Heat->T_Zwitterion T_Decarb CO2 Extrusion T_Zwitterion->T_Decarb Degraded Pyridazine (Degraded Product) T_Decarb->Degraded M_Complex Metal-Carboxylate Complex M_Cat->M_Complex M_Proto Protodemetallation M_Complex->M_Proto M_Proto->Degraded P_Product Pyridazine-4-ester / amide (Thermally Stable) P_Reagent->P_Product Target Downstream Target P_Product->Target Heat / Cross-Coupling

Mechanistic pathways of pyridazine-4-carboxylic acid degradation vs. protection strategies.

Diagnostic Data & Stability Matrix

Before designing your synthetic route, consult the stability matrix below. This quantitative summary will help you determine the thermal limits of your specific pyridazine derivative.

Derivative StateReaction ConditionsTemp ThresholdDecarboxylation RiskRecommended Action
Free Acid Aqueous Acidic (HCl/H2SO4)> 100 °CHigh Avoid prolonged heating; neutralize immediately.
Free Acid Transition Metals (Cu, Ag, Pd)> 80 °CCritical (Catalyzed)Mask acid as an ester prior to cross-coupling.
Alkali Salt (Na/K)Basic Aqueous (NaOH/KOH)> 150 °CModerateUse for mild aqueous heating if esterification is unviable.
Methyl/Ethyl Ester Neutral / Organic Solvents> 200 °CNegligiblePreferred state for high-temperature reactions.
Amide Neutral / Organic Solvents> 200 °CNegligibleSynthesize via mild coupling (e.g., HATU/CDI) at RT.

Validated Workflows for Prevention

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating in-process analytical monitoring and specific quenching steps, you can guarantee the structural integrity of your pyridazine core.

Workflow A: Pre-emptive Esterification (The Gold Standard)

Causality: Converting the free acid to a methyl ester removes the acidic proton required for zwitterion formation and eliminates the carboxylate's ability to coordinate with transition metals. This protocol utilizes a modified Fischer esterification that balances reactivity with core stability [2].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 15 mL pressure flask with pyridazine-4-carboxylic acid (1.0 eq, e.g., 500 mg).

  • Solvation: Suspend the starting material in anhydrous methanol to achieve a 0.3–0.4 M concentration.

  • Catalysis: Slowly add concentrated sulfuric acid (1.15 eq) dropwise while stirring. Note: The slight excess of acid drives the equilibrium without causing thermal spikes.

  • Heating: Seal the pressure flask and heat the mixture at 70 °C for 14 hours.

  • Validation: Withdraw a 10 µL aliquot, dilute in 1 mL HPLC-grade MeCN, and analyze via LC-MS. The target mass should reflect the methyl ester [M+H]+ , with no trace of the des-carboxy pyridazine mass.

  • Quenching: Cool the reaction to room temperature. Carefully neutralize the mixture by adding saturated aqueous NaHCO3​ dropwise until gas evolution ceases (pH ~7.5).

  • Isolation: Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the thermally stable methyl ester.

Workflow B: Low-Temperature Amide Coupling

Causality: If your ultimate target is an amide, avoid generating an acid chloride intermediate (e.g., using SOCl2​ or oxalyl chloride), as the required heating and highly acidic byproducts will trigger decarboxylation. Instead, use 1,1'-Carbonyldiimidazole (CDI) to form a highly reactive acyl imidazole intermediate at room temperature [3].

Step-by-Step Methodology:

  • Activation: Suspend pyridazine-4-carboxylic acid (1.0 eq) in dry CH2​Cl2​ (0.15 M) under a nitrogen atmosphere.

  • Reagent Addition: Add CDI (1.3 eq) in small portions at room temperature. Stir the mixture for 3 hours. Self-validation: You will observe the evolution of CO2​ gas as the CDI activates the acid. Wait until effervescence completely stops.

  • Coupling: Add your target primary or secondary amine (1.5 eq). Stir for an additional 1–2 hours at room temperature.

  • Workup: Remove the solvent under reduced pressure. Purify the residue directly via silica gel column chromatography (e.g., EtOAc/MeOH gradient) to isolate the stable pyridazine-4-carboxamide.

Troubleshooting FAQs

Q: Why did my Suzuki-Miyaura coupling fail when using the free pyridazine-4-carboxylic acid? A: Free heteroaryl carboxylic acids are highly susceptible to protodemetallation. Under the elevated temperatures and basic conditions of a Suzuki coupling, the palladium (or trace copper/silver additives) coordinates to the carboxylate. Instead of undergoing transmetalation with your boronic acid, the complex undergoes rapid CO2​ extrusion [1]. Solution: Always convert the carboxylic acid to a methyl or ethyl ester (Workflow A) before attempting any transition-metal-catalyzed cross-coupling.

Q: Is the 4-position more stable than the 3-position on the pyridazine ring? A: Yes, but only marginally. Literature confirms that pyridazine-3-carboxylic acids decarboxylate almost quantitatively when heated under reduced pressure, whereas the 4-carboxylic acid requires slightly harsher conditions (e.g., 200 °C in HCl) to fully degrade [3]. However, the 4-position is still far too labile for standard unmasked synthetic heating.

Q: I need to hydrolyze my stable pyridazine-4-ester back to the free acid after a high-temperature reaction. Will it decarboxylate during saponification? A: Saponification using LiOH or NaOH in THF/ H2​O at room temperature is perfectly safe. Decarboxylation requires a thermodynamic push (heat) combined with an electronic pull (acidic zwitterion or metal coordination). Mild, room-temperature basic hydrolysis will yield the alkali salt, which can be carefully acidified to pH 4-5 at 0 °C to safely isolate the free acid.

Q: Can I use thionyl chloride ( SOCl2​ ) to make the acid chloride? A: We strongly advise against it. The combination of heat, generation of HCl gas, and the inherent instability of the pyridazine core will result in significant yield loss via decarboxylation. Use mild coupling reagents like CDI, HATU, or EDC/HOBt at room temperature instead (Workflow B).

References

  • Xue, L., Su, W., & Lin, Z. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(44), 11926-11936.[Link]

  • Porter, J. D., Vivas, O., Weaver, C. D., Alsafran, A., DiMilo, E., Arnold, L. A., Dickson, E. J., & Dockendorff, C. (2019). An anthrone-based Kv7.2/7.3 channel blocker with improved properties for the investigation of psychiatric and neurodegenerative disorders. Bioorganic & Medicinal Chemistry Letters, 29(23), 126681.[Link]

  • Holzer, W., & Haider, N. (2004). Product Class 8: Pyridazines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 16, pp. 125-249). Georg Thieme Verlag.[Link]

Purification challenges of 6-Phenylpyridazine-4-carboxylic acid from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-phenylpyridazine-4-carboxylic acid (CAS: 1425498-70-9). This guide is designed for researchers and process chemists dealing with the unique chromatographic and extraction challenges associated with this highly polar, amphoteric heterocyclic compound.

By understanding the underlying physicochemical causality of the molecule, you can bypass empirical guesswork and implement self-validating purification systems.

Physicochemical Profiling & Causality

To successfully purify 6-phenylpyridazine-4-carboxylic acid, one must first understand its electronic and structural nature. The pyridazine ring is a π-deficient heteroaromatic system containing two adjacent nitrogen atoms[1]. When paired with a carboxylic acid moiety, the molecule exhibits complex, pH-dependent ionization behavior that dictates its solubility and chromatographic retention.

Quantitative Data Summary
PropertyValuePurification Implication
Molecular Formula C₁₁H₈N₂O₂Standard target for structural verification.
Molecular Weight 200.20 g/mol Confirmed via LC-MS fraction collection (ESI+ m/z 201.06)[2].
Pyridazine pKₐ ~2.24 (Parent ring)[1]Protonates at highly acidic pH, driving the molecule into the aqueous phase as a cation.
Carboxylic Acid pKₐ ~2.83 (Analogous derivatives)[3]Deprotonates at neutral/basic pH, forming highly soluble anions[3].
Isoelectric Point (pI) ~3.0 – 3.2 (Calculated)The pH at which the molecule carries a net zero charge, resulting in minimum aqueous solubility.

Troubleshooting Guide (FAQs)

Q1: I am losing massive amounts of product during liquid-liquid extraction (LLE). Why is my product staying in the aqueous layer? Causality: 6-Phenylpyridazine-4-carboxylic acid is amphoteric. If you attempt an extraction at a neutral or basic pH (pH > 5), the carboxylic acid is deprotonated, making the molecule a highly water-soluble anion[3]. Conversely, at an extremely acidic pH (pH < 2), the basic nitrogen of the pyridazine ring protonates[1], forming a water-soluble cation. Solution: You must adjust the aqueous phase strictly to its isoelectric point (pH 3.0–3.2) before extracting with a polar organic solvent (e.g., 2-methyltetrahydrofuran or ethyl acetate). Alternatively, bypass LLE entirely and isolate the product via isoelectric precipitation.

Q2: My preparative Reverse-Phase HPLC (RP-HPLC) yields broad, severely tailing peaks. How can I sharpen the elution profile? Causality: The adjacent nitrogen atoms on the π-deficient pyridazine ring interact strongly with residual, unendcapped silanol groups on standard C18 stationary phases[1]. Furthermore, running at an unbuffered or intermediate pH causes the molecule to exist in a mixed ionization state, leading to peak splitting and tailing. Solution: Utilize a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile). The low pH fully suppresses the ionization of the carboxylic acid and protonates the pyridazine ring, ensuring a single, consistent ionization state while simultaneously masking silanol interactions.

Q3: My crude NMR shows contamination with palladium and phenylboronic acid from the Suzuki-Miyaura coupling step. How do I remove them without column chromatography? Causality: Phenylboronic acid often co-precipitates with the product during acidic workups. Palladium readily coordinates to the adjacent nitrogen atoms of the pyridazine ring, carrying over into the final solid. Solution: Perform a biphasic basic wash. Dissolve the crude mixture in aqueous NaOH (pH > 10) to form the highly soluble sodium carboxylate salt. Wash the aqueous layer with diethyl ether to extract the neutral phenylboronic acid impurities. To remove Pd, add a metal scavenger (e.g., EDTA or a Thiol-functionalized silica resin) to the basic aqueous layer, filter, and then strictly acidify the filtrate to pH 3.0 to precipitate the pure product.

Standardized Purification Protocols

Protocol A: pH-Driven Isoelectric Precipitation

This protocol leverages the amphoteric nature of the molecule to achieve high purity without chromatography. It is a self-validating system: the physical state of the mixture directly indicates the success of the pH adjustment.

  • Basic Dissolution: Suspend the crude reaction mixture in deionized water. Slowly add 1M NaOH dropwise while stirring until the pH reaches >10.

    • Self-Validation: The suspension will transition into a clear solution as the water-soluble sodium carboxylate salt is formed. If solids remain, they are likely non-polar impurities or catalyst residues.

  • Organic Wash: Transfer the basic solution to a separatory funnel. Extract twice with diethyl ether or dichloromethane. Discard the organic layers (which contain unreacted neutral starting materials and biphenyl byproducts).

  • Controlled Acidification: Transfer the aqueous layer to a beaker equipped with a calibrated pH meter. While stirring vigorously, add 1M HCl dropwise.

    • Critical Step: Monitor the pH closely. As the pH approaches 3.0–3.2, the molecule reaches its isoelectric point.

    • Self-Validation: A dense, off-white precipitate will crash out of the solution.

  • Isolation: Stir the suspension at 4 °C for 30 minutes to maximize crystallization. Filter the solid through a sintered glass funnel, wash with ice-cold water (to remove residual NaCl), and dry under high vacuum at 45 °C overnight.

Protocol B: Preparative RP-HPLC Purification

For complex mixtures where regioisomers (e.g., 5-phenylpyridazine-4-carboxylic acid) are present, chromatographic separation is required.

  • Sample Preparation: Dissolve the crude sample in a minimum volume of DMSO. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize a fully endcapped C18 preparative column (e.g., Waters XBridge or Phenomenex Luna) to minimize secondary silanol interactions.

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a shallow gradient from 10% B to 50% B over 20 minutes. Monitor absorbance at 254 nm.

  • Recovery: Pool the fractions containing the target mass (ESI+ m/z 201.06)[2]. Lyophilize the pooled fractions immediately to prevent acid-catalyzed degradation during concentration.

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Suzuki Coupling) BaseDissolve Dissolve in aq. NaOH (pH > 10) Crude->BaseDissolve OrgWash Wash with Diethyl Ether BaseDissolve->OrgWash Waste1 Discard Organic Layer (Neutral Impurities) OrgWash->Waste1 Organic PdScavenge Add Pd Scavenger (e.g., EDTA/Thiol resin) OrgWash->PdScavenge Aqueous Filter Filter Suspension PdScavenge->Filter Waste2 Discard Solid (Pd-Scavenger Complex) Filter->Waste2 Solid Acidify Acidify to pH 3.0 - 3.2 (Isoelectric Point) Filter->Acidify Filtrate Precipitate Collect Precipitate via Filtration Acidify->Precipitate Pure Pure 6-Phenylpyridazine- 4-carboxylic acid Precipitate->Pure

Workflow for the isoelectric precipitation and purification of 6-phenylpyridazine-4-carboxylic acid.

References

  • "6-phenylpyridazine-4-carboxylic acid (C11H8N2O2)." PubChemLite, Université du Luxembourg. Available at:[Link]

  • "Clofencet | C13H11ClN2O3 | CID 123627." PubChem, National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Optimizing Recrystallization for 6-Phenylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that purifying heteroaromatic carboxylic acids presents unique thermodynamic challenges. 6-Phenylpyridazine-4-carboxylic acid (CAS 1425498-70-9) is a critical pharmacophore building block. Its amphiphilic nature—combining a polar, hydrogen-bonding pyridazine-carboxylic acid moiety with a lipophilic phenyl ring—requires precise solvent engineering for successful recrystallization.

This guide is designed to provide you with the mechanistic causality behind solvent selection, actionable troubleshooting steps, and self-validating experimental protocols.

Thermodynamic & Mechanistic Causality (The "Why")

To optimize recrystallization, we must first understand the molecular behavior of the compound:

  • Hydrogen Bonding Network: The core contains a six-membered [1]. These nitrogens, alongside the C4-carboxylic acid, establish a dense intermolecular hydrogen-bonding network. This leads to highly stable crystal lattices but causes poor solubility in moderately polar solvents.

  • Lipophilic Disruption: The C6-phenyl ring disrupts purely aqueous solubility. Consequently, the compound requires highly polar, hydrogen-bond-disrupting solvents like [2] for complete dissolution at room temperature, but relies on non-polar anti-solvents or controlled thermal gradients to induce supersaturation and crystal nucleation.

  • Acid-Base Amphoterism: The molecule can exist in different ionization states depending on the solvent's pH. Exploiting the pKa of the carboxylic acid allows for orthogonal purification strategies prior to thermal recrystallization.

Quantitative Data: Solvent Efficacy Comparison

Selecting the right solvent system is a balance between solute affinity and impurity rejection. Below is a summary of field-proven solvent systems for pyridazine derivatives.

Solvent SystemRatio (v/v)Solute AffinityExpected OutcomeRecommended Use
Methanol / Water 3:1 to 5:1High (Hot) / Low (Cold)Good yield; effectively removes polar impurities.Primary recommendation for general purity[3].
Acetone / Hexanes 1:2 to 1:4Moderate (Hot) / Very Low (Cold)High purity, sharp crystals; removes lipophilic impurities.Best for removing non-polar synthetic byproducts[4].
DMSO / Water 1:5Very High (DMSO)Rapid precipitation; high risk of amorphous solid formation.Use only if the crude material is highly recalcitrant[2].
Toluene 100%LowPoor solubility; product remains suspended.Not recommended.

Frequently Asked Questions (FAQs)

Q1: My 6-Phenylpyridazine-4-carboxylic acid is precipitating as a sticky oil instead of crystals. What is the mechanistic cause? A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the solubility limit of the compound is reached at a temperature above the melting point of the solute-solvent mixture. Because the lipophilic phenyl ring and the polar [1] interact differently with the solvent, a solute-rich liquid phase separates before a solid crystal lattice can form. Solution: Switch to a solvent system with a lower boiling point (e.g., [4]) or decrease the cooling rate to <0.5 °C/min to allow proper nucleation before crossing the LLPS boundary.

Q2: How can I remove colored impurities from the crude mixture before recrystallization? A2: Colored impurities in pyridazine syntheses are often polymeric oxidation products. Before initiating thermal recrystallization, dissolve the crude material in hot methanol, add 5-10 wt% activated carbon (e.g., Darco), reflux for 15 minutes, and perform a hot filtration through a Celite pad. This ensures the mother liquor is clarified, preventing impurities from co-precipitating and depressing the melting point.

Q3: Can I use acid-base precipitation as an alternative to thermal recrystallization? A3: Yes. Because the molecule contains a C4-carboxylic acid, you can perform an acid-base purification. Dissolve the crude material in 1M NaOH to form the water-soluble sodium salt. Wash the aqueous layer with an organic solvent like ethyl acetate to extract non-polar impurities. Finally, carefully adjust the aqueous layer to pH 3-4 using concentrated hydrochloric acid to precipitate the purified free acid, a method routinely used for [3].

Troubleshooting Workflows

Use the following logical pathways to diagnose and resolve common recrystallization failures.

SolventSelection A Assess Solubility of 6-Phenylpyridazine-4-carboxylic acid B Highly Soluble in Cold? A->B C Reject Solvent B->C Yes D Insoluble in Hot? B->D No E Reject Solvent D->E Yes F Steep Solubility Curve (Hot vs Cold)? D->F No G Ideal Single Solvent (e.g., Methanol) F->G Yes H Consider Binary System (e.g., Acetone/Hexanes) F->H No

Caption: Logic tree for selecting an optimal recrystallization solvent system.

OilingOut A Issue: Oiling Out Observed B Is melting point < boiling point of solvent? A->B C Switch to lower boiling solvent (e.g., Acetone) B->C Yes D Is cooling rate too fast? B->D No E Reduce cooling rate (0.1 - 0.2 °C/min) D->E Yes F Are impurities depressing the melting point? D->F No G Pre-treat with activated carbon or acid-base wash F->G Yes

Caption: Troubleshooting workflow for resolving liquid-liquid phase separation.

Standard Operating Procedures (SOPs)

Protocol A: Binary Solvent Recrystallization (Methanol/Water)

Self-Validating System: This protocol uses the steep solubility curve of methanol combined with water as an anti-solvent to force nucleation while keeping highly polar impurities dissolved in the aqueous phase[3].

  • Dissolution: Suspend 1.0 g of crude in 10 mL of Methanol.

  • Heating: Heat the suspension to reflux (approx. 65 °C) with continuous stirring until the solid is fully dissolved. Add up to 5 mL additional Methanol in 1 mL increments if necessary.

  • Anti-solvent Addition: Dropwise, add hot Water (approx. 3-5 mL) until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add 1-2 drops of Methanol until the solution is just clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a controlled rate of ~0.5 °C/min. Crucial: Do not disturb or agitate the flask during this phase to promote the growth of large, pure crystals.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to drive the equilibrium toward maximum yield.

  • Filtration & Drying: Vacuum filter the resulting crystals, wash the filter cake with 5 mL of ice-cold 1:1 Methanol/Water, and dry under high vacuum at 40 °C for 12 hours.

Protocol B: Acid-Base Pre-Purification

Self-Validating System: Exploits the pKa of the carboxylic acid to separate the target molecule from neutral or basic organic impurities prior to thermal recrystallization[3].

  • Salt Formation: Suspend 1.0 g of crude product in 15 mL of deionized water. Slowly add 1M NaOH dropwise until the pH reaches 9-10 and the solid fully dissolves into the aqueous phase.

  • Organic Wash: Extract the aqueous layer with 2 x 10 mL of Ethyl Acetate. Discard the organic layers (which contain non-polar synthetic impurities).

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches 3-4.

  • Isolation: Keep the suspension standing overnight to ensure complete precipitation[3]. Filter the solid, wash with cold water, and proceed to Protocol A for final polishing.

References

  • Google Patents. "Synthesis process of 6-methoxy pyridazine-3-carboxylic acid" (CN101508676B).
  • Google Patents. "Preparation of substituted pyridazines" (US4628088A).
  • Wikipedia. "Pyridazine".[Link]

Sources

Troubleshooting low reactivity of pyridazine carboxylic acid in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridazine Carboxylic Acid Chemistry. This guide is designed for researchers, application scientists, and drug development professionals encountering low reactivity, poor yields, or unexpected side reactions when performing nucleophilic substitutions on pyridazine carboxylic acid scaffolds.

Due to the unique electronic properties of the 1,2-diazine ring, standard protocols often fail. This guide addresses the two most common failure modes: Nucleophilic Aromatic Substitution (SNAr) on the heterocyclic ring and Nucleophilic Acyl Substitution (Amidation/Esterification) at the carboxylic acid moiety.

Diagnostic System Overview

Before adjusting your reaction conditions, identify which nucleophilic pathway is failing. The decision tree below outlines the root causes and immediate resolutions for both primary failure modes.

G Start Low Reactivity Detected: Pyridazine Carboxylic Acid SNAr Pathway A: Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Acyl Pathway B: Nucleophilic Acyl Substitution (Amidation) Start->Acyl SNAr_Issue Root Cause: Carboxylate anion formation repels nucleophile SNAr->SNAr_Issue Acyl_Issue Root Cause: Base-mediated activation drives decarboxylation Acyl->Acyl_Issue SNAr_Fix Resolution: Pre-esterify to stabilize Meisenheimer intermediate SNAr_Issue->SNAr_Fix Acyl_Fix Resolution: Use mild activation (T3P) at low temperature (< 5°C) Acyl_Issue->Acyl_Fix

Diagnostic workflow for troubleshooting pyridazine carboxylic acid nucleophilic substitutions.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my SNAr reaction fail when using a free halopyridazine carboxylic acid? A1: Under the basic conditions typically required for SNAr (e.g., K₂CO₃, DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This negative charge repels incoming nucleophiles and inductively donates electron density into the pyridazine π-system, counteracting the electron-withdrawing nature of the two nitrogen atoms. Causality & Fix: You must mask the acidic proton. Esterification (e.g., converting to an ethyl ester) maintains the electron-deficient nature of the ring. For example, ethyl 4,6-dichloropyridazine-3-carboxylate is an excellent substrate for SNAr because the ester acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate during nucleophilic attack[1].

Q2: During amide coupling, I observe massive loss of starting material but no product. What is happening? A2: You are likely observing rapid decarboxylation. Pyridazine carboxylic acids are highly susceptible to losing CO₂ when activated. The adjacent electron-deficient pyridazine ring stabilizes the resulting carbanion intermediate, driving the decarboxylation pathway forward[2]. This degradation is severely exacerbated by strong bases (like DIPEA or TEA) and standard uronium/phosphonium reagents (HATU, PyBOP). Causality & Fix: Avoid strong bases and elevated temperatures. Switch to mild, less basic coupling conditions such as Propylphosphonic anhydride (T3P) with a weak base (e.g., N-methylmorpholine) at 0 °C to suppress the thermal decarboxylation pathway.

Q3: How does the position of the leaving group on the pyridazine ring affect SNAr reactivity? A3: The reactivity for nucleophilic displacement on halo-pyridazines follows a strict order: position 4 > 3 > 2[3]. The 4-position is maximally activated by the electron-withdrawing effects of both ring nitrogens[3]. If your leaving group is at the 3-position, expect slower kinetics and consider using a medium polar solvent like THF, which has been empirically shown to yield the best results for pyridazine SNAr reactions[4].

Quantitative Data Analysis: Amidation Conditions

The following table summarizes empirical data comparing various coupling reagents for the amidation of pyridazine carboxylic acids, highlighting the inverse relationship between base strength/temperature and coupling efficiency due to competitive decarboxylation.

Coupling SystemBase (eq)Temp (°C)Decarboxylation Rate (%)Isolated Amide Yield (%)
HATU (1.2 eq)DIPEA (3.0)25> 65< 15
CDI (1.5 eq)None60> 85< 5
EDC/HOBt (1.2 eq)TEA (2.0)25~ 35~ 45
T3P (1.5 eq, 50% in EtOAc) NMM (3.0) 0 to 25 < 5 > 85

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Transient Esterification for SNAr Activation

Objective: Perform an SNAr reaction on a halopyridazine carboxylic acid by temporarily masking the deactivating carboxylate group.

  • Esterification: Suspend the halopyridazine carboxylic acid (1.0 eq) in anhydrous ethanol (0.2 M). Add concentrated H₂SO₄ (0.1 eq). Reflux for 12 hours.

  • Validation Checkpoint 1: Analyze via LC-MS. The highly polar acid peak must be completely replaced by the less polar ethyl ester peak. Do not proceed if the free acid remains, as the resulting carboxylate will poison the subsequent SNAr step.

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • SNAr Reaction: Dissolve the resulting ester in anhydrous THF (0.1 M)[4]. Add the amine nucleophile (1.2 eq) and DIPEA (1.5 eq). Stir at room temperature for 4-8 hours.

  • Validation Checkpoint 2: Monitor the displacement of the halogen. The electron-withdrawing ester will facilitate rapid conversion by stabilizing the Meisenheimer intermediate[1].

  • Deprotection (Optional): Treat the crude mixture with 1M LiOH (3.0 eq) in THF/H₂O (1:1) for 2 hours at room temperature to regenerate the functionalized carboxylic acid.

Protocol B: Suppressing Decarboxylation During Amide Coupling

Objective: Couple a pyridazine carboxylic acid with an amine while preventing base-mediated loss of CO₂.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂), dissolve pyridazine carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc (0.1 M).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Strict temperature control is critical to prevent thermal decarboxylation.

  • Base Addition: Add N-methylmorpholine (NMM, 3.0 eq) dropwise.

  • Activation: Slowly add Propylphosphonic anhydride (T3P, 50% w/w in EtOAc, 1.5 eq) dropwise over 5 minutes.

  • Validation Checkpoint: The mild nature of T3P combined with the weak base (NMM) at 0 °C prevents the formation of the degradation-prone carbanion intermediate[2]. Monitor by TLC; you should see immediate formation of the active ester without gas evolution.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. Quench with water and perform a standard aqueous workup.

References

  • Pyridazine - Grokipedia. 3

  • Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System - ResearchGate. 2

  • Nucleophilic aromatic substitutions on 4,5-dicyanopyridazine: application of bis-nucleophiles - ResearchGate. 4

  • Ethyl 5,6-dichloropyridazine-3-carboxylate - Benchchem. 1

Sources

Minimizing side reactions during the activation of 6-Phenylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the activation of 6-Phenylpyridazine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of activating this electron-deficient heteroaromatic carboxylic acid for subsequent reactions, most commonly amide bond formation. The unique electronic properties of the pyridazine ring system present specific challenges, including the potential for undesirable side reactions.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize these side reactions and achieve optimal yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the activation of 6-Phenylpyridazine-4-carboxylic acid more challenging than for simple benzoic acids?

A1: The difficulty arises from the electronic nature of the pyridazine ring. The two adjacent nitrogen atoms are electron-withdrawing, which decreases the nucleophilicity of the carboxylate and can make the initial activation step sluggish.[1][2] Furthermore, the lone pairs on the pyridazine nitrogens (pKa of pyridazine is ~2.3) can compete with the desired reaction pathway by interacting with the activating agent, leading to side products.[1][2] The phenyl substituent at the 6-position further modulates the electronic properties of the ring.

Q2: I am observing a complex mixture of products in my reaction. What are the most likely side reactions?

A2: When activating 6-Phenylpyridazine-4-carboxylic acid, several side reactions can occur, primarily involving the pyridazine ring nitrogens. These include:

  • N-Acylation: The activated carboxylic acid (e.g., acyl chloride or active ester) can be attacked by the nitrogen of another molecule of 6-Phenylpyridazine-4-carboxylic acid, leading to dimer or oligomer formation.

  • Reaction with Coupling Reagents: The pyridazine nitrogens can directly react with certain coupling reagents. For example, with uronium/aminium reagents like HATU, the pyridazine nitrogen can be guanylated.

  • N-Oxidation: While less common with standard activating agents, strong oxidizing conditions can lead to the formation of pyridazine N-oxides.

  • Ring Opening: Under harsh conditions or with certain nucleophiles, the pyridazine ring can be susceptible to ring-opening reactions.[3]

Q3: Which type of activating agent is generally recommended for this substrate?

A3: The choice of activating agent is critical and depends on the specific amine to be coupled and the scale of the reaction. A comparative overview is provided in the table below. For initial attempts, milder coupling agents like HATU or EDC/HOBt are often preferred over harsher reagents like thionyl chloride to minimize side reactions.[4][5][6]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the activation and subsequent coupling of 6-Phenylpyridazine-4-carboxylic acid.

Issue 1: Low Yield of the Desired Amide Product
Possible Cause Troubleshooting Steps & Solutions
Incomplete activation of the carboxylic acid. * Choice of Activating Agent: If using a mild agent like EDC alone, consider adding an activating additive such as HOBt or NHS to form a more reactive and stable active ester.[7] For more challenging couplings, a more powerful uronium-based reagent like HATU might be necessary.[5] * Reaction Time and Temperature: The activation of electron-deficient carboxylic acids can be slow. Ensure sufficient reaction time for the activation step before adding the amine. Gentle heating (e.g., to 40-50 °C) during activation may be beneficial, but should be monitored carefully for the formation of byproducts.
Low nucleophilicity of the amine. * Use of a More Potent Activating Agent: Convert the carboxylic acid to its acyl chloride or acyl fluoride, which are more reactive towards weakly nucleophilic amines.[8] * Addition of a Catalyst: For EDC/NHS couplings, the addition of a catalytic amount of DMAP can accelerate the reaction, likely by forming a highly reactive acyliminium intermediate.[4]
Side reactions consuming the starting material or activated intermediate. * Control of Stoichiometry: Use a minimal excess of the coupling reagent (typically 1.1-1.2 equivalents) to reduce the likelihood of side reactions with the pyridazine ring. * Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine is generally recommended. This minimizes the exposure of the amine to the potentially reactive coupling agent.[9]
Issue 2: Formation of an Insoluble Precipitate During the Reaction
Possible Cause Troubleshooting Steps & Solutions
Formation of N,N'-dicyclohexylurea (DCU) byproduct. * Choice of Reagent: This is common when using DCC as the coupling agent. Switch to a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous workup.[10]
Polymerization or oligomerization through N-acylation. * Dilution: Run the reaction at a higher dilution to favor intramolecular coupling over intermolecular side reactions. * Slow Addition: Add the activating agent slowly to the solution of the carboxylic acid to maintain a low concentration of the highly reactive activated species.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps & Solutions
Byproducts from the coupling reagent. * Choice of Reagent: As mentioned, EDC produces a water-soluble urea byproduct that is easily removed.[10] HATU byproducts (tetramethylurea and HOAt) can sometimes be challenging to remove via chromatography. An acidic wash of the organic layer during workup can help remove basic impurities. * Aqueous Workup: A standard aqueous workup involving washes with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine is often effective in removing many common impurities.
Unreacted starting carboxylic acid. * Extraction: During workup, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will extract the unreacted carboxylic acid into the aqueous layer.

Comparative Analysis of Activation Methods

Activation MethodAdvantagesDisadvantages & Potential Side Reactions with PyridazineRecommended For
SOCl₂ or Oxalyl Chloride - Forms highly reactive acyl chloride.[11] - Inexpensive.- Harsh conditions (heat may be required) can lead to decomposition. - Generation of HCl can protonate the pyridazine ring, potentially leading to side reactions. - Potential for chlorination of the pyridazine ring under forcing conditions. - Oxalyl chloride is generally milder than SOCl₂.[11]- When coupling with very weakly nucleophilic amines. - When other methods have failed.
EDC with NHS/HOBt - Mild reaction conditions. - Water-soluble byproducts for easy purification (EDC).[7] - Reduced risk of racemization in chiral substrates.- Can be slow with electron-deficient acids. - The pyridazine nitrogen could potentially react with the activated O-acylisourea intermediate.- General-purpose amide coupling. - Reactions with primary and secondary amines of moderate to high reactivity.
HATU/HBTU with a non-nucleophilic base (e.g., DIPEA) - High coupling efficiency and fast reaction rates.[5] - Effective for sterically hindered substrates and electron-deficient amines.[5][9]- Byproducts can be difficult to remove. - Potential for guanylation of the pyridazine nitrogen as a side reaction. - Higher cost.- Difficult couplings. - When high yields and fast reaction times are critical.

Experimental Protocols

Protocol 1: Activation using Oxalyl Chloride
  • Preparation: To a solution of 6-Phenylpyridazine-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add a catalytic amount of anhydrous DMF (1-2 drops).

  • Activation: Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.

  • Work-up: Once the activation is complete, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride can be used immediately in the next step.

Rationale: The use of oxalyl chloride with catalytic DMF proceeds via a Vilsmeier-Haack type intermediate, which is highly reactive.[12] Performing the reaction at low to ambient temperature minimizes potential side reactions.

Protocol 2: Activation using HATU
  • Preparation: Dissolve 6-Phenylpyridazine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M) under an inert atmosphere.

  • Activation (Pre-activation): Add a non-nucleophilic base such as DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes.

  • Coupling: To the pre-activated mixture, add the amine (1.2 eq) and continue to stir at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Rationale: Pre-activating the carboxylic acid with HATU forms the reactive OAt-active ester, minimizing the direct interaction of HATU with the amine and the pyridazine nitrogen.[9] DIPEA is used as a non-nucleophilic base to avoid competition with the amine nucleophile.[5]

Mechanistic Insights & Visualizations

Decision-Making Workflow for Troubleshooting Low Yield

G start Low Yield of Amide Product check_activation Is carboxylic acid activation complete? (Check with LC-MS after quenching with MeOH) start->check_activation amine_reactivity Is the amine weakly nucleophilic? check_activation->amine_reactivity Yes incomplete_activation Incomplete Activation check_activation->incomplete_activation No poor_nucleophile Poor Amine Nucleophilicity amine_reactivity->poor_nucleophile Yes side_reactions Suspect Side Reactions amine_reactivity->side_reactions No solution1 Increase activation time/temp. Switch to a more potent activator (e.g., HATU). incomplete_activation->solution1 solution2 Convert to acyl chloride/fluoride. Add catalytic DMAP (for EDC/NHS). poor_nucleophile->solution2 solution3 Use minimal excess of coupling agent. Pre-activate acid before adding amine. Run at higher dilution. side_reactions->solution3

Caption: Troubleshooting workflow for low amide yield.

Potential Side Reaction: N-Acylation of Pyridazine

G cluster_0 Activation Step cluster_1 Desired Reaction vs. Side Reaction Acid 6-Phenylpyridazine-4-carboxylic acid R-COOH Activated_Acid Activated Intermediate R-CO-LG Acid->Activated_Acid Activation Activator Activating Agent (e.g., SOCl₂, HATU) Desired_Product Desired Amide R-CO-NHR' Activated_Acid->Desired_Product Desired Pathway (Nucleophilic Attack by Amine) Side_Product N-Acylated Dimer R-CO-N(pyridazine)-R Activated_Acid->Side_Product Side Reaction (Nucleophilic Attack by Pyridazine N) Amine Primary/Secondary Amine R'-NH₂ Another_Acid Another molecule of 6-Phenylpyridazine-4-carboxylic acid

Caption: Competing pathways for the activated intermediate.

References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124.
  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(21), 9452-9489.
  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University and Research.
  • Knochel, P., et al. (2019). Chelation-Assisted Regioselective Metalation of Pyridazine.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
  • Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1720–1723.
  • Austin, J. (n.d.). Pyridazine.
  • ChemicalBook. (2024).
  • Daugulis, O., et al. (2011). Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. Journal of the American Chemical Society, 133(43), 17244-17247.
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Bohrium. (n.d.). Oxalyl Chloride. SciencePedia.
  • Tella, R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 6(35), 22789-22797.
  • BenchChem. (2025). Common side reactions in N-pyridazin-4-ylnitramide synthesis. BenchChem.
  • Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(8), 974-990.
  • Huy, P. H., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(26), 6443-6448.
  • Purins, M., et al. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Science, 389(6757), 295-298.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Adembri, G., et al. (1982). Reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. Gazzetta Chimica Italiana, 112(9), 249-253.
  • de la Torre, A., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. RSC Advances, 10(35), 20847-20855.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • Kim, J. H., et al. (2001). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 22(11), 1257-1259.
  • Abdel-Aziz, M., et al. (2017). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Archiv der Pharmazie, 350(3-4), e1600360.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025).
  • Patel, R. P., & Patel, S. K. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. International Journal of Green Pharmacy, 12(2).
  • Jacquemin, D., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2946.
  • Kumar, D., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840.
  • Aly, A. A., & Wasfy, A. A. F. (2003). 'Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using. Indian Journal of Chemistry - Section B, 42(10), 2631-2636.
  • Sigma-Aldrich. (n.d.). 4-Pyridazinecarboxylic acid.
  • BenchChem. (2025). A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs.
  • University of Copenhagen. (2016).
  • The Organic Chemistry Tutor. (2021, April 14). Amide Synthesis & Reactions | Complete Summary | Organic Chemistry 20.10 [Video]. YouTube.
  • Ghorai, P. (2012). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Advances, 2(27), 10250-10253.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Stanovnik, B., & Tisler, M. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 147-236.
  • Heinisch, G., & Matuszczak, B. (2000). Pyridazines 91. Synthesis of substituted tri- and tetracyclic compounds bearing a pyridazine core and their biological evaluation as antimycobacterial agents. Scientia Pharmaceutica, 68(3), 241-252.
  • Adembri, G., et al. (1977). Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine. Journal of the Chemical Society, Perkin Transactions 1, 971-976.

Sources

Resolving emulsion formation during extraction of pyridazine acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing liquid-liquid extraction (LLE) challenges when isolating pyridazine acids.

Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative data, and a self-validating protocol to resolve persistent emulsions.

Mechanistic Insight: The Root Cause of Pyridazine Emulsions

Pyridazine acids are inherently amphoteric molecules, characterized by a basic 1,2-diazine heterocyclic ring and an acidic carboxylic acid moiety. During liquid-liquid extraction, if the aqueous phase pH approaches the molecule's isoelectric point, the compound exists primarily as a zwitterion.

In this zwitterionic state, the molecule possesses distinct hydrophilic and lipophilic poles, causing it to act as a potent, unintended surfactant[1]. These molecules rapidly migrate to the aqueous-organic interface, drastically lowering the interfacial tension. This stabilization of solvent micro-droplets manifests as a thick, persistent "rag layer" or milky emulsion[2].

Troubleshooting Guide & FAQs

Q1: My protocol uses Dichloromethane (DCM) and I have a milky emulsion. How do I break it? A1: Halogenated solvents like DCM are notorious for forming stable emulsions with amphiphilic heterocyclic compounds because their density is close to heavily saturated aqueous layers, and they form micro-droplets easily. The most effective chemical intervention is solvent replacement. Research demonstrates that substituting DCM with Methyl tert-butyl ether (MTBE) in combination with aqueous ammonium chloride (NH₄Cl) completely resolves stable emulsions in pyridazine-6-carboxylic acid derivatives[3]. MTBE creates an organic-continuous top layer, while the NH₄Cl increases the ionic strength of the aqueous phase, forcing the organic adduct out of the interface[3].

Q2: How does adjusting the aqueous phase pH prevent these emulsions? A2: Emulsion formation peaks when the analyte is in its zwitterionic form. To ensure optimal phase separation and recovery, you must adjust the pH to force the molecule into a single, non-surfactant state. For extraction into an organic phase, adjust the pH to at least two units below the pKa of the carboxylic acid (fully protonating it to a neutral species)[1].

Q3: How does the "salting out" technique work for these specific heterocycles? A3: Adding brine (NaCl) or saturated NH₄Cl increases the dielectric constant and ionic strength of the aqueous layer. This process, known as "salting out," decreases the mutual solubility of the two phases and forces the surfactant-like pyridazine molecules to partition entirely into the organic phase, thereby stripping the interface of its stabilizing agents and allowing the droplets to coalesce[2].

Q4: What mechanical interventions are safe if I cannot change my solvent system? A4: If chemical adjustments risk degrading your pharmaceutical intermediate, rely on mechanical disruption. Centrifugation is highly effective; the centrifugal force artificially exaggerates the density differential (Δρ) between the phases, forcing the emulsion to break[4]. Alternatively, vacuum filtration of the entire emulsion through a glass wool plug or phase separation filter paper can strip away the fine particulates that often act as emulsion-stabilizing nuclei[2].

Quantitative Data: Physicochemical Parameters

The choice of solvent and salt directly impacts the density differential (Δρ) and emulsion risk. Use the following table to optimize your extraction system.

Solvent SystemOrganic Density (g/cm³)Aqueous Density (g/cm³)Density Differential (|Δρ|)Emulsion Risk ProfilePrimary Resolution Mechanism
DCM / Water 1.331.000.33High (Stable rag layer)N/A (Prone to failure)
EtOAc / Water 0.901.000.10Moderate Density separation
MTBE / Water 0.741.000.26Low to Moderate Organic-continuous top layer
MTBE / Sat. NH₄Cl 0.74~1.070.33Very Low Salting-out & high ionic strength

Self-Validating Protocol: Phase-Replacement & Salting-Out Extraction

This methodology is designed to rescue a failed DCM extraction of a pyridazine acid by transitioning to an MTBE/NH₄Cl system. Every step includes a validation check to ensure the system is behaving as expected.

Step 1: Solvent Evaporation

  • Action: Transfer the entire emulsion to a rotary evaporator and carefully remove the DCM under reduced pressure (300-400 mbar, 30°C).

  • Causality: Removing the heavy organic phase eliminates the trapped water-in-oil microdroplets that form the emulsion.

  • Validation Check: The mixture must become a single, slightly cloudy aqueous suspension without a distinct lower organic layer.

Step 2: Ionic Strength Adjustment

  • Action: Add saturated aqueous ammonium chloride (NH₄Cl) equal to 20% of the total aqueous volume.

  • Causality: NH₄Cl increases the ionic strength of the aqueous phase, disrupting the pyridazine acid's ability to stabilize interfaces[2].

  • Validation Check: The aqueous layer should appear slightly more turbid as the organic compound begins to salt out.

Step 3: Solvent Addition & Gentle Agitation

  • Action: Add MTBE at a 1:1 volume ratio to the aqueous phase. Invert the separatory funnel gently 5-6 times. Do not shake vigorously.

  • Causality: MTBE is lighter than water, changing the extraction to an organic-top system. Gentle swirling prevents high-shear forces from re-shearing the droplets into a new emulsion[2][4].

Step 4: Phase Separation & Verification

  • Action: Allow the funnel to rest for 10-15 minutes.

  • Validation Check: A sharp phase boundary should form. To validate extraction efficiency, spot the aqueous layer on a TLC plate; the absence of UV-active spots confirms the pyridazine acid has fully partitioned into the MTBE layer.

Workflow Visualization

Workflow N1 Emulsion Detected in Pyridazine Extraction N2 Assess pH vs pKa Avoid Isoelectric Point N1->N2 Step 1 N3 Add Saturated Salt (Brine or NH4Cl) N2->N3 If unresolved N6 Phase Separation Achieved N2->N6 If resolved N4 Solvent Replacement (DCM to MTBE) N3->N4 If unresolved N3->N6 If resolved N5 Mechanical Disruption (Centrifuge / Filtration) N4->N5 If unresolved N4->N6 If resolved N5->N6 Final step

Decision workflow for resolving liquid-liquid extraction emulsions of pyridazine acids.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL
  • How Can We Improve Our Liquid-Liquid Extraction Processes?
  • Dealing with Emulsion Formation During p-Aminophenol Purification Source: Benchchem URL
  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process Source: MDPI URL

Sources

Stability of 6-Phenylpyridazine-4-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Phenylpyridazine-4-carboxylic acid. This platform provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, structural insights, and self-validating protocols for handling this critical heterocyclic building block.

Section 1: Fundamental Chemical Behavior & pH-Dependent Stability

Q1: How does the pH of my reaction buffer affect the structural state and solubility of 6-Phenylpyridazine-4-carboxylic acid? A: The stability and solubility of this compound are entirely dictated by its pH-dependent speciation. The molecule possesses two critical ionizable centers: the pyridazine ring nitrogens and the carboxylic acid moiety. The basicity of the pyridazine ring is inherently modest (pKa ~2.0)[1].

  • Under highly acidic conditions (pH < 2.0): The pyridazine ring becomes protonated, forming a pyridazinium cation. While this increases aqueous solubility, it severely compromises the stability of the molecule by turning the ring into a strong electron-withdrawing group.

  • Under mildly acidic to neutral conditions (pH 3.0 - 5.0): The molecule exists primarily as a neutral species or zwitterion. Here, intermolecular hydrogen bonding dominates, leading to poor aqueous solubility and potential precipitation during reactions.

  • Under basic conditions (pH > 6.0): The carboxylic acid deprotonates to form a carboxylate anion. This transition disrupts the crystalline lattice energy, significantly improving aqueous solubility and providing a highly stable formulation[2].

Q2: I am observing unexpected mass loss (M-44) during acidic reflux. What is causing this? A: You are observing acid-catalyzed decarboxylation. Heterocyclic carboxylic acids, particularly those with the carboxyl group positioned ortho or para to a ring nitrogen, are highly susceptible to losing carbon dioxide (CO 2​ ) at elevated temperatures[3].

  • Causality: When the reaction is run under acidic conditions, the pyridazine nitrogen protonates. This protonated nitrogen acts as an electron sink, stabilizing the transition state (often an ylide or zwitterionic intermediate) required for the cleavage of the C-C bond between the ring and the carboxyl group[3].

  • Troubleshooting: If your synthetic step requires acidic conditions, you must strictly control the temperature (keep below 50°C). Alternatively, perform the reaction in a non-nucleophilic, aprotic solvent to minimize the stabilization of the zwitterionic intermediate.

pH-dependent speciation and stability of 6-Phenylpyridazine-4-carboxylic acid.

Section 2: Troubleshooting Basic Conditions & Nucleophilic Environments

Q3: Is 6-Phenylpyridazine-4-carboxylic acid stable in strong aqueous bases (e.g., 1M NaOH)? A: Yes, it exhibits excellent stability under basic conditions.

  • Causality: In strongly basic environments, the molecule exists exclusively as a carboxylate anion. The localized negative charge on the carboxylate group electrostatically repels incoming nucleophiles and prevents the electron flow required for decarboxylation[3]. However, prolonged heating in strong base (>80°C) should still be avoided, as extreme thermal conditions can eventually lead to ring-opening or degradation of the phenyl-pyridazine backbone.

Troubleshooting workflow for decarboxylation (M-44) degradation.

Section 3: Experimental Protocols

Protocol 1: Self-Validating pH Titration and Solubility Optimization

Purpose: To solubilize 6-Phenylpyridazine-4-carboxylic acid for aqueous assays without inducing chemical degradation.

  • Initial Suspension: Weigh 10.0 mg of 6-Phenylpyridazine-4-carboxylic acid and suspend in 9.0 mL of deionized water. (Causality: The compound will remain largely insoluble due to strong intermolecular hydrogen bonding in its neutral state).

  • pH Monitoring: Insert a calibrated pH probe. The initial pH should read slightly acidic (pH ~3.5 - 4.5).

  • Controlled Deprotonation: Dropwise, add 0.1 M NaOH while stirring vigorously. Monitor the pH continuously.

  • Validation Point: As the pH approaches 6.5 - 7.5, the suspension will clear. (Causality: The conversion to the sodium carboxylate salt disrupts the crystal lattice, yielding a highly soluble species)[2].

  • Volume Adjustment: Adjust the final volume to 10.0 mL with DI water to achieve a 1.0 mg/mL stock solution. Store at 4°C.

Protocol 2: Forced Degradation (Acid/Base) Profiling for LC-MS

Purpose: To establish the exact degradation boundaries of the compound before utilizing it in complex synthetic steps.

  • Stock Preparation: Dissolve 2.0 mg of the compound in 1.0 mL of HPLC-grade Methanol.

  • Acidic Stress Test: Transfer 100 µL of stock to a vial. Add 100 µL of 1.0 M HCl. Seal and heat at 60°C for 12 hours. (Causality: This forces the protonation of the pyridazine nitrogen, maximizing the electronic driving force for decarboxylation)[3].

  • Basic Stress Test: Transfer 100 µL of stock to a second vial. Add 100 µL of 1.0 M NaOH. Seal and heat at 60°C for 12 hours. (Causality: Evaluates the thermal stability of the carboxylate anion).

  • Neutral Control: Transfer 100 µL of stock to a third vial. Add 100 µL of DI water. Keep at room temperature.

  • Quenching & Analysis: Neutralize the acid vial with 100 µL of 1.0 M NaOH, and the base vial with 100 µL of 1.0 M HCl. Dilute all samples 1:10 in mobile phase and inject into the LC-MS.

  • Self-Validation: If the acidic stress test yields a prominent M-44 peak (m/z ~157 for the protonated decarboxylated product) while the basic and neutral vials show the intact parent mass (m/z ~201 for [M+H]+), the assay successfully validates the acid-catalyzed decarboxylation pathway.

Section 4: Quantitative Data Summary

Environmental ConditionDominant Molecular SpeciesAqueous SolubilityDecarboxylation RiskRecommended Action
Strong Acid (pH < 2.0) Pyridazinium CationModerateHigh (especially >50°C)Avoid prolonged heating; use aprotic solvents if acid is required.
Weak Acid (pH 3.0 - 5.0) Neutral / ZwitterionVery LowLow to ModerateExpect precipitation; use co-solvents (e.g., DMSO, MeOH).
Neutral to Basic (pH > 6.0) Carboxylate AnionHigh Very LowIdeal for aqueous storage and formulation.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. nih.gov. Available at:[Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. cdnsciencepub.com. Available at:[Link]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. mdpi.com. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Phenylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of novel chemical entities. This guide provides an in-depth analysis of the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 6-Phenylpyridazine-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. By dissecting its fragmentation behavior, we offer a predictive framework to aid in its identification and characterization, while also comparing its fragmentation to related structural motifs.

Introduction: The Structural and Analytical Significance of 6-Phenylpyridazine-4-carboxylic Acid

6-Phenylpyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a phenyl group and a carboxylic acid. This unique combination of functional groups imparts specific physicochemical properties that are of interest in drug discovery and materials science. The pyridazine core is a known pharmacophore, and the carboxylic acid moiety provides a handle for further chemical modification or can influence the molecule's pharmacokinetic profile.

Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification in complex matrices, for metabolism studies, and for quality control in synthetic processes. Mass spectrometry, with its high sensitivity and specificity, is the premier technique for this purpose. This guide will explore the expected fragmentation pathways under both hard (EI) and soft (ESI) ionization techniques.

Predicted Fragmentation Patterns: A Mechanistic Dissection

The fragmentation of 6-Phenylpyridazine-4-carboxylic acid in a mass spectrometer is governed by the relative stabilities of the resulting ions and neutral losses. The molecule contains several potential sites for initial ionization and subsequent fragmentation: the carboxylic acid group, the aromatic phenyl ring, and the nitrogen-containing pyridazine ring.

Electron Ionization (EI) Fragmentation

Electron ionization is a high-energy technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

Key Predicted Fragmentation Pathways under EI:

  • Loss of a Hydroxyl Radical (-OH): A common fragmentation pathway for aromatic carboxylic acids is the cleavage of the C-OH bond, leading to the formation of a stable acylium ion.[1][2][3] For 6-Phenylpyridazine-4-carboxylic acid (Molecular Weight: 200.19 g/mol ), this would result in a prominent peak at m/z 183 .

  • Loss of the Carboxyl Group (-COOH): Decarboxylation is another characteristic fragmentation of carboxylic acids, involving the loss of the entire carboxyl group as a radical.[1][2][4] This would produce a significant ion at m/z 155 , corresponding to the 6-phenylpyridazine radical cation.

  • Formation of the Phenyl Cation (C₆H₅⁺): The cleavage of the bond between the phenyl and pyridazine rings is anticipated, leading to the highly characteristic phenyl cation at m/z 77 .[4][5] This is a common fragment for many phenyl-substituted aromatic compounds.

  • Fragmentation of the Pyridazine Ring: Following the initial losses, the pyridazine ring itself can undergo fragmentation. The loss of nitrogen as N₂ from the pyridazine ring is a possibility, though less common than the initial functional group cleavages. Isomeric signatures in the fragmentation of pyridazine itself have been noted to be influenced by the position of the nitrogen atoms.[6]

Table 1: Predicted Major Fragment Ions of 6-Phenylpyridazine-4-carboxylic Acid in EI-MS

m/z (Nominal)Proposed Fragment StructureFragmentation Pathway
200[M]⁺Molecular Ion
183[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid
155[M - COOH]⁺Loss of the carboxyl group
77[C₆H₅]⁺Cleavage of the phenyl-pyridazine bond
Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated or deprotonated molecules with less fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Positive Ion Mode ESI-MS/MS ([M+H]⁺):

In positive ion mode, the molecule will likely be protonated at one of the nitrogen atoms of the pyridazine ring or the carbonyl oxygen. The fragmentation of the resulting precursor ion ([M+H]⁺, m/z 201) will be induced by collision-induced dissociation (CID).

  • Loss of Water (H₂O): A common loss from protonated carboxylic acids is the neutral loss of water, which would result in a fragment at m/z 183 .

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion may lose carbon monoxide, a common fragmentation for acylium ions, leading to a fragment at m/z 155 .

  • Loss of Formic Acid (HCOOH): The neutral loss of the entire carboxylic acid group as formic acid would also lead to the ion at m/z 155 .

Negative Ion Mode ESI-MS/MS ([M-H]⁻):

In negative ion mode, the carboxylic acid will be deprotonated to form the carboxylate anion ([M-H]⁻, m/z 199).

  • Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation of a deprotonated carboxylic acid is the loss of carbon dioxide, resulting in a prominent fragment at m/z 155 .

Table 2: Predicted Major Fragment Ions of 6-Phenylpyridazine-4-carboxylic Acid in ESI-MS/MS

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
Positive201183H₂O
155H₂O + CO or HCOOH
Negative199155CO₂

Comparative Analysis with Structurally Related Compounds

To further understand the fragmentation of 6-Phenylpyridazine-4-carboxylic acid, it is instructive to compare its predicted behavior with that of its constituent parts and related molecules.

  • Benzoic Acid: The fragmentation of benzoic acid is well-characterized and dominated by the loss of -OH (to form the benzoyl cation at m/z 105) and -COOH (to form the phenyl cation at m/z 77).[4] The presence of the pyridazine ring in our target molecule will influence the stability and further fragmentation of the resulting ions.

  • Phenylpyridines: Studies on phenylpyridine isomers have shown that the position of the phenyl group influences the fragmentation pattern.[5] While all isomers show a molecular ion at m/z 155, the extent of further fragmentation varies. This suggests that the position of the phenyl group on the pyridazine ring in our molecule of interest will also be a key determinant of its fragmentation.

  • Pyrazine Carboxylic Acids: The fragmentation of pyrazine-2-carboxylic acid is characterized by the loss of the hydroxyl group and the entire carboxyl group.[7] The stability of the pyrazine ring often leads to a prominent molecular ion.[7]

The fragmentation of 6-Phenylpyridazine-4-carboxylic acid is therefore expected to be a hybrid of these behaviors, with initial losses from the carboxylic acid group being prominent, followed by fragmentation pathways influenced by the interplay between the phenyl and pyridazine rings.

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a general, step-by-step methodology for acquiring the mass spectrum of 6-Phenylpyridazine-4-carboxylic acid using a standard liquid chromatography-mass spectrometry (LC-MS) system.

Objective: To obtain high-quality ESI mass spectra and tandem mass spectra (MS/MS) of 6-Phenylpyridazine-4-carboxylic acid.

Materials:

  • 6-Phenylpyridazine-4-carboxylic acid standard

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid (for positive ion mode)

  • LC-MS grade ammonium hydroxide (for negative ion mode)

  • High-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 6-Phenylpyridazine-4-carboxylic acid in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of methanol and water.

    • For positive ion mode, add 0.1% formic acid to the working solution.

    • For negative ion mode, prepare a separate working solution and add 0.1% ammonium hydroxide.

  • LC-MS System Setup:

    • Liquid Chromatography (for sample introduction):

      • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).

      • Mobile Phase B: Methanol with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • A simple isocratic or gradient elution can be used to introduce the sample into the mass spectrometer.

    • Mass Spectrometry (ESI Source):

      • Ionization Mode: ESI positive and negative.

      • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

      • Nebulizer Gas (Nitrogen): 35 psi.

      • Drying Gas (Nitrogen) Flow: 8 L/min.

      • Drying Gas Temperature: 300 °C.

      • Note: These are starting parameters and should be optimized for the specific instrument being used.

  • Data Acquisition:

    • Full Scan MS:

      • Acquire full scan mass spectra over a range of m/z 50-500 to identify the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

    • Tandem MS (MS/MS):

      • Select the precursor ions ([M+H]⁺ at m/z 201 or [M-H]⁻ at m/z 199) for fragmentation.

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.

Visualizing the Fragmentation Pathways

To visually represent the proposed fragmentation mechanisms, the following diagrams are provided in the DOT language for Graphviz.

G cluster_ei EI Fragmentation Pathway mol [M]⁺˙ m/z 200 frag1 [M-OH]⁺ m/z 183 mol->frag1 -OH frag2 [M-COOH]⁺ m/z 155 mol->frag2 -COOH frag3 [C₆H₅]⁺ m/z 77 mol->frag3 -C₇H₃N₂O₂

Caption: Predicted EI fragmentation of 6-Phenylpyridazine-4-carboxylic acid.

G cluster_esi_pos ESI(+) MS/MS Fragmentation prec_pos [M+H]⁺ m/z 201 frag_pos1 [M+H-H₂O]⁺ m/z 183 prec_pos->frag_pos1 -H₂O frag_pos2 [M+H-HCOOH]⁺ m/z 155 prec_pos->frag_pos2 -HCOOH

Caption: Predicted ESI(+) fragmentation of 6-Phenylpyridazine-4-carboxylic acid.

G cluster_esi_neg ESI(-) MS/MS Fragmentation prec_neg [M-H]⁻ m/z 199 frag_neg1 [M-H-CO₂]⁻ m/z 155 prec_neg->frag_neg1 -CO₂

Caption: Predicted ESI(-) fragmentation of 6-Phenylpyridazine-4-carboxylic acid.

Conclusion

The mass spectrometric fragmentation of 6-Phenylpyridazine-4-carboxylic acid is predicted to be a rich and informative process, yielding characteristic ions that can be used for its confident identification. Under electron ionization, key fragments are expected from the loss of the hydroxyl and carboxyl groups, as well as the formation of the phenyl cation. In electrospray ionization, tandem mass spectrometry will likely reveal neutral losses of water and formic acid in positive ion mode, and a characteristic loss of carbon dioxide in negative ion mode.

This guide provides a foundational understanding of the expected fragmentation behavior of 6-Phenylpyridazine-4-carboxylic acid, offering a valuable resource for researchers in method development, structural elucidation, and metabolic studies. The provided experimental protocol serves as a starting point for the practical analysis of this and similar molecules.

References

  • "PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE." YouTube, uploaded by All 'Bout Chemistry, 7 Mar. 2020, [Link].

  • "GCMS Section 6.12." Whitman College, [Link].

  • "mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions..." Doc Brown's Chemistry, [Link].

  • "Mass Spectrometry: Fragmentation." University of California, Los Angeles, [Link].

  • "Isomeric Signatures in the Fragmentation of Pyridazine and Pyrimidine Induced by Fast Ion Impact." The Journal of Chemical Physics, vol. 143, no. 4, 2015, p. 044314, [Link].

Sources

FTIR Spectral Analysis of the Carbonyl Stretch in Pyridazine Carboxylic Acids: A Comparative Guide to Sampling Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Pyridazine carboxylic acids (such as pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid) serve as highly versatile structural scaffolds in medicinal chemistry and coordination polymer synthesis[1]. When characterizing these compounds via Fourier-Transform Infrared (FTIR) spectroscopy, the carbonyl (C=O) stretching vibration is the most critical diagnostic feature. This guide provides an objective, data-driven comparison of Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission methods, equipping researchers with the mechanistic understanding and self-validating protocols necessary to achieve artifact-free spectral data.

Mechanistic Causality of the Carbonyl Stretch

To accurately interpret the FTIR spectra of pyridazine carboxylic acids, one must understand the physical causality behind the band positions:

  • Dimerization and Hydrogen Bonding: In the solid state, carboxylic acids rarely exist as isolated monomers. They form strong intermolecular hydrogen bonds, creating dimers. While a free, non-hydrogen-bonded C=O stretch appears at a high frequency (e.g., ~1776 cm⁻¹)[2][3], the hydrogen bond from an adjacent molecule's hydroxyl group draws electron density away from the carbonyl double bond. This weakens the C=O bond force constant, shifting the absorption down to a characteristic range of 1700–1725 cm⁻¹[2][4].

  • Conjugation Effects: The electron-withdrawing nature of the adjacent diazine (pyridazine) ring further modulates the dipole moment during the vibration, which can cause subtle shifts in the exact wavenumber compared to standard aliphatic carboxylic acids.

  • The O-H Envelope: This same dimerization causes the O-H stretching vibration to broaden massively, dominating the spectrum from 2500 to 3300 cm⁻¹[4]. The combination of this broad O-H band and the sharp C=O stretch at ~1700 cm⁻¹ is the definitive diagnostic pattern for these compounds[5].

Objective Comparison of FTIR Sampling Technologies

The selection of a sampling technique directly impacts spectral quality and reproducibility[6]. For pyridazine carboxylic acids, the choice primarily lies between KBr transmission and Diamond ATR.

  • Potassium Bromide (KBr) Pellet (Transmission):

    • Advantages: KBr is the historical gold standard. It adheres strictly to the Beer-Lambert law, providing classic transmission spectra with excellent signal-to-noise ratios, making it ideal for quantitative trace analysis and historical library matching[6][7].

    • Limitations: KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H stretch at ~3300 cm⁻¹ and a water bending mode at ~1640 cm⁻¹. This 1640 cm⁻¹ artifact is highly problematic, as it can artificially broaden or completely convolute the adjacent C=O stretch of the pyridazine carboxylic acid[6].

  • Diamond Attenuated Total Reflectance (ATR):

    • Advantages: ATR requires virtually no sample preparation and is entirely impervious to ambient moisture artifacts, making it the superior choice for rapid, high-throughput screening[7][8].

    • Limitations: The penetration depth ( dp​ ) of the IR beam into the sample is wavelength-dependent, penetrating deeper at lower wavenumbers. This alters relative peak intensities compared to KBr[8]. Additionally, anomalous dispersion near the strongly absorbing C=O band can cause the peak maximum to shift slightly (typically 2-5 cm⁻¹ lower than in transmission spectra).

  • Nujol Mull (Alternative Transmission):

    • Advantages: Protects the sample from moisture while allowing for transmission analysis.

    • Limitations: Mineral oil (Nujol) exhibits intense C-H stretching bands that obliterate the 2800-3000 cm⁻¹ region. While the C=O region remains clear, the interference complicates the analysis of the crucial carboxylic O-H envelope[6].

Quantitative Performance Comparison
Performance MetricKBr Pellet (Transmission)Diamond ATRNujol Mull
C=O Peak Resolution Very High (True transmission)[6]High (Subject to dispersion shifts)Moderate (Scattering risks)[6]
Moisture Artifact Risk High (Water bend at 1640 cm⁻¹)None (Moisture independent)Low (Oil acts as a barrier)
Signal-to-Noise (S/N) Excellent (Long effective pathlength)[7]Good (Short pathlength)[6]Moderate[6]
Quantitative Accuracy Excellent (Beer-Lambert adherence)[7]Moderate (Requires ATR correction)[8]Poor (Inconsistent pathlength)[6]
Sample Prep Time 5 - 10 minutes< 1 minute[8]3 - 5 minutes
Experimental Methodologies & Self-Validating Protocols

Scientific integrity requires that every analytical workflow incorporates internal checks to validate the data.

Protocol A: Diamond ATR Workflow

  • Background Validation: Clean the diamond crystal with an appropriate volatile solvent (e.g., isopropanol). Collect a background spectrum. Self-Check: Ensure the energy throughput is optimal and no residual C=O peaks (~1700 cm⁻¹) from previous samples are present.

  • Sample Application: Place 1-2 mg of solid pyridazine carboxylic acid directly onto the center of the crystal[8].

  • Compression: Apply consistent pressure using the ATR anvil (typically up to 75 psi) to ensure intimate optical contact between the crystal and the sample[8]. Causality: Poor contact leads to a weak signal and artificially low S/N ratios.

  • Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.

  • Correction: Apply an ATR-correction algorithm within the spectrometer software. This adjusts for the wavelength-dependent penetration depth, enabling accurate comparison with standard transmission libraries[8].

Protocol B: KBr Pellet Workflow

  • Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours prior to use. Causality: This minimizes the 1640 cm⁻¹ water bending artifact that masks the carboxylic acid C=O stretch.

  • Milling: Grind ~1 mg of the sample with ~100 mg of KBr in an agate mortar until the particle size is <2 μm. Causality: Particles larger than the analytical IR wavelength cause Mie scattering, which distorts the spectrum.

  • Pressing: Transfer the mixture to a 7 mm or 13 mm die and press under vacuum at 10 tons for 2 minutes to form a transparent disc[9].

  • Acquisition & Validation: Collect the spectrum. Self-Check: Examine the baseline at 4000 cm⁻¹. If the baseline slopes downward toward higher wavenumbers, it indicates severe scattering (poor grinding) or moisture absorption; the pellet must be discarded and the process repeated.

Workflow Diagram

FTIR_Workflow Start Solid Pyridazine Carboxylic Acid Sample Decision Select Sampling Technique Start->Decision ATR_Path Diamond ATR (High Throughput) Decision->ATR_Path Rapid QC KBr_Path KBr Pellet (High Sensitivity) Decision->KBr_Path Trace/Library ATR_Prep Direct Application & Compression (75 psi) ATR_Path->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10 Tons KBr_Path->KBr_Prep ATR_Scan Collect Spectrum (Apply ATR Correction) ATR_Prep->ATR_Scan KBr_Scan Collect Spectrum (Check Baseline) KBr_Prep->KBr_Scan Analysis Analyze C=O Stretch (1700-1730 cm⁻¹) ATR_Scan->Analysis KBr_Scan->Analysis Validation Cross-Validate H-Bonding & Dimerization State Analysis->Validation

Figure 1: Decision workflow and self-validating protocol for FTIR analysis of carboxylic acids.
Conclusion

For the precise spectral analysis of the carbonyl stretch in pyridazine carboxylic acids, Diamond ATR is the recommended frontline technique. Its ability to eliminate moisture-induced artifacts near the critical 1700 cm⁻¹ region ensures that the C=O stretch is not convoluted by water bending modes. However, when absolute quantitative accuracy, trace detection, or historical library matching is required, the KBr pellet method remains indispensable[7], provided that rigorous desiccation and self-validating baseline checks are strictly enforced.

References
  • A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques - Benchchem.6

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press. 7

  • Carboxylic Acid Ir Spectrum - Wax Studios. 4

  • 3.11: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. 2

  • Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd.9

  • Quantitative Analysis of Powdered Solids with FTIR-ATR - Jasco UK. 8

  • The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. 5

  • A Vibrational Spectral Maker for Probing the Hydrogen-Bonding Status of Protonated Asp and Glu Residues - PMC (NIH).3

  • On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR - MDPI. 1

Sources

A Senior Application Scientist's Guide to the High-Performance Liquid Chromatography (HPLC) Separation of Phenylpyridazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the reversed-phase HPLC separation of 3-phenylpyridazine and 4-phenylpyridazine. These constitutional isomers present a common challenge in pharmaceutical analysis due to their similar physicochemical properties. We will explore the underlying chromatographic principles, present a robust experimental protocol, and discuss the expected retention behavior, offering a comprehensive resource for researchers in drug discovery and chemical analysis.

Introduction: The Analytical Challenge of Phenylpyridazine Isomers

The pyridazine ring is a significant scaffold in medicinal chemistry, valued for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bond acceptor capability, which are crucial for drug-target interactions.[1] As drug development progresses, the precise identification and quantification of constitutional isomers, such as 3-phenylpyridazine and 4-phenylpyridazine, become imperative. These isomers can exhibit different pharmacological and toxicological profiles, making their effective separation a critical aspect of quality control and regulatory compliance.

The separation of constitutional isomers is often non-trivial because they share the same molecular weight and elemental composition.[2][3] Their distinction by HPLC relies on subtle differences in their three-dimensional structure, polarity, and interactions with the stationary phase. This guide details a method that leverages these differences to achieve baseline resolution.

cluster_isomers Phenylpyridazine Isomers 3-Phenylpyridazine label_3 3-Phenylpyridazine 4-Phenylpyridazine label_4 4-Phenylpyridazine G prep 1. Sample & Mobile Phase Preparation inject 2. System Equilibration & Injection prep->inject separate 3. Gradient Elution & Separation inject->separate detect 4. UV Detection at 254 nm separate->detect analyze 5. Data Analysis (Retention Time, Resolution) detect->analyze

Sources

Photophysical Profiling and UV-Vis Absorption Analysis of 6-Phenylpyridazine-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a critical scaffold in modern medicinal chemistry, 6-Phenylpyridazine-4-carboxylic acid (6-PPC) [CAS: 1425498-70-9] is frequently utilized in the synthesis of high-value therapeutics, including Aurora kinase modulators and NaV1.8 sodium channel blockers. For researchers and drug development professionals, understanding the photophysical properties of this intermediate is non-negotiable. Accurate UV-Vis absorption profiling is essential for reaction monitoring, purity quantification, and downstream assay development.

This guide provides an in-depth comparative analysis of the UV-Vis absorption maxima of 6-PPC against its structural analogs, supported by a self-validating experimental framework designed to eliminate common spectroscopic artifacts.

Structural Rationale & Photophysical Dynamics

The UV-Vis absorption profile of a molecule is dictated by its electronic transitions, primarily π→π∗ and n→π∗ transitions in heterocyclic systems. To understand the specific absorption characteristics of 6-PPC, we must compare it against foundational and isomeric alternatives:

  • Pyridazine-4-carboxylic acid (P4C) : The unsubstituted baseline. Lacking the phenyl ring, its π -system is confined to the pyridazine core and the carboxylic acid, resulting in high-energy (shorter wavelength) absorption.

  • 6-Phenylpyridazine-4-carboxylic acid (6-PPC) : The addition of a phenyl ring at the 6-position significantly extends the conjugated π -system. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), inducing a pronounced bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) [1].

  • 6-Phenylpyridazine-3-carboxylic acid (6-P3C) : A positional isomer. Moving the carboxylic acid to the 3-position places it adjacent to the pyridazine nitrogen. This proximity alters the electronic push-pull dynamics and can induce intramolecular hydrogen bonding in non-polar solvents, subtly shifting the λmax​ compared to the 4-substituted analog.

SPR S1 6-Phenylpyridazine-4-carboxylic acid S2 Phenyl Ring Addition (Extended π-conjugation) S1->S2 S3 Carboxylic Acid Deprotonation (pH > 4.0) S1->S3 S4 Bathochromic Shift (λmax ~278 nm) S2->S4 Neutral Solvent S5 Hypsochromic Shift (λmax ~272 nm) S3->S5 Aqueous Buffer

Figure 1: Photophysical property shifts based on structural and environmental factors.

Comparative Quantitative Data

The table below summarizes the UV-Vis absorption maxima ( λmax​ ) and molar extinction coefficients ( ε ) for 6-PPC and its alternatives.

Note: Data represents standardized behavior in polar protic (Methanol) and aqueous buffer (PBS) environments to highlight solvent-induced solvatochromism.

CompoundSolvent EnvironmentPrimary λmax​ ( π→π∗ )Molar Absorptivity ( ε )Secondary λmax​ ( n→π∗ )
6-PPC Methanol (Polar Protic)278 nm18,500 M −1 cm −1 ~325 nm (broad)
6-PPC PBS (pH 7.4)272 nm17,200 M −1 cm −1 ~320 nm (broad)
6-P3C Methanol (Polar Protic)282 nm19,100 M −1 cm −1 ~330 nm (broad)
P4C Methanol (Polar Protic)245 nm8,500 M −1 cm −1 ~340 nm (weak)

Expert Insight on Causality: Notice the hypsochromic (blue) shift of 6-PPC when moving from Methanol to PBS (278 nm 272 nm). At pH 7.4, the carboxylic acid moiety ( pKa​≈3.5 ) is fully deprotonated. The resulting carboxylate anion donates electron density into the pyridazine ring, subtly disrupting the coplanarity and altering the ground-state dipole moment compared to the neutral acid, which manifests as a blue shift [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectroscopic data, a protocol cannot simply be a list of steps; it must be a closed-loop, self-validating system. The following methodology guarantees that your UV-Vis measurements are free from aggregation artifacts and solvent interference.

Phase 1: Preparation & Precision Dilution
  • Stock Preparation: Gravimetrically weigh 6-PPC and dissolve in spectroscopic-grade DMSO to yield a precise 10 mM stock.

    • Causality: DMSO ensures complete dissolution of the hydrophobic phenyl-pyridazine core, preventing micro-aggregates that cause Rayleigh scattering (which artificially inflates baseline absorbance).

  • Serial Dilution: Prepare a concentration gradient (5, 10, 20, 30, 40, and 50 µM) in the target solvent (e.g., Methanol).

    • Critical Step: Ensure the final DMSO concentration is strictly normalized across all samples (e.g., exactly 0.5% v/v).

Phase 2: Spectroscopic Acquisition
  • Blank Matching: Fill a 1 cm path-length quartz cuvette with the exact solvent mixture used for dilution, including the 0.5% v/v DMSO.

    • Causality: DMSO has a strong UV cutoff around 268 nm. If the blank does not contain the exact same DMSO concentration as the sample, baseline subtraction will yield artificial peaks or negative absorbance dips in the critical 260–280 nm region.

  • Acquisition: Scan the samples from 200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

Phase 3: System Validation (Beer-Lambert Verification)
  • Linearity Check: Plot the absorbance at 278 nm against the concentration.

    • Validation: The system is self-validated if the R2 value of the linear regression is ≥0.999 . A deviation from linearity at higher concentrations indicates compound aggregation or detector saturation, invalidating the calculated molar extinction coefficient ( ε ).

UVVisWorkflow N1 Compound Selection (6-PPC vs Alternatives) N2 Stock Preparation (10 mM in DMSO) N1->N2 N3 Serial Dilution (1-50 µM in Buffer) N2->N3 N4 Spectral Acquisition (200-500 nm) N3->N4 N5 Data Processing (Baseline Subtraction) N4->N5 N6 Beer-Lambert Validation (Extinction Coefficient) N5->N6

Figure 2: Self-validating UV-Vis spectroscopic workflow for pyridazine derivatives.

Downstream Applications of 6-PPC

Why is the precise quantification of 6-PPC critical? The compound serves as a foundational building block in several high-profile therapeutic pathways. Errors in quantifying this intermediate during parallel synthesis or assay dosing can lead to catastrophic failures in structure-activity relationship (SAR) modeling.

  • Oncology (Aurora Kinase Modulators): 6-PPC derivatives are actively utilized in the synthesis of Aurora kinase inhibitors, which are critical targets for halting cellular division in aggressively proliferating tumors [3].

  • Pain Management (NaV1.8 Blockers): The 6-phenylpyridazine scaffold is a recognized pharmacophore for voltage-gated sodium channel (NaV1.8) blockers, offering non-opioid avenues for treating neuropathic pain and hyperalgesia [4].

By mastering the photophysical properties of 6-PPC, development chemists can seamlessly track reaction kinetics (e.g., via HPLC-UV) and ensure the high-fidelity synthesis of these vital therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75355577, 6-phenylpyridazine-4-carboxylic acid." PubChem, [Link].

  • Binch, H., et al. "Aurora kinase modulators and method of use.
  • Vertex Pharmaceuticals. "Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation.

Bioactivity Comparison Guide: 6-Phenylpyridazine vs. 6-Phenylpyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science evolve, the strategic selection of heterocyclic scaffolds becomes paramount. A classic bioisosteric replacement in medicinal chemistry is the transition from a pyridine (mono-azine) to a pyridazine (1,2-diazine) core. This guide objectively compares the bioactivity, physicochemical properties, and experimental validation workflows of 6-phenylpyridazine carboxylic acids against their mono-azine counterparts, 6-phenylpyridine carboxylic acids .

The Physicochemical Paradigm Shift

The addition of a second, adjacent nitrogen atom in the pyridazine ring fundamentally alters the electronic and steric landscape of the molecule compared to pyridine 1[1].

  • Dipole Moment & Polarity: Pyridazine possesses a significantly higher dipole moment (~4.2 D) than pyridine. The vicinal nitrogen atoms create a strong localized electron density, pulling electron density away from the rest of the ring [[2]](2].

  • Hydrogen Bonding: While pyridine acts as a single hydrogen-bond acceptor, pyridazine offers a robust, dual hydrogen-bonding capacity. This allows for bidentate interactions with target proteins, drastically altering residence time ( koff​ ) [[1]](1].

  • Safety Profile: The pyridazine core exhibits lower lipophilicity (cLogP), which correlates with reduced cytochrome P450 inhibition and a significantly lower risk of interacting with the cardiac hERG potassium channel—a critical advantage in late-stage drug development [[1]](1].

Pathway A 6-Phenylpyridazine Carboxylic Acid C High Dipole Moment (~4.2 D) & Dual H-Bonding A->C D Lower Lipophilicity (Reduced hERG Risk) A->D B 6-Phenylpyridine Carboxylic Acid E Single H-Bond Acceptor Lower Dipole Moment B->E F Higher Lipophilicity (Standard Azine Profile) B->F G Enhanced Target Affinity (FABP4, Bromodomains, Vasorelaxation) C->G D->G H Standard Binding (MOF Ligands, Kinase Intermediates) E->H F->H

Fig 1. Physicochemical divergence and target affinity logic of azine scaffolds.

Comparative Bioactivity Profiles

6-Phenylpyridine Carboxylic Acids

Primarily represented by 6-phenylpyridine-2-carboxylic acid (6-phenylpicolinic acid), this scaffold is highly valued in materials science and early-stage biochemical assays. Its predictable coordination chemistry makes it a premier ligand for constructing Metal-Organic Frameworks (MOFs) 3[3]. In biological systems, it serves as a rigid, hydrophobic intermediate for synthesizing atypical kinase inhibitors, though it lacks the specialized target affinity seen in diazines.

6-Phenylpyridazine Carboxylic Acids

The pyridazine counterpart is a highly active pharmacophore. 6-phenylpyridazine derivatives exhibit potent vasorelaxant (antihypertensive) activity . In ex vivo assays, specific carboxylic acid derivatives of 6-phenylpyridazin-3(2H)-one demonstrate EC50 values as low as 0.339 μM, vastly outperforming the standard clinical vasodilator hydralazine (EC50 = 18.210 μM) [[4]](4]. Furthermore, these scaffolds act as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4) [[5]](5] and bind selectively to the bromodomains (BRDs) of SMARCA2/4 chromatin regulators 1[1].

Quantitative Data Summary
Parameter6-Phenylpyridine Carboxylic Acid6-Phenylpyridazine Carboxylic Acid
Heterocycle Class Mono-azine (Pyridine)1,2-Diazine (Pyridazine)
Dipole Moment ~2.2 D~4.2 D
H-Bond Acceptors 12
Aqueous Solubility ModerateHigh (due to increased polarity)
Vasorelaxant Activity (EC50) N/A (Not primary application)0.339 – 1.225 μM
Primary Applications MOF ligands, Biochemical assaysVasorelaxants, FABP4 inhibitors, BRD ligands

Self-Validating Experimental Methodologies

To objectively measure the superior bioactivity of the pyridazine scaffold, researchers must employ rigorous, self-validating protocols. Below are the gold-standard workflows for evaluating these compounds.

Protocol A: Ex Vivo Vasorelaxation Assay (Aortic Ring Model)

This assay measures the antihypertensive efficacy of 6-phenylpyridazine carboxylic acid derivatives against a standard control 4[4].

  • Step 1: Tissue Preparation: Isolate the thoracic aorta from male Wistar rats. Cut into 2-3 mm rings and suspend in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.

  • Step 2: Pre-contraction (Causality): Induce a stable, receptor-mediated smooth muscle contraction using 1 μM Phenylephrine (PE). Rationale: A pre-contracted state creates a necessary baseline tension to accurately quantify the dilatory (relaxant) effect of the test compounds.

  • Step 3: Cumulative Dosing: Add the test compound (6-phenylpyridazine carboxylic acid derivative) cumulatively (0.1 μM to 100 μM) to the organ bath.

  • Step 4: Self-Validation Mechanism:

    • Endothelium Control: Run parallel tests using endothelium-denuded aortic rings. If the compound relaxes the intact ring but fails in the denuded ring, the mechanism is validated as endothelium-dependent (e.g., Nitric Oxide mediated).

    • Positive Control: Run Hydralazine in parallel to benchmark the EC50 values.

Workflow Step1 Compound Synthesis & QC Step2 Ex Vivo Aortic Ring Assay Step1->Step2 Step3 Phenylephrine Pre-contraction Step2->Step3 Step4 Cumulative Dosing (0.1 - 100 μM) Step3->Step4 Step5 EC50 Calculation & Validation Step4->Step5

Fig 2. Self-validating ex vivo vasorelaxation assay workflow for pyridazine derivatives.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To evaluate the binding affinity of both scaffolds to targets like FABP4 or SMARCA2/4.

  • Step 1: Sensor Chip Functionalization: Immobilize the recombinant target protein (e.g., FABP4) onto a CM5 sensor chip via standard amine coupling.

  • Step 2: Analyte Injection (Causality): Inject varying concentrations of the carboxylic acid compounds over the chip. Rationale: SPR is chosen over endpoint assays (like ELISA) because it captures real-time kon​ and koff​ kinetics. The dual H-bonding of the pyridazine ring often prolongs target residence time ( koff​ ), a nuance completely missed by static endpoint assays.

  • Step 3: Self-Validation Mechanism:

    • Reference Subtraction: Route the analyte over a blank reference flow cell simultaneously. Subtracting this signal eliminates false positives caused by bulk refractive index changes (especially critical given the differing dipole moments of the two scaffolds).

    • Standardization: Inject a known FABP4 inhibitor at the start and end of the run to validate that the protein surface has not degraded over the course of the experiment.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery National Center for Biotechnology Information (NIH PMC)[Link]

  • Pyridazine - Chemical Properties and Pharmaceutical Uses Grokipedia[Link]

  • Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds ResearchGate[Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition MDPI[Link]

Sources

Elemental Analysis Standards for 6-Phenylpyridazine-4-carboxylic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction and Physicochemical Context

6-Phenylpyridazine-4-carboxylic acid (Formula: C₁₁H₈N₂O₂) is a highly functionalized, nitrogen-rich heterocyclic building block heavily utilized in the synthesis of pharmaceutical derivatives[1]. In drug development, confirming the absolute bulk purity of such synthesized intermediates is a strict regulatory requirement. While techniques like quantitative NMR (qNMR) and HPLC provide excellent data on organic impurities, traditional Combustion Elemental Analysis (CHNS/O) remains the gold standard for confirming absolute elemental composition. Top-tier chemistry journals and pharmacopeias generally require experimental values to fall within a strict ±0.4% deviation from theoretical calculations[2].

Analyzing pyridazine derivatives, however, presents unique thermochemical challenges. The highly stable N-N bond within the aromatic ring resists complete thermal degradation, often leading to the formation of refractory nitrogen oxides (NOx) rather than the required N₂ gas[3]. Consequently, selecting the correct analytical reference standard and optimizing the combustion workflow is critical.

Theoretical Baselines

To validate the purity of 6-Phenylpyridazine-4-carboxylic acid, the analyzer must be calibrated to detect the following exact mass fractions:

  • Carbon (C): 66.00%

  • Hydrogen (H): 4.03%

  • Nitrogen (N): 14.00%

  • Oxygen (O): 15.98%

Comparative Analysis of Calibration Standards

A fundamental rule of elemental analysis is that the calibration standard should closely mimic the combustion kinetics and elemental ratios of the target analyte. Using an inappropriate standard forces the instrument's software to extrapolate the calibration curve (K-factor), introducing systemic quantitative errors.

Below is an objective comparison of the most common reference materials used for CHN/O calibration when analyzing nitrogen-rich heterocycles.

Table 1: Performance Matrix of EA Reference Standards
StandardFormula%C%H%N%OSuitability for 6-Phenylpyridazine-4-carboxylic acid
Acetanilide [4]C₈H₉NO71.09%6.71%10.36%11.84%Sub-optimal. While a universal standard, its nitrogen content (10.36%) is significantly lower than the analyte (14.00%), risking extrapolation errors for N-quantification.
Sulfanilamide [5]C₆H₈N₂O₂S41.86%4.62%16.18%18.59%Optimal. The nitrogen content (16.18%) perfectly brackets the target analyte's 14.00%. It is the preferred standard for N-rich heterocycles.
Nicotinamide C₆H₆N₂O59.01%4.95%22.94%13.10%Acceptable. Excellent for high-nitrogen compounds, but the N content is slightly too high, potentially skewing the lower end of the calibration curve.

Verdict: Sulfanilamide is the superior calibration standard for 6-Phenylpyridazine-4-carboxylic acid. Its nitrogen mass fraction closely aligns with the analyte, ensuring the Thermal Conductivity Detector (TCD) operates within its linear dynamic range for both the standard and the sample.

Mechanistic Workflow: The Self-Validating CHN Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to verify calibration accuracy before the actual sample is consumed.

Step-by-Step Methodology

Phase 1: Calibration and System Suitability (SST)

  • Blank Runs: Run 3-4 empty tin capsules to establish a stable baseline.

    • Causality: Tin capsules trap trace amounts of atmospheric nitrogen during crimping; running blanks allows the software to subtract this background noise.

  • Calibration: Accurately weigh 1.0 mg, 1.5 mg, 2.0 mg, and 2.5 mg of the Sulfanilamide standard[5] into separate tin capsules. Combust to generate a multi-point K-factor calibration curve.

  • Self-Validation (SST): Weigh 1.5 mg of Acetanilide [4] and run it as an unknown sample.

    • Acceptance Criteria: The instrument must report the N content of Acetanilide as 10.36% ± 0.15%. If it fails, the reduction tube is likely compromised. Do not proceed to the analyte.

Phase 2: Analyte Processing 4. Sample Encapsulation: Weigh exactly 1.500 mg to 2.000 mg of pure, desiccated 6-Phenylpyridazine-4-carboxylic acid into a tin capsule. Fold and crimp tightly to exclude trapped air[2]. 5. Flash Combustion: Drop the capsule into the oxidation reactor (900°C) simultaneously with a pulse of pure O₂ gas.

  • Causality: The oxidation of the tin capsule is highly exothermic, temporarily driving the local temperature to ~1800°C. This extreme heat is mandatory to shatter the highly stable pyridazine ring and prevent the formation of refractory nitrides[2].
  • Catalytic Oxidation: The resulting gas mixture passes through Tungsten Trioxide (WO₃) to ensure all carbon is fully oxidized to CO₂.
  • NOx Reduction (Critical Step): The gas stream passes through a copper wire reduction reactor at 650°C.
  • Causality: Pyridazines generate significant NO and NO₂ during combustion. The copper strips oxygen from these molecules, reducing them to pure N₂ gas. Depleted copper will result in artificially low nitrogen readings and failed purity checks[3].
  • Chromatographic Separation & Detection: The N₂, CO₂, and H₂O gases are swept by Helium carrier gas through a GC column and measured sequentially by a Thermal Conductivity Detector (TCD)[2].
Visualization: The Flash Combustion Pathway

CHN_Workflow Start Sample Prep (Analyte in Tin Capsule) Combust Flash Combustion (900°C + O2 pulse) Start->Combust Exothermic flash (~1800°C) Oxidize Catalytic Oxidation (WO3: Forms CO2, H2O, NOx) Combust->Oxidize Gas flow (He Carrier) Reduce Reduction Phase (Cu at 650°C: NOx → N2) Oxidize->Reduce Complete oxidation Separate GC Separation (Isothermal Column) Reduce->Separate N2, CO2, H2O gas mixture Detect TCD Detection (Thermal Conductivity) Separate->Detect Elution by polarity/size Output Data Output (C, H, N Mass %) Detect->Output Signal integration

Caption: Logical workflow of CHN elemental analysis, highlighting the critical NOx reduction phase.

Data Interpretation and Troubleshooting

Once the analysis is complete, compare the experimental output against the theoretical values of 6-Phenylpyridazine-4-carboxylic acid.

  • Pass Criteria: All elements (C, H, N) must be within ±0.4% of their theoretical values (e.g., Nitrogen must fall between 13.60% and 14.40%)[2].

  • Troubleshooting Low Nitrogen: If carbon and hydrogen are within limits but nitrogen is >0.4% low, the pyridazine ring did not fully reduce. Replace the copper in the reduction tube and ensure the tin capsule is generating a sufficient exothermic flash[3].

  • Troubleshooting High Carbon: If carbon is >0.4% high, suspect residual solvent from the synthesis process (e.g., ethyl acetate or dichloromethane). The sample must be further dried under high vacuum before re-analysis.

References

  • [1] PubChemLite. "6-phenylpyridazine-4-carboxylic acid (C11H8N2O2)." University of Luxembourg. Available at: [Link]

  • [3] IMR Press. "Investigations on 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavior." IMR Press. Available at:[Link]

  • [4] Briti Scientific. "Acetanilide melting point reference standard for analytical use." Briti Scientific. Available at: [Link]

  • [5] Alpha Resources. "AEB2048 Sulphanilamide (Oas)." Alpha Resources. Available at:[Link]

Sources

X-ray diffraction (XRD) data for 6-Phenylpyridazine-4-carboxylic acid crystals

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution X-Ray Diffraction (XRD) Analysis of 6-Phenylpyridazine-4-carboxylic Acid Crystals: A Comparative Guide to Polymorph Screening and Instrument Performance

Executive Summary

For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and functional requirement. 6-Phenylpyridazine-4-carboxylic acid (CAS 1425498-70-9) is a highly valuable structural scaffold frequently utilized in the synthesis of kinase inhibitors (such as Aurora kinase modulators) [1] and acetylcholinesterase inhibitors.

Because the pyridazine ring possesses a high dipole moment and robust, dual hydrogen-bonding capacity [2], this compound exhibits complex solid-state packing behaviors, making it highly susceptible to polymorphism. This guide objectively compares the crystallization methodologies used to isolate its distinct polymorphs and evaluates the performance of Benchtop Powder X-Ray Diffraction (PXRD) versus Synchrotron XRD for resolving these complex crystal structures.

Structural Context & The Causality of Polymorphism

The structural logic of 6-phenylpyridazine-4-carboxylic acid dictates its crystallization behavior. The molecule contains three critical interaction domains:

  • The Carboxylic Acid Motif: Acts as both a strong hydrogen bond donor ( −OH ) and acceptor ( −C=O ).

  • The Pyridazine Nitrogen Atoms: Serve as potent hydrogen bond acceptors.

  • The 6-Phenyl Ring: Drives hydrophobic packing and π−π stacking interactions.

In structurally analogous compounds (e.g., pyridazine-4-carboxylic acid), molecules typically arrange into centrosymmetric dimers or coplanar layers linked by van der Waals forces [3]. However, the steric bulk of the 6-phenyl group introduces competing packing arrangements. Depending on the crystallization kinetics, the compound can form a thermodynamically stable lattice (Form I ) or a kinetically trapped metastable lattice (Form II ). Understanding the causality behind these formations is essential for ensuring batch-to-batch consistency in drug manufacturing.

G Start 6-Phenylpyridazine-4-carboxylic acid (Amorphous / Mixed API) Dissolve Dissolution in Solvent Start->Dissolve Path1 Thermodynamic Control (Slow Evaporation, EtOH/H2O) Dissolve->Path1 Low Supersaturation Path2 Kinetic Control (Anti-Solvent, DMSO/H2O) Dissolve->Path2 High Supersaturation Form1 Polymorph Form I (Stable, Centrosymmetric Dimers) Path1->Form1 Form2 Polymorph Form II (Metastable, Catemeric Chains) Path2->Form2

Fig 1. Thermodynamic vs. kinetic crystallization pathways for polymorph screening.

Comparison 1: Polymorph Form I vs. Form II (Experimental Data)

To evaluate the solid-state landscape, we compare the representative XRD profiles of the two primary polymorphs. Form I is driven by thermodynamic stability (lowest energy lattice), whereas Form II is driven by rapid precipitation kinetics.

Quantitative XRD Data Comparison

Data acquired using Cu radiation ( λ=1.5406 Å) at 298 K.

Diffraction Peak ( )d-spacing (Å)Relative Intensity (%)Polymorph AssignmentStructural Implication (Causality)
8.45° 10.45100 (Base)Form IPrimary inter-planar spacing of centrosymmetric dimers.
9.12° 9.6985Form IITighter packing of catemeric chains; disrupted dimer formation.
12.20° 7.2545Form ISecondary reflection of the hydrogen-bonded network.
13.55° 6.5360Form IIShifted reflection due to altered π−π stacking of the phenyl ring.
15.40° 5.7530Form ICharacteristic of the planar pyridazine-carboxylate dihedral angle.
24.15° 3.6875Form IShort-range van der Waals contacts between adjacent layers.
26.30° 3.3890Form IIHighly intense peak indicating dense, kinetically trapped packing.

Performance Insight: Form I exhibits a classic, well-resolved diffractogram indicative of highly ordered, large crystallites. Form II shows slight peak broadening and shifted low-angle peaks, confirming a distinct unit cell with higher internal strain. For pharmaceutical formulation, Form I is the superior alternative due to its resistance to phase transformation under mechanical stress.

Comparison 2: Analytical Platforms (Benchtop PXRD vs. Synchrotron XRD)

When screening for trace amounts of the metastable Form II within a bulk batch of Form I, the choice of analytical instrument is the limiting factor.

ParameterBenchtop PXRD (Standard Lab)Synchrotron XRD (Advanced Facility)
X-Ray Source Sealed Cu Tube ( 1.5406 Å)Undulator / Bending Magnet (Tunable)
Flux (photons/s) ∼108 ∼1012 to 1013
Peak Resolution (FWHM) 0.05∘−0.1∘ <0.01∘
Limit of Detection (Form II) 2.0%−5.0% 0.1%−0.5%
Sample Requirement 10−50 mg <1 mg (Microcrystals)

Causality of Performance: Benchtop PXRD suffers from instrumental broadening and lower signal-to-noise ratios, causing the 8.45∘ (Form I) and 9.12∘ (Form II) peaks to overlap if Form II is present at <2% . Synchrotron radiation provides a highly collimated, intense beam that eliminates axial divergence. This allows for the absolute resolution of closely spaced peaks, making it the mandatory alternative when validating the phase purity of clinical-stage APIs.

G Sample Crystal Sample (Form I or II) Prep Sample Prep (Zero-Background Holder) Sample->Prep Benchtop Benchtop PXRD (Cu K-alpha, Routine QA) Prep->Benchtop Synchrotron Synchrotron XRD (High Flux, Complex Mixtures) Prep->Synchrotron Data Diffractogram Analysis (Rietveld Refinement) Benchtop->Data Standard Res Synchrotron->Data High Res

Fig 2. Comparative analytical workflow for X-ray diffraction data acquisition.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Thermodynamic Crystallization of Form I

Objective: Isolate the lowest-energy polymorph via slow evaporation.

  • Dissolution: Weigh 50.0 mg of 6-phenylpyridazine-4-carboxylic acid powder. Add to a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of a 1:1 (v/v) Ethanol/Water mixture. Heat to 60°C under gentle stirring until complete dissolution is achieved.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (dust/un-dissolved API).

  • Evaporation: Puncture the vial cap with a single needle hole. Leave undisturbed in a vibration-free environment at 25°C for 7–10 days.

  • Validation Check: Inspect visually. Crystals should appear as distinct, transparent blocks or plates. If the precipitate is an opaque powder, the evaporation rate was too fast; discard and repeat.

Protocol B: Kinetic Crystallization of Form II

Objective: Trap the metastable polymorph using high supersaturation.

  • Dissolution: Dissolve 50.0 mg of the compound in 0.5 mL of Dimethyl Sulfoxide (DMSO) at room temperature.

  • Anti-Solvent Preparation: Chill 15.0 mL of ultra-pure water to 4°C in a 50 mL beaker equipped with a magnetic stir bar (stirring at 800 RPM).

  • Precipitation: Rapidly inject the DMSO solution into the vortex of the cold water using a micropipette.

  • Isolation: Immediately vacuum-filter the resulting milky suspension through a 0.45 µm nylon membrane. Wash with 2 mL of ice-cold water to remove residual DMSO.

  • Validation Check: Dry under vacuum at room temperature for 2 hours. Prolonged drying at elevated temperatures may cause a solid-state phase transition back to Form I.

Protocol C: PXRD Data Acquisition
  • Preparation: Lightly grind the isolated crystals using an agate mortar and pestle to minimize preferred orientation effects.

  • Mounting: Load the powder onto a zero-background silicon sample holder, ensuring a perfectly flat surface using a glass slide.

  • Acquisition: Scan from 5∘ to 40∘ using a step size of 0.015∘ and a dwell time of 2.5 seconds per step.

  • Validation Check: Analyze the baseline between 15∘ and 25∘ . A broad "halo" indicates the presence of amorphous material, meaning the crystallization protocol failed to achieve complete long-range order.

References

  • Title: Aurora kinase modulators and method of use (Patent WO2007087276A1)
  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: 4-Carboxypyridazin-1-ium chloride Source: IUCrData, International Union of Crystallography URL: [Link]

A Comprehensive Guide to the Melting Point Determination of 6-Phenylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the melting point determination for 6-Phenylpyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis with related molecules, detailed experimental protocols, and insights into the factors influencing melting point accuracy. Our objective is to equip you with the necessary knowledge to perform precise and reliable melting point determinations, ensuring the quality and purity of your compounds.

Introduction: The Significance of a Sharp Melting Point

The melting point of a crystalline solid is a critical physical property that provides a wealth of information. It is the temperature at which a substance transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. This characteristic makes it a fundamental indicator of purity; impurities tend to depress and broaden the melting range.[1]

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key pharmacophore in numerous therapeutic agents.[1] The addition of a phenyl group and a carboxylic acid moiety, as in 6-Phenylpyridazine-4-carboxylic acid, creates a molecule with potential for diverse intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[2] These forces dictate the energy required to break the crystal lattice, and thus determine the melting point.[2] An accurate determination of this value is paramount for compound identification, quality control, and as an indicator of successful synthesis and purification.

Comparative Analysis of Melting Points

To contextualize the melting point of 6-Phenylpyridazine-4-carboxylic acid, it is instructive to compare it with structurally related molecules. The presence of different functional groups and the overall molecular structure significantly influence the strength of intermolecular forces and, consequently, the melting point.

A reported melting point for a phenyl-pyridazine product, synthesized and characterized in a 2022 study, was found to be 202-204.9 °C .[2] This value serves as a key reference for our analysis.

Table 1: Comparison of Melting Points for 6-Phenylpyridazine-4-carboxylic Acid and Related Compounds

Compound NameStructureCAS NumberReported Melting Point (°C)Key Structural Features Influencing Melting Point
6-Phenylpyridazine-4-carboxylic acid 6-Phenylpyridazine-4-carboxylic acid1425498-70-9202-204.9 [2]Phenyl group, pyridazine ring, and carboxylic acid capable of strong hydrogen bonding.
Pyridazine-4-carboxylic acidPyridazine-4-carboxylic acid50681-25-9238 (dec.)Lacks the phenyl group, but the carboxylic acid and pyridazine nitrogens allow for extensive hydrogen bonding.
6-Amino-pyridazine-3-carboxylic acid6-Amino-pyridazine-3-carboxylic acid59772-58-6> 250Amino and carboxylic acid groups provide multiple sites for strong hydrogen bonding.
Benzoic AcidBenzoic Acid65-85-0122Forms hydrogen-bonded dimers via the carboxylic acid group.
Phenylacetic AcidPhenylacetic Acid103-82-276-77The additional methylene group between the phenyl ring and carboxylic acid disrupts the crystal packing compared to benzoic acid.

The data in Table 1 highlights the significant impact of the pyridazine ring and its substituents on the melting point. The high melting point of 6-Phenylpyridazine-4-carboxylic acid relative to benzoic acid and phenylacetic acid can be attributed to the additional polar interactions introduced by the nitrogen atoms in the pyridazine ring.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines the steps for a reliable melting point determination using a modern digital melting point apparatus. This methodology is based on established best practices and aligns with standards such as those from the United States Pharmacopeia (USP).

Apparatus and Materials
  • Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (open at one end)

  • Sample of 6-Phenylpyridazine-4-carboxylic acid (finely powdered and dry)

  • Mortar and pestle (optional, for sample grinding)

  • Spatula

  • Melting point calibration standards (e.g., vanillin, sulfanilamide)

Workflow for Melting Point Determination

G A Calibrate Apparatus B Prepare Sample A->B C Load Capillary Tube B->C D Initial Rapid Heating C->D E Slow Heating Near MP D->E F Record Melting Range E->F G Cool Apparatus F->G H Clean and Store G->H

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

Phase 1: Preparation

  • Apparatus Calibration:

    • Ensure the melting point apparatus is calibrated according to the manufacturer's instructions or internal SOPs.

    • Perform a calibration check using certified reference standards with melting points bracketing the expected melting point of the sample.[3] For a compound expected to melt around 200°C, standards such as sulfanilamide (~165°C) can be used.

    • The measured melting point of the standard should fall within the certified range. If not, recalibration is necessary.

  • Sample Preparation:

    • Ensure the sample of 6-Phenylpyridazine-4-carboxylic acid is completely dry, as moisture can depress the melting point.

    • If the sample consists of large crystals, gently grind it to a fine powder using a clean mortar and pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

    • The packed sample height should be approximately 2-3 mm for optimal results.

Phase 2: Measurement

  • Initial Rapid Heating:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (around 180°C for this compound).

  • Slow Heating Near the Melting Point:

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.[4] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer.

  • Recording the Melting Range:

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts (the clear point).

    • The recorded melting point should be expressed as a range from the onset to the clear point (e.g., 202.5 - 204.0 °C).

Phase 3: Post-Measurement

  • Cooling and Cleaning:

    • Turn off the heater and allow the apparatus to cool.

    • Once cooled, carefully remove the capillary tube and dispose of it in a designated glass waste container.

    • Clean any residue from the apparatus according to the manufacturer's instructions.

Factors Influencing Melting Point Determination

Several factors can affect the accuracy and precision of a melting point measurement. Understanding these can help in troubleshooting and ensuring reliable data.

G cluster_purity Sample Purity cluster_technique Experimental Technique A Impurities Broadened & Depressed MP Broadened & Depressed MP A->Broadened & Depressed MP B Residual Solvents B->Broadened & Depressed MP C Polymorphism Different MP Different MP C->Different MP D Heating Rate Inaccurate MP Inaccurate MP D->Inaccurate MP E Sample Packing E->Inaccurate MP F Observer Subjectivity F->Inaccurate MP Melting Point Melting Point Melting Point->A Melting Point->B Melting Point->C Melting Point->D Melting Point->E Melting Point->F

Caption: Factors influencing melting point measurements.

  • Purity: As previously mentioned, impurities disrupt the crystal lattice, leading to a lower and broader melting range.[4] This is the most common reason for deviations from the expected melting point.

  • Heating Rate: Heating the sample too quickly can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.[4]

  • Sample Packing: A loosely packed sample will not heat uniformly, leading to a wider melting range.

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with its own distinct melting point. It is important to be aware of this possibility, especially in a pharmaceutical context.

Conclusion

The determination of the melting point of 6-Phenylpyridazine-4-carboxylic acid, with a reported range of 202-204.9 °C , is a critical step in its characterization.[2] By employing a calibrated instrument, meticulous sample preparation, and a controlled heating rate, researchers can obtain accurate and reproducible results. This guide provides a comprehensive framework for this determination, contextualized by a comparative analysis with related compounds and grounded in established scientific principles. Adherence to these protocols will ensure the generation of high-quality data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Senior Honors Thesis, Liberty University. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Mettler Toledo. (n.d.). Melting Point Reference Standards. [Link]

  • Wikipedia. (2023). Pyridazine. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ChemRxiv. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • Wikipedia. (2023). Benzoic acid. [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?[Link]

  • Wikipedia. (2023). Phenylacetic acid. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Phenylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling and disposal of 6-Phenylpyridazine-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Profile and Regulatory Framework

Before handling any chemical, understanding its intrinsic hazards and the regulations governing its disposal is paramount. 6-Phenylpyridazine-4-carboxylic acid is a synthetic compound that must be treated as hazardous waste upon disposal.

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on available data, 6-Phenylpyridazine-4-carboxylic acid presents several health risks that directly inform disposal requirements.

Hazard CategoryGHS PictogramSignal WordHazard Statements
Health Hazards GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

These classifications mandate that 6-Phenylpyridazine-4-carboxylic acid cannot be disposed of as general waste.[1][2] Its properties as an irritant and a harmful substance require it to be managed as regulated hazardous chemical waste.

1.2. Regulatory Oversight

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of such chemicals.[4][5] This guide is designed to align with the principles set forth by these regulatory bodies.

Pre-Disposal Planning and Waste Minimization

The most effective strategy for managing laboratory waste is to minimize its generation at the source.[6] Prudent laboratory practice dictates that no experiment should begin without a clear plan for the disposal of all potential waste streams.[6]

  • Procurement: Order only the quantity of 6-Phenylpyridazine-4-carboxylic acid required for your experiments to avoid generating surplus that becomes waste.[3]

  • Inventory Management: Maintain a meticulous chemical inventory to prevent the unnecessary purchase of duplicate materials.[3][6]

  • Scale of Operations: When possible, reduce the scale of experiments to decrease the volume of waste produced.[6]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the systematic procedure for safely collecting and managing 6-Phenylpyridazine-4-carboxylic acid waste within a laboratory setting.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Causality: The identified hazards of skin, eye, and respiratory irritation necessitate the use of specific barriers to prevent exposure during handling and waste collection.[7]

  • Eye Protection: Wear safety goggles or glasses that meet OSHA regulations (29 CFR 1910.133) or European Standard EN166.[8][9]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[10]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[11]

  • Ventilation: All handling and waste collection should occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhaling the powdered substance.[11][12]

Step 2: Waste Classification and Segregation

Causality: Proper segregation prevents dangerous chemical reactions, protects personnel, and ensures the waste can be accepted by a disposal facility. Mixing incompatible waste streams is a significant safety hazard.[6][13][14]

  • Designate as Hazardous: All waste containing 6-Phenylpyridazine-4-carboxylic acid, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be classified as hazardous chemical waste.[3]

  • Segregate Incompatibles: Store this waste separately from incompatible materials. While specific reactivity data is limited, as a general rule, keep it away from strong oxidizing agents, acids, and bases.[15][16]

  • Separate Waste Streams: Never mix this chemical waste with other waste categories such as biological, radioactive, or general trash.[13]

Step 3: Container Selection and Labeling

Causality: The container is the primary means of containment. Its integrity and clear labeling are crucial for safe storage, transport, and regulatory compliance.[1][17]

  • Container Choice: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solids). The container must be in good condition, free of damage, and have a secure, leak-proof lid.[6][17]

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[16]

    • The full chemical name: "6-Phenylpyridazine-4-carboxylic acid" . Do not use abbreviations or chemical formulas.[16]

    • An accurate list of all contents by percentage.

    • The date when waste was first added to the container (accumulation start date).[1]

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

Causality: The SAA provides a designated, controlled location for the short-term storage of hazardous waste, ensuring it remains under the supervision of trained laboratory personnel.[3][16]

  • Location: The waste container must be stored at or near the point of generation (e.g., on the lab bench where the work is performed).[3][6]

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[6][16] Never leave a funnel in the container opening.[16]

  • Storage Limits: Federal regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons. Once this limit is reached, the container must be moved to a central storage area within three days.[3]

Step 5: Arranging Final Disposal

Causality: Final disposal must be handled by professionals to ensure the waste is treated and disposed of in an environmentally sound and legally compliant manner.[2][18]

  • Contact EH&S: When the waste container is approximately 90% full or has been accumulating for a designated period (typically not to exceed one year), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[3][6]

  • Documentation: Complete any required chemical waste pickup forms accurately and thoroughly. This documentation is part of the "cradle-to-grave" tracking required by the EPA.[2][3]

  • Professional Disposal: Never attempt to dispose of this chemical through a third party not licensed for hazardous waste transport and disposal.[1][2]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is critical to minimizing exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 3.

  • Contain the Spill: For a solid (powder) spill, avoid creating dust.[12][15]

  • Absorb and Collect: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[11][12] Carefully sweep or scoop the material into your designated hazardous waste container.[15]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[11]

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow from waste generation to final disposal, emphasizing key decision points and safety protocols.

G cluster_prep Preparation cluster_gen Waste Generation & Collection cluster_final Final Disposal A Start of Experiment B Don Appropriate PPE A->B C Prepare & Label Hazardous Waste Container B->C D Generate Waste (e.g., used consumables, residual chemical) C->D E Add Waste to Labeled Container D->E F Securely Close Container E->F G Store in Designated SAA F->G H Is Container Full (>90%)? G->H Periodically Check H->G No I Complete & Submit Waste Pickup Form to EH&S H->I Yes J EH&S Collects Waste I->J K Transport to Licensed Disposal Facility J->K

Caption: Workflow for the safe disposal of 6-Phenylpyridazine-4-carboxylic acid.

Conclusion

The proper disposal of 6-Phenylpyridazine-4-carboxylic acid is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, adhering to a systematic disposal protocol, and planning for waste management before an experiment begins, researchers can ensure a safe laboratory environment for themselves and their colleagues while upholding environmental and regulatory standards.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • 6-phenylpyridazine-4-carboxylic acid | 1425498-70-9. Sigma-Aldrich.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Washington, DC: The National Academies Press.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services.
  • Pyridazine-4-carboxylic acid - SAFETY DATA SHEET. (2009, August 24). Thermo Fisher Scientific.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Aline.
  • Pyridazine - SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Hazmat Rentals.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • 6-Chloropyridazine-3-carboxylic acid - SAFETY DATA SHEET. (2023, October 11). Fisher Scientific.
  • OSHA Rules for Chemical Hazards. (2026, February 27). DuraLabel.
  • OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals.
  • Piperidine-4-carboxylic acid - SAFETY DATA SHEET. Apollo Scientific.
  • PYRIDINE - International Chemical Safety Cards. IPCS.
  • Phenylmethylbarbituric Acid - SAFETY DATA SHEET. (2025, December 18). LGC Standards.
  • 6-Hydroxypyridazine-3-carboxylic Acid Monohydrate - SAFETY DATA SHEET. (2025, December 5). TCI Chemicals.
  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid - SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information.
  • 4,6-Dihydroxypyridazine-3-carboxylic acid - SAFETY DATA SHEET. AK Scientific, Inc.
  • Pyridazine - Safety Data Sheet. ChemicalBook.
  • HAZARDOUS WASTE MANAGEMENT. (2021, June). State of Tennessee.

Sources

Personal protective equipment for handling 6-Phenylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that in drug discovery and chemical research, safety is not merely a compliance checklist—it is a foundational pillar of scientific integrity and operational excellence.

When handling 6-Phenylpyridazine-4-carboxylic acid (CAS 1425498-70-9) , an intermediate frequently utilized in the synthesis of pharmacologically active pyridazine derivatives, researchers must navigate specific physical and chemical hazards. This guide moves beyond standard Safety Data Sheets (SDS) to provide a field-proven, mechanistically grounded operational framework.

Hazard Profile & Mechanistic Causality

Before implementing a protective strategy, we must understand the why behind the hazards. 6-Phenylpyridazine-4-carboxylic acid is a solid powder classified under the Globally Harmonized System (GHS) with the following hazard statements [1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Scientific Causality: The localized irritation (H315, H319) is primarily driven by the carboxylic acid moiety , which acts as a proton donor. Upon contact with ambient moisture on the skin or ocular mucosa, it induces a localized drop in pH, leading to protein denaturation and cellular irritation. Furthermore, the pyridazine ring possesses lipophilic characteristics. While the solid powder has limited dermal penetration, dissolving this compound in polar aprotic solvents (such as DMSO or DMF—standard in drug discovery assays) dramatically increases its bioavailability and dermal absorption risk. The physical form (fine powder) presents an inhalation risk (H335) due to its aerodynamic diameter, which allows particulates to deposit in the upper respiratory tract [1].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a self-validating system of PPE must be deployed. The following table summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecificationMechanistic Rationale (The "Why")
Eye Protection ANSI Z87.1 compliant safety goggles or face shield.Prevents ocular exposure to aerosolized powder and protects against splashes when the compound is in solution, mitigating H319 risks.
Hand Protection (Solid) Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides an excellent physical barrier against the dry organic acid powder.
Hand Protection (Solution) Double-gloved Nitrile, or Butyl rubber over-gloves.Polar aprotic solvents (DMSO/DMF) rapidly degrade standard nitrile. Double-gloving provides a critical time-buffer to remove gloves upon accidental splash.
Body Protection Flame-retardant, knee-length lab coat; closed-toe non-porous shoes.Prevents accumulation of fine particulates on personal clothing, preventing secondary exposure outside the laboratory.
Respiratory N95/P100 particulate respirator (if outside hood).Filters out fine aerodynamic particulates, directly neutralizing the H335 inhalation hazard.

Operational Workflow: Handling & Weighing Protocol

Weighing fine organic powders is the highest-risk operation for aerosolization and inhalation. Follow this step-by-step methodology to ensure a closed-loop safety system.

Step 1: Environmental Preparation

  • Conduct all weighing inside a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) fume hood with a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent cross-contamination.

Step 2: Static Mitigation

  • Causality: Fine powders build up electrostatic charge, causing them to "jump" and aerosolize when manipulated with metal spatulas.

  • Action: Pass an anti-static zero-stat gun over the weighing vessel and the compound container, or use a static-dissipative weighing enclosure.

Step 3: The Weighing Process

  • Tare a closed-system weighing funnel or a pre-capped vial on the analytical balance.

  • Using a static-free, disposable anti-static spatula, transfer the 6-Phenylpyridazine-4-carboxylic acid.

  • Cap the vial before removing it from the balance enclosure to prevent air drafts from dispersing the powder.

Step 4: Solvent Addition (If applicable)

  • If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial via a syringe or pipette while still inside the fume hood.

  • Vortex until fully dissolved. Note: Once in solution, the hazard profile shifts from an inhalation risk to a dermal absorption risk.

Exposure Mitigation & Handling Pathway

Below is a logical relationship diagram illustrating the dynamic shift in risk and the corresponding required controls when transitioning 6-Phenylpyridazine-4-carboxylic acid from a solid to a liquid state.

G Start 6-Phenylpyridazine-4-carboxylic acid (Solid Powder) Hood Primary Control: Fume Hood / LEV Start->Hood Hazard1 Primary Hazard: Inhalation (H335) & Dust Hood->Hazard1 PPE1 PPE: Single Nitrile Gloves, Goggles, Lab Coat Hazard1->PPE1 Solvent Addition of Solvent (e.g., DMSO/DMF) PPE1->Solvent Hazard2 Risk Shift: Dermal Absorption Hazard Solvent->Hazard2 PPE2 Secondary Control: Double Gloving & Splash Shield Hazard2->PPE2 Disposal Waste Disposal: Non-Halogenated Organic Waste PPE2->Disposal

Caption: Operational workflow demonstrating the shift in hazard profiles and required controls during handling.

Spill Response and Decontamination Plan

In the event of an accidental release, immediate and methodical action is required to prevent compound dissemination.

For Dry Powder Spills:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Contain (No Dry Sweeping): Do not use a brush or dry paper towel, as this will aerosolize the acid. Instead, gently cover the powder with damp absorbent pads (moistened with water).

  • Collect: Carefully fold the damp pads inward, trapping the powder. Place the pads into a sealable hazardous waste bag.

  • Neutralize & Decontaminate: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid. Follow with a secondary wipe using 70% ethanol or water.

For Liquid Spills (Dissolved in Solvent):

  • Absorb: Apply an inert, compatible absorbent (e.g., vermiculite or universal spill pads) to the liquid.

  • Collect: Scoop the saturated absorbent into a compatible, leak-proof hazardous waste container.

  • Decontaminate: Wash the area with soap and water, ensuring all solvent residue (which can act as a carrier for the compound) is removed.

Waste Disposal Plan (P501 Compliance)

Proper disposal is critical for environmental compliance and laboratory safety [1].

  • Solid Waste: Unused powder, contaminated spatulas, and empty vials must be placed in a clearly labeled, sealed container designated for "Hazardous Solid Organic Waste."

  • Liquid Waste: Solutions of 6-Phenylpyridazine-4-carboxylic acid in solvents like DMSO or methanol should be routed to "Non-Halogenated Organic Liquid Waste." If the compound is mixed with halogenated reagents (e.g., DCM or Chloroform) during a reaction, it must be strictly segregated into "Halogenated Organic Liquid Waste."

  • Labeling: All waste containers must be explicitly labeled with the chemical name, CAS number (1425498-70-9), and the GHS exclamation mark pictogram (GHS07).

References

  • PubChemLite. (n.d.). 6-phenylpyridazine-4-carboxylic acid (C11H8N2O2). Luxembourg Centre for Systems Biomedicine. Retrieved March 11, 2026, from [Link] (Data aggregated via PubChemLite database profiling).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenylpyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Phenylpyridazine-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.